Ferroptosis inducer-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c21-19(11-10-15-6-2-1-3-7-15)22-13-12-16-14-20-18-9-5-4-8-17(16)18/h1-11,14,20H,12-13H2/b11-10+ |
InChI 键 |
UKBRRPUKMUGTQR-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCC2=CNC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
Foundational & Exploratory
"Ferroptosis inducer-2" mechanism of action
An In-depth Technical Guide on the Core Mechanisms of Action of Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer. While the specific term "Ferroptosis inducer-2" points to a compound that induces heme oxygenase-1 (HO-1) and exhibits anticancer activity against triple-negative breast cancer cells, this guide will broaden the scope to encompass the core mechanisms of action of well-characterized ferroptosis inducers.[1] This approach will provide a more comprehensive and practical resource for researchers in the field.
This technical guide will delve into the primary signaling pathways targeted by ferroptosis inducers, present quantitative data for key compounds, provide detailed experimental protocols for assessing their activity, and visualize the underlying molecular interactions and workflows.
Core Signaling Pathways of Ferroptosis Induction
The induction of ferroptosis is primarily orchestrated through the modulation of two major pathways: the inhibition of the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the dysregulation of iron metabolism, both leading to overwhelming lipid peroxidation.
The System Xc-/GSH/GPX4 Axis
This is a central regulatory pathway for ferroptosis.[2]
-
System Xc- Inhibition: System Xc- is a cystine/glutamate antiporter that imports cystine into the cell.[3] Cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Ferroptosis inducers like erastin and sorafenib inhibit system Xc-, leading to cysteine and GSH depletion.[4][5]
-
Glutathione Peroxidase 4 (GPX4) Inhibition: GPX4 is a selenoenzyme that utilizes GSH to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane lipid peroxidation.[6][7] Direct inhibition of GPX4 is a potent mechanism to induce ferroptosis. Compounds like RSL3 directly and covalently inhibit GPX4, leading to a rapid accumulation of lipid ROS.[5][8] Other inducers, such as FIN56 , can promote the degradation of GPX4 protein.[9]
Iron Metabolism and Lipid Peroxidation
Iron plays a central role in ferroptosis by catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, which in turn drives lipid peroxidation.[7][9]
-
Iron Homeostasis: The labile iron pool (LIP) within the cell is a critical determinant of ferroptosis sensitivity.[3] Increased intracellular iron levels, facilitated by the transferrin receptor 1 (TFR1) for iron uptake and the degradation of ferritin (ferritinophagy), enhance the production of lipid ROS.[9] Some ferroptosis inducers, like FINO2 , are thought to act by directly oxidizing intracellular iron and indirectly inhibiting GPX4.[3][10]
-
Lipid Peroxidation Machinery: The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is a hallmark of ferroptosis.[2] This process is enzymatically driven by lipoxygenases (LOXs) and cytochrome P450 oxidoreductase (POR).[2][7] Acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3) are key enzymes that enrich membranes with PUFAs, making them more susceptible to peroxidation.[2]
Signaling Pathway Diagram
Core signaling pathways of ferroptosis induction.
Quantitative Data for Ferroptosis Inducers
The following table summarizes key quantitative data for commonly used ferroptosis inducers. These values can vary depending on the cell line and experimental conditions.
| Compound | Class | Target | Typical IC50/EC50 Range | Reference Cell Lines |
| Erastin | Class I | System Xc- | 1 - 20 µM | HT-1080, BJeLR |
| RSL3 | Class II | GPX4 | 50 nM - 1 µM | PANC1, HT-1080 |
| FIN56 | Class III | GPX4 (degradation), CoQ10 | 100 nM - 5 µM | Calu-1 |
| FINO2 | Class IV | Iron oxidation, GPX4 | 1 - 10 µM | A549, A375 |
| Sorafenib | Class I | System Xc-, multiple kinases | 2 - 10 µM | HepG2 |
| Withaferin A | Class II | GPX4, KEAP1 | 0.5 - 5 µM | Neuroblastoma cell lines |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to characterize the mechanism of action of a putative ferroptosis inducer.
Cell Viability Assay
This protocol determines the cytotoxic effect of the compound.
-
Principle: Measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density to achieve 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare serial dilutions of the test compound. Replace the medium with medium containing the test compound or a vehicle control.
-
Incubation: Incubate for desired durations (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours at 37°C and measure the absorbance at the appropriate wavelength.[11]
-
Lipid ROS Measurement
This assay directly measures the hallmark of ferroptosis.
-
Principle: Utilizes fluorescent probes that are sensitive to lipid peroxidation.
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treatment: Treat cells with the test compound, positive controls (e.g., erastin, RSL3), and negative controls (e.g., ferroptosis inhibitors like ferrostatin-1).
-
Staining: At the end of the treatment, add C11-BODIPY 581/591 to the cells and incubate.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.
-
Western Blot Analysis
This protocol detects changes in the expression of key ferroptosis-related proteins.
-
Principle: Immunodetection of specific proteins separated by size.
-
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and PVDF membranes
-
Primary antibodies (e.g., anti-GPX4, anti-TFR1, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Lysis: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.[11]
-
Experimental Workflow Diagram
A typical experimental workflow for characterizing a ferroptosis inducer.
Conclusion
The induction of ferroptosis is a complex process involving multiple, interconnected pathways. Understanding the precise mechanism of action of novel ferroptosis inducers is critical for their development as therapeutic agents. By employing a systematic approach that includes cell viability assays, direct measurement of lipid peroxidation, and analysis of key regulatory proteins, researchers can effectively elucidate the molecular targets and signaling cascades modulated by these compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the investigation of new ferroptosis inducers and their potential translation into clinical applications.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 10. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ferroptosis Inducer RSL3
Disclaimer: The compound "Ferroptosis inducer-2" is not a standard nomenclature found in peer-reviewed scientific literature. However, research into distinct classes of ferroptosis inducers is ongoing. This guide will focus on (1S,3R)-RSL3 (Ras-selective lethal 3) , a potent and well-characterized "Class II" ferroptosis inducer, as a representative molecule that aligns with the potential inquiry into a second-generation or distinct type of ferroptosis-inducing agent. RSL3 acts by directly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway.
Discovery and Background
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necrosis.[1] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, due to the heightened sensitivity of some cancer cells to this death pathway.[4][5]
RSL3 was initially identified through a screening for compounds that are selectively lethal to cancer cells expressing oncogenic RAS.[1][6] It is a potent inducer of ferroptosis that functions by directly and irreversibly inactivating Glutathione Peroxidase 4 (GPX4).[1][6][7][8][9] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[5][10] By inhibiting GPX4, RSL3 leads to the accumulation of toxic lipid peroxides, culminating in cell membrane damage and ferroptotic cell death.[1][6]
Chemical Synthesis
The chemical synthesis of RSL3 involves a multi-step process. While specific, detailed synthesis protocols are often proprietary or described in dense medicinal chemistry literature, a general overview can be provided based on its chemical structure: (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate. The synthesis would likely involve the construction of the tetrahydro-β-carboline core, followed by the attachment of the phenyl group and the chloroacetyl moiety. The stereochemistry of the (1S,3R) isomer is crucial for its biological activity, as other isomers like the (1R,3R) are reported to be inactive.[9]
Mechanism of Action and Signaling Pathways
RSL3 induces ferroptosis primarily through the direct inhibition of GPX4.[1][5][6] This inhibition leads to a cascade of downstream events culminating in iron-dependent lipid peroxidation and cell death.
Core Signaling Pathway of RSL3-Induced Ferroptosis:
The primary mechanism of RSL3 is the covalent binding to and inactivation of GPX4.[6] This disrupts the cell's primary defense against lipid peroxidation. The accumulation of lipid peroxides, particularly on polyunsaturated fatty acids within cell membranes, leads to membrane damage and cell death. This process is iron-dependent, as iron is a key catalyst in the generation of ROS through the Fenton reaction.[2]
Recent studies suggest that RSL3's mechanism may be more complex, potentially involving the inhibition of other antioxidant selenoproteins beyond GPX4.[4] Furthermore, RSL3 has been shown to inhibit thioredoxin reductase 1 (TrxR1), leading to the activation of protein disulfide isomerase (PDI), which in turn promotes nitric oxide synthase (NOS) dimerization and the accumulation of nitric oxide (NO) and ROS.[11] In some cancer cells, RSL3 has also been found to suppress the USP11-NRF2-GSH signaling axis, further contributing to ferroptosis.[12]
Caption: Core signaling pathway of RSL3-induced ferroptosis.
Quantitative Data
The potency of RSL3 varies depending on the cell line. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its effectiveness.
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| HCT116 | Colorectal Cancer | 4.084 µM | [7] |
| LoVo | Colorectal Cancer | 2.75 µM | [7] |
| HT29 | Colorectal Cancer | 12.38 µM | [7] |
| U87 | Glioblastoma | ~0.25 µM | [13] |
| U251 | Glioblastoma | ~0.5 µM | [13] |
Note: IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Induction of Ferroptosis in Adherent Cell Culture
This protocol describes the general procedure for inducing ferroptosis in adherent cells using RSL3.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 10. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ferroptosis Inducer-2 (FIN56)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. This technical guide provides a comprehensive overview of Ferroptosis Inducer-2, more commonly known as FIN56. This document details its chemical structure, physicochemical properties, and multifaceted mechanism of action. Furthermore, it offers a compilation of its biological activity across various cancer cell lines and provides detailed experimental protocols for its application in research settings. Visual diagrams of its signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of its function and practical use.
Chemical Structure and Physicochemical Properties
FIN56 is a small molecule identified as a specific inducer of ferroptosis.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of FIN56
| Property | Value | Reference |
| IUPAC Name | N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | [2] |
| Synonyms | This compound, FIN56 | |
| CAS Number | 1083162-61-1 | [2] |
| Molecular Formula | C25H31N3O5S2 | [2] |
| Molecular Weight | 517.66 g/mol | [2] |
| Appearance | White to beige powder | [3] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | DMSO: ≥100 mg/mL (193.18 mM), DMF: 30 mg/mL | [4][5] |
| Storage and Stability | Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year, though fresh preparation is recommended as the compound can be unstable in solution. | [2] |
Mechanism of Action
FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other classes of ferroptosis inducers.[1] It does not operate by inhibiting the cystine/glutamate antiporter (System Xc-) like erastin, nor does it directly inhibit Glutathione Peroxidase 4 (GPX4) in the same manner as RSL3.[] Instead, FIN56's effects are mediated through two distinct pathways: the degradation of GPX4 and the activation of squalene synthase (SQS).[1][7]
GPX4 Degradation
A primary mechanism of FIN56-induced ferroptosis is the degradation of the selenoenzyme GPX4.[1][7] GPX4 is the key enzyme responsible for reducing lipid hydroperoxides within cellular membranes, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death.[8] FIN56 treatment leads to a significant decrease in the protein abundance of GPX4.[] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise molecular link between FIN56, ACC, and GPX4 degradation is still under investigation.[7] The loss of GPX4 function results in the accumulation of toxic lipid peroxides, a critical event in the execution of ferroptosis.[]
Squalene Synthase Activation and Coenzyme Q10 Depletion
In addition to its effects on GPX4, FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][7] The activation of SQS is thought to divert metabolic flux towards cholesterol synthesis, leading to a depletion of other essential molecules derived from the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[7] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation and ferroptosis. Therefore, by depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to lipid peroxidation and ferroptotic cell death.[7]
Biological Activity
FIN56 has demonstrated potent cytotoxic effects in a variety of cancer cell lines, primarily through the induction of ferroptosis. Its efficacy can vary depending on the cell type and experimental conditions.
Table 2: In Vitro Activity of FIN56 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| LN229 | Glioblastoma | CCK-8 | 4.2 µM | 24 hours | [9] |
| U118 | Glioblastoma | CCK-8 | 2.6 µM | 24 hours | [9] |
| HT-29 | Colorectal Cancer | MTT | ~5 µM | Not specified | [2] |
| Caco-2 | Colorectal Cancer | MTT | ~10 µM | Not specified | [2] |
| J82 | Bladder Cancer | MTT | >100 µM | 72 hours | [2] |
| 253J | Bladder Cancer | MTT | ~10 µM | 72 hours | [2] |
| T24 | Bladder Cancer | MTT | ~5 µM | 72 hours | [2] |
| RT-112 | Bladder Cancer | MTT | ~20 µM | 72 hours | [2] |
| PANC1 | Pancreatic Cancer | Cell Viability | 2 µM | 24 hours | |
| HT-1080 | Fibrosarcoma | Cell Viability | 5 µM (induces GPX4 degradation) | 10 hours | [] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of FIN56.
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the IC50 of FIN56 in adherent cancer cell lines.
Materials:
-
FIN56 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of FIN56 in complete medium from the stock solution. A typical concentration range would be 0.1, 0.5, 1.0, 2.0, 4.0, and 8.0 µM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest FIN56 concentration.
-
Remove the medium from the wells and add 100 µL of the FIN56 dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
FIN56
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treat cells with the desired concentration of FIN56 (e.g., 1-5 µM) for the specified duration (e.g., 6-24 hours). Include a vehicle control.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.[5]
-
Incubate for 30 minutes at 37°C, protected from light.[5]
-
Wash the cells twice with pre-warmed HBSS or PBS.[5]
-
Add fresh HBSS or PBS to the cells for imaging or prepare for flow cytometry analysis.
-
Detect the fluorescence signal. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[5]
Western Blotting for GPX4
This protocol outlines the detection of GPX4 protein levels following FIN56 treatment.
Materials:
-
FIN56
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with FIN56 at the desired concentration and duration (e.g., 5 µM for 10-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
This compound (FIN56) is a valuable research tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential. Its unique dual mechanism of action, involving both GPX4 degradation and CoQ10 depletion, provides a distinct approach to inducing this form of cell death. The information and protocols provided in this guide are intended to support researchers in the effective application of FIN56 in their studies and to facilitate further discoveries in the field of ferroptosis-targeted therapies.
References
- 1. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abpbio.com [abpbio.com]
- 4. rsc.org [rsc.org]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Identification and Validation of Targets for Ferroptosis Inducer-2 (FIN2) Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. Small molecule inducers of ferroptosis are valuable tools for dissecting the underlying molecular mechanisms and for developing novel therapeutics. This technical guide focuses on the target identification and validation of compounds conceptually grouped as "Ferroptosis Inducer-2" (FIN2), with a primary focus on the well-characterized molecule MI-2 and the chemoproteomic probe FIPC-1. We provide an in-depth overview of their mechanisms of action, quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Ferroptosis Inducers: MI-2 and FIPC-1
While "this compound" is not a standardized nomenclature, this guide centers on two exemplary compounds that induce ferroptosis through distinct but illustrative mechanisms:
-
MI-2: A small molecule initially identified as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. Subsequent research has revealed a dual mechanism of action in inducing ferroptosis. It can directly inhibit the master regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4), and also promote its degradation by inhibiting MALT1, which in turn leads to the stabilization of the E3 ubiquitin ligase RC3H1.[1][2] There is ongoing discussion in the scientific community regarding the predominant mechanism, with some evidence suggesting the direct inhibition of GPX4 is the primary driver of MI-2-induced ferroptosis.[3]
-
FIPC-1 (Ferroptosis Inducing Peroxide for Chemoproteomics-1): A reactivity-based chemical probe designed to identify the iron(II)-dependent interactome.[2][4] FIPC-1 utilizes a Fenton-type reaction with intracellular ferrous iron to generate a reactive species that covalently labels nearby proteins. This tool has been instrumental in identifying novel modulators of ferroptosis.[2][4]
Target Identification and Mechanism of Action
MI-2: A Dual-Targeting Ferroptosis Inducer
The primary targets of MI-2 in the context of ferroptosis are MALT1 and GPX4.
-
Direct Inhibition of GPX4: MI-2 has been shown to directly inhibit the enzymatic activity of GPX4.[3] This action prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation and subsequent ferroptotic cell death.
-
Indirect Regulation of GPX4 via MALT1 Inhibition: MI-2 inhibits the paracaspase activity of MALT1.[1][5] MALT1 is known to cleave and inactivate the E3 ubiquitin ligase RC3H1.[1][2] By inhibiting MALT1, MI-2 leads to the stabilization and accumulation of RC3H1, which then ubiquitinates GPX4, targeting it for proteasomal degradation.[1] This reduction in GPX4 levels further sensitizes cells to ferroptosis.
FIPC-1: Uncovering Novel Ferroptosis Modulators
FIPC-1 was used in a quantitative chemoproteomics workflow to identify proteins that are labeled in an iron-dependent manner. This approach led to the identification of several potential modulators of ferroptosis, with two being validated:[2][4]
-
P4HB (Prolyl 4-hydroxylase, beta polypeptide): A member of the protein disulfide isomerase (PDI) family.
-
NT5DC2 (5'-nucleotidase domain containing 2): A protein with a predicted haloacid dehalogenase (HAD) domain.
Knockdown of both P4HB and NT5DC2 was found to sensitize cells to known ferroptosis inducers like erastin and RSL3, suggesting their role in the cellular defense against this form of cell death.[2]
Quantitative Data
The following tables summarize the available quantitative data for MI-2.
Table 1: Inhibitory Activity of MI-2
| Target | Assay Type | IC50 / GI50 | Cell Lines | Reference |
| MALT1 | In vitro enzymatic assay | 2.1 µM | Recombinant GST-MALT1 | [3] |
| MALT1 | In vitro enzymatic assay | 5.84 µM | Recombinant MALT1 | [5] |
| Cell Proliferation | Growth Inhibition | 0.2 µM | HBL-1 | [6] |
| Cell Proliferation | Growth Inhibition | 0.5 µM | TMD8 | [6] |
| Cell Proliferation | Growth Inhibition | 0.4 µM | OCI-Ly3 | [6] |
| Cell Proliferation | Growth Inhibition | 0.4 µM | OCI-Ly10 | [6] |
Experimental Protocols
Protocol 1: In Vitro GPX4 Enzyme Activity Assay
This protocol is adapted from methods described for measuring the activity of GPX4 through a coupled reaction with glutathione reductase (GR), where the consumption of NADPH is monitored spectrophotometrically at 340 nm.[1]
Materials:
-
Purified recombinant GPX4 or cell lysate containing GPX4
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
NADPH solution (e.g., 10 mM stock)
-
Glutathione Reductase (GR) solution (e.g., 10 units/mL)
-
Reduced Glutathione (GSH) solution (e.g., 100 mM stock)
-
Substrate: Cumene hydroperoxide or phosphatidylcholine hydroperoxide (PCOOH)
-
MI-2 or other inhibitors
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of NADPH, GR, and GSH in Assay Buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration ~0.2 mM), GSH (final concentration ~1-3 mM), and GR (final concentration ~1 unit/mL).
-
Sample/Inhibitor Addition: Add the cell lysate or purified GPX4 to the wells. For inhibitor studies, pre-incubate the enzyme with MI-2 for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
Initiation of Reaction: Start the reaction by adding the substrate (e.g., cumene hydroperoxide to a final concentration of ~0.2 mM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The activity of GPX4 is proportional to this rate. For inhibitor studies, normalize the activity to a vehicle control and plot against inhibitor concentration to determine the IC50 value.
Protocol 2: Affinity Purification of GPX4
This protocol describes the purification of Strep-tagged GPX4 from mammalian cells for use in downstream applications like activity assays.[7]
Materials:
-
HEK293T cells
-
Expression vector for N-terminally Strep-tagged human GPX4
-
Transfection reagent
-
Sodium selenite
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Strep-Tactin magnetic beads or resin
-
Wash Buffer: (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer: (e.g., Wash Buffer containing desthiobiotin)
Procedure:
-
Transfection: Transfect HEK293T cells with the Strep-tagged GPX4 expression vector. Supplement the culture medium with sodium selenite (e.g., 100 nM) to facilitate selenocysteine incorporation.
-
Cell Harvest and Lysis: After 48-72 hours, harvest the cells and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Binding: Incubate the clarified supernatant with equilibrated Strep-Tactin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound Strep-tagged GPX4 by incubating the beads with Elution Buffer.
-
Verification: Confirm the purity and identity of the eluted GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
Protocol 3: Quantitative Chemoproteomics Workflow for FIPC-1 Target Identification
This protocol outlines a general workflow for identifying the cellular targets of FIPC-1 using a quantitative mass spectrometry-based approach.[2][8]
Materials:
-
FIPC-1 probe
-
Competitor compound (structurally similar, non-reactive analog of FIPC-1)
-
Cell line of interest (e.g., HT-1080)
-
Lysis Buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Reagents for tandem mass tag (TMT) labeling
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat cells with FIPC-1 in the presence or absence of a competitor compound. The competitor is used to identify specific binders.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne-modified proteins that have reacted with FIPC-1.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from different treatment groups (e.g., FIPC-1 alone, FIPC-1 + competitor) with different TMT isobaric tags.
-
Enrichment of Biotinylated Peptides: Combine the labeled peptide samples and enrich for biotinylated peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Identify the peptides and quantify the relative abundance of each peptide across the different treatment groups based on the TMT reporter ion intensities. Proteins whose labeling by FIPC-1 is competed off by the competitor compound are considered specific targets.
Protocol 4: siRNA-Mediated Knockdown and Validation of Ferroptosis Sensitization
This protocol describes how to validate the role of a target protein (e.g., P4HB or NT5DC2) in ferroptosis by siRNA-mediated knockdown followed by cell viability assessment.[9][10]
Materials:
-
Cell line of interest (e.g., HT-1080)
-
siRNAs targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Antibiotic-free cell culture medium
-
Ferroptosis inducers (e.g., erastin, RSL3)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate in antibiotic-free medium and grow to 60-80% confluency.
-
siRNA Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for 24-48 hours.
-
Validation of Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the knockdown of the target protein.
-
Ferroptosis Induction: Re-plate the transfected cells into a 96-well plate. After allowing the cells to adhere, treat them with a concentration range of a ferroptosis inducer (e.g., erastin or RSL3).
-
Cell Viability Measurement: After 24-48 hours of treatment with the ferroptosis inducer, measure cell viability using a suitable assay.
-
Data Analysis: Compare the cell viability curves of cells transfected with the target-specific siRNA to those transfected with the non-targeting control siRNA. A leftward shift in the dose-response curve for the target-specific siRNA indicates sensitization to ferroptosis.
Visualization of Signaling Pathways and Workflows
MI-2 Signaling Pathway
Caption: Dual mechanism of MI-2-induced ferroptosis.
FIPC-1 Chemoproteomics Workflow
Caption: Workflow for FIPC-1 target identification.
Target Validation Workflow
Caption: Target validation by siRNA and sensitization assay.
Conclusion
The identification and validation of targets for ferroptosis inducers are crucial for advancing our understanding of this cell death modality and for the development of novel therapeutic strategies. This guide has provided a comprehensive overview of the approaches used to characterize MI-2 and FIPC-1, two compounds that exemplify direct and indirect methods of target engagement in the context of ferroptosis. The detailed protocols and visual workflows serve as a resource for researchers in the field to design and execute robust experiments for the discovery and validation of new ferroptosis modulators and their cellular targets. Further investigation is warranted to fill existing data gaps, such as the direct inhibitory constant of MI-2 for GPX4, to provide a more complete quantitative picture of these interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deciphering the role of the MALT1-RC3H1 axis in regulating GPX4 protein stability. - DKFZ [inrepo02.dkfz.de]
- 6. Deciphering the role of the MALT1–RC3H1 axis in regulating GPX4 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
The Role of Ferroptosis Inducer-2 (FINO2) in Heme Oxygenase-1 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising avenue for therapeutic intervention, particularly in oncology. Small molecules that induce ferroptosis are of significant interest in drug development. This technical guide focuses on Ferroptosis Inducer-2 (FINO2), an endoperoxide-containing 1,2-dioxolane, and investigates its relationship with the critical stress-response enzyme, heme oxygenase-1 (HO-1). Contrary to the initial hypothesis of a direct inductive role, current evidence suggests a more complex and potentially inverse relationship. This document provides a comprehensive overview of FINO2's mechanism of action, the multifaceted role of HO-1 in ferroptosis, and detailed experimental protocols for studying these interactions.
Introduction to this compound (FINO2)
FINO2 is a potent ferroptosis-inducing agent with a unique mechanism of action that distinguishes it from other classical ferroptosis inducers like erastin and RSL3.[1][2][3] Its primary mechanism involves a dual-pronged attack on cellular redox homeostasis:
-
Indirect Inhibition of Glutathione Peroxidase 4 (GPX4): FINO2 leads to the loss of GPX4 enzymatic function. GPX4 is the key enzyme responsible for reducing lipid hydroperoxides, and its inactivation is a hallmark of ferroptosis.[1][2]
-
Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺), contributing to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, which in turn propagates lipid peroxidation.[1][2][3]
This dual mechanism bypasses the need for glutathione (GSH) depletion, a characteristic of system xc⁻ inhibitors like erastin.[1]
The Role of Heme Oxygenase-1 (HO-1) in Ferroptosis
Heme oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a highly inducible enzyme that catabolizes heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). It is a central component of the cellular response to oxidative stress and is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5][6] The role of HO-1 in ferroptosis is complex and appears to be context-dependent, exhibiting both pro- and anti-ferroptotic functions.
-
Pro-ferroptotic Role: By degrading heme, HO-1 releases free iron, which can participate in the Fenton reaction to generate ROS and drive lipid peroxidation, thereby promoting ferroptosis.[4][7] Several ferroptosis inducers, such as erastin and withaferin A, have been shown to upregulate HO-1, and this upregulation is critical for their cell-killing effects.[4][7]
-
Anti-ferroptotic Role: The products of the HO-1 reaction, biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, have cytoprotective and anti-inflammatory properties.[4] In some cellular contexts, the induction of HO-1 is part of a protective antioxidant response that can mitigate ferroptotic cell death.[4]
The ultimate effect of HO-1 on ferroptosis likely depends on the cellular iron levels, the magnitude of oxidative stress, and the specific ferroptotic trigger.[4][6]
Investigating the Link Between FINO2 and HO-1 Induction
The central question of this guide is the role of FINO2 in HO-1 induction. Based on the available scientific literature, there is currently no direct evidence to suggest that FINO2 acts as an inducer of heme oxygenase-1. In fact, a recent study investigating the combined effect of FINO2 and the anti-fibrotic agent Pirfenidone in a mouse model of breast cancer reported a decrease in HMOX1 mRNA levels with the combination treatment. While this study does not isolate the effect of FINO2 alone on HO-1, it contradicts the hypothesis of a direct inductive role.
The primary mechanism of FINO2, involving direct iron oxidation and indirect GPX4 inhibition, generates significant oxidative stress. Typically, such stress would be expected to activate the Nrf2 pathway, the master regulator of HO-1 expression. However, the specific downstream effects of FINO2 on this pathway have not been extensively characterized. It is plausible that the cellular response to FINO2-induced ferroptosis may differ from that of other inducers, potentially involving alternative signaling pathways or a context-dependent suppression of the Nrf2-HO-1 axis.
Signaling Pathways
The Nrf2-HO-1 Signaling Pathway
The induction of HO-1 in response to oxidative stress is predominantly regulated by the Keap1-Nrf2 signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1, leading to their transcription.
FINO2 Mechanism of Action
The mechanism of FINO2-induced ferroptosis is multifaceted and distinct from other ferroptosis inducers.
Quantitative Data
Currently, there is a lack of quantitative data specifically detailing the induction of HO-1 by FINO2. The following table summarizes data on the effects of other ferroptosis inducers on HO-1 expression, highlighting the context-dependent nature of this response.
| Inducer | Cell Line | Effect on HO-1 Expression | Outcome | Reference |
| Erastin | HT-1080 Fibrosarcoma | Increased mRNA and protein | Pro-ferroptotic | [7] |
| Erastin | Renal Proximal Tubule Cells | Upregulated | Anti-ferroptotic | [4] |
| RSL3 | Renal Proximal Tubule Cells | Upregulated | Anti-ferroptotic | [4] |
| Withaferin A | IMR-32 Neuroblastoma | Upregulated | Pro-ferroptotic | [4] |
| BAY 11-7085 | Cancer Cells | Upregulated via Nrf2 | Pro-ferroptotic | [8] |
| FINO2 + Pirfenidone | Mouse Breast Cancer Model | Decreased HMOX1 mRNA | Anti-tumor effect |
Experimental Protocols
To investigate the effect of FINO2 on HO-1 expression, a combination of molecular biology techniques is required.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
FINO2 Preparation: Prepare a stock solution of FINO2 in an appropriate solvent (e.g., DMSO).
-
Treatment: Dilute the FINO2 stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the FINO2-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24 hours) to assess the temporal effects on gene and protein expression.
Western Blotting for HO-1 Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Quantitative PCR (qPCR) for HMOX1 mRNA Expression
-
RNA Extraction: Following FINO2 treatment, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcriptase kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for HMOX1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Workflow Diagram
Conclusion and Future Directions
For researchers and drug development professionals, this highlights a critical knowledge gap. Future research should focus on:
-
Directly assessing the impact of FINO2 alone on the Nrf2-HO-1 pathway in various cancer cell lines to determine if the effect is cell-type specific.
-
Performing transcriptomic and proteomic analyses of FINO2-treated cells to gain an unbiased view of the cellular response, including the expression of antioxidant and stress-response genes.
-
Investigating the potential interplay between FINO2-induced lipid peroxidation and the regulation of Nrf2 and HO-1 , to elucidate the precise signaling mechanisms at play.
A thorough understanding of the interaction between FINO2 and the HO-1 pathway is crucial for the rational design of novel therapeutic strategies that leverage ferroptosis for the treatment of cancer and other diseases.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual Role of Heme Oxygenase-1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2, a Superstar of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heme oxygenase-1 accelerates erastin-induced ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ferroptosis Inducer-2 (FIN2): A Technical Guide to its Impact on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, including cancer. Ferroptosis inducer-2 (FIN2), an endoperoxide-containing 1,2-dioxolane, represents a distinct class of ferroptosis inducers. This technical guide provides an in-depth analysis of the mechanism by which FIN2 triggers lipid peroxidation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to Ferroptosis and FIN2
Ferroptosis is a non-apoptotic cell death pathway driven by the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to membrane damage and eventual cell lysis. A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[1]
Ferroptosis inducers are broadly classified based on their mechanism of action. Class 1 inducers, such as erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion and subsequent GPX4 inactivation. Class 2 inducers, like RSL3, directly inhibit GPX4.[1] FIN2, however, operates through a unique dual mechanism, distinguishing it from these established classes.[2][3][4]
Mechanism of Action: FIN2-Induced Lipid Peroxidation
FIN2 initiates ferroptosis and subsequent lipid peroxidation through a multipronged attack on the cell's antioxidant defense systems.[2][3][4][5] The core mechanism involves:
-
Indirect GPX4 Inactivation: Unlike RSL3, FIN2 does not directly bind to and inhibit GPX4. Instead, it leads to the functional inactivation of GPX4 through a mechanism that is still under investigation but is independent of GSH depletion.[2][3][4]
-
Direct Iron Oxidation: A key feature of FIN2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2][3][4] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, which in turn propagates lipid peroxidation.
The structural integrity of FIN2 is crucial for its activity. Both the endoperoxide moiety and a nearby hydroxyl head group are essential for its ability to induce ferroptosis.[2][3]
Signaling Pathway of FIN2-Induced Ferroptosis
The signaling cascade initiated by FIN2 culminates in widespread lipid peroxidation and cell death.
Quantitative Analysis of FIN2-Induced Lipid Peroxidation
The efficacy of FIN2 in inducing ferroptosis and lipid peroxidation has been quantified in various cancer cell lines.
Cell Viability (EC50)
The half-maximal effective concentration (EC50) for FIN2-induced cell death highlights its potency, particularly in cancer cells.
| Cell Line | Cell Type | EC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~10 | Gaschler et al., 2018 |
| BJ-eLR | Engineered Fibroblast | ~10-25 | Gaschler et al., 2018 |
| CAKI-1 | Renal Carcinoma | ~25-50 | Gaschler et al., 2018 |
| BJ-hTERT | Non-cancerous Fibroblast | >100 | Gaschler et al., 2018 |
Lipid Peroxidation Markers
FIN2 treatment leads to a significant increase in lipid peroxidation, as measured by established assays.
| Assay | Cell Line | Treatment | Fold Change vs. Control | Reference |
| C11-BODIPY | HT-1080 | 10 µM FIN2 for 6 hours | Significant Increase | Gaschler et al., 2018 |
| TBARS (MDA) | HT-1080 | 10 µM FIN2 for 6 hours | > Erastin (5 µM) | Gaschler et al., 2018 |
Note: Specific fold-change values can vary between experiments. The provided data indicates a qualitative increase as reported in the source.
Experimental Protocols
Accurate measurement of lipid peroxidation is critical for studying the effects of FIN2. The following are detailed protocols for two standard assays.
C11-BODIPY 581/591 Assay for Lipid Hydroperoxides
This ratiometric fluorescence assay provides a sensitive measure of lipid peroxidation in live cells. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest (e.g., HT-1080)
-
6-well plates
-
FIN2 and other treatment compounds
-
C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific, D3861)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat cells with the desired concentrations of FIN2 or control compounds (e.g., DMSO vehicle, positive control like RSL3) for the specified duration (e.g., 6 hours).
-
Probe Loading:
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-2 µM.
-
Remove the treatment medium from the cells and add the C11-BODIPY-containing medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately. Measure the fluorescence in the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE channel, ~580-590 nm) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Add fresh PBS to the wells and image the cells using appropriate filter sets for green and red fluorescence.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
The TBARS assay is a widely used method to quantify malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Treated cell lysates
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or plate reader
Protocol:
-
Sample Preparation:
-
Harvest cells and lyse them in a suitable buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.
-
Determine the protein concentration of the lysate for normalization.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 100 µL of 20% TCA.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of the TBA solution to the supernatant.
-
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement:
-
Cool the samples on ice for 10 minutes.
-
Measure the absorbance of the pink-colored adduct at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an MDA standard.
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.
-
Experimental Workflow for Lipid Peroxidation Measurement
The following diagram illustrates a typical workflow for assessing FIN2-induced lipid peroxidation.
Conclusion
This compound is a valuable tool for studying the mechanisms of ferroptosis and lipid peroxidation. Its unique dual mode of action, involving both indirect GPX4 inactivation and direct iron oxidation, sets it apart from other ferroptosis inducers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the ferroptosis pathway with FIN2 and similar compounds. Further research into the precise molecular targets of FIN2 will undoubtedly provide deeper insights into the intricate regulation of this form of cell death.
References
The Impact of Ferroptosis Inducer-2 (FINO2) on Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a significant pathway in various pathologies, including cancer and neurodegenerative diseases. Small molecule inducers of ferroptosis are valuable tools for studying this process and hold therapeutic potential. This technical guide provides an in-depth analysis of Ferroptosis Inducer-2 (FINO2), an endoperoxide-containing 1,2-dioxolane, and its distinct impact on iron metabolism. FINO2 employs a unique dual mechanism of action, involving both the direct oxidation of ferrous iron (Fe2+) and the indirect inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. This document synthesizes the current understanding of FINO2, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to FINO2
FINO2 is a potent ferroptosis-inducing agent that is structurally distinct from other common inducers such as erastin and RSL3[1][2]. Unlike Class 1 inducers (e.g., erastin) that inhibit the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion, or Class 2 inducers (e.g., RSL3) that directly inhibit GPX4, FINO2 operates through a multi-pronged mechanism[2][3]. Its ability to both directly target iron and indirectly compromise the primary antioxidant defense against lipid peroxidation makes it a unique tool for dissecting the intricacies of ferroptosis.
Core Mechanism: A Dual Impact on Iron and GPX4
The primary mechanism of FINO2 involves two synergistic actions that converge to induce massive lipid peroxidation and subsequent cell death.
-
Direct Oxidation of Labile Iron: FINO2 can directly interact with and oxidize ferrous iron (Fe2+) to ferric iron (Fe3+)[2][3]. This is a critical initiating event, as the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide, is dependent on Fe2+. By promoting the oxidation of the labile iron pool, FINO2 contributes to a pro-oxidative intracellular environment that fuels lipid peroxidation.
-
Indirect Inhibition of GPX4 Activity: While FINO2 does not directly bind to or cause the degradation of the GPX4 protein, it leads to a significant decrease in its enzymatic activity[1][2]. GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death. The precise mechanism of this indirect inhibition is still under investigation but is thought to be a consequence of the overwhelming oxidative stress initiated by FINO2's interaction with iron[1].
This dual-pronged attack distinguishes FINO2 from other ferroptosis inducers and highlights the central role of iron in its cytotoxic effects.
Quantitative Data on FINO2's Effects
The following tables summarize key quantitative findings from studies on FINO2, primarily focusing on its effects on iron oxidation and cellular responses related to ferroptosis.
Table 1: In Vitro Iron Oxidation by FINO2
| Compound (Concentration) | Substrate (Concentration) | Effect | Reference |
|---|---|---|---|
| FINO2 (500 µM) | Ferrous Iron (Fe2+) (500 µM) | Significant oxidation of Fe2+ | [2] |
| tert-butyl hydroperoxide (tBuOOH) (500 µM) | Ferrous Iron (Fe2+) (500 µM) | Significant oxidation of Fe2+ |[2] |
Table 2: Cellular Effects of FINO2 Treatment in HT-1080 Cells
| Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|
| FINO2 (10 µM) | CHAC1 mRNA levels | ~7-fold increase | [3] |
| Erastin (10 µM) | CHAC1 mRNA levels | ~20-fold increase | [3] |
| FINO2 (10 µM) | GPX4 Activity | Significant decrease | [1] |
| FINO2 (10 µM) | GPX4 Protein Levels | No significant change |[2] |
Note on Iron Metabolism Proteins: To date, published literature has not provided specific quantitative data on the effect of FINO2 on the expression levels of key iron metabolism proteins such as ferritin (FTH1, FTL) and transferrin receptor 1 (TFRC). The primary evidence suggests FINO2 preferentially interacts with the labile iron pool rather than directly modulating the expression of iron storage and uptake proteins[1]. Further research is required to fully elucidate the impact of FINO2 on the broader iron regulatory network.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of FINO2 and a typical experimental workflow for its study.
Caption: FINO2's dual mechanism: direct Fe2+ oxidation and indirect GPX4 inhibition.
Caption: Experimental workflow for assessing the impact of FINO2 on cells.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the primary literature for studying FINO2.
In Vitro Iron Oxidation Assay
This colorimetric assay directly measures the ability of FINO2 to oxidize ferrous iron (Fe2+).
-
Materials:
-
Ferrous sulfate (FeSO₄)
-
FINO2 and other test compounds (e.g., tBuOOH as a positive control)
-
Assay Buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
Ferrozine iron reagent
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a fresh solution of FeSO₄ in deoxygenated buffer.
-
In a 96-well plate, add 50 µL of buffer.
-
Add 50 µL of the test compound (e.g., 500 µM FINO2) or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding 50 µL of the FeSO₄ solution (e.g., to a final concentration of 500 µM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Add 50 µL of Ferrozine solution to each well. Ferrozine forms a colored complex with the remaining Fe2+.
-
Measure the absorbance at ~562 nm. A lower absorbance value in the FINO2-treated wells compared to the control indicates the oxidation of Fe2+ to Fe3+, which does not react with Ferrozine.
-
Data are typically plotted as the percentage of remaining Fe2+ relative to the vehicle control.
-
LC-MS Based GPX4 Activity Assay
This assay measures GPX4 activity in cell lysates by quantifying the reduction of a specific lipid peroxide substrate.
-
Materials:
-
HT-1080 cells or other suitable cell line
-
FINO2, RSL3 (positive control), Erastin (negative control), DMSO (vehicle)
-
Lysis Buffer (e.g., 25 mM sodium phosphate, 125 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Phosphatidylcholine hydroperoxide (PCOOH) as the GPX4 substrate
-
Glutathione (GSH)
-
LC-MS system
-
-
Protocol:
-
Culture HT-1080 cells to ~80% confluency.
-
Treat cells with FINO2 (e.g., 10 µM for 6 hours), RSL3 (e.g., 0.5 µM for 2 hours), erastin, or DMSO.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Set up the enzymatic reaction by combining a standardized amount of cell lysate protein with PCOOH and GSH in a reaction buffer.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solvent like methanol).
-
Analyze the samples by LC-MS to quantify the remaining PCOOH substrate.
-
GPX4 activity is inversely proportional to the amount of PCOOH detected. Results are normalized to the vehicle-treated control.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
This fluorescence-based assay detects lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, in live cells.
-
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 6-well or 12-well)
-
FINO2 and other treatment compounds
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired compounds (e.g., 10 µM FINO2) for the specified time (e.g., 6 hours). Include an iron chelator like Deferoxamine (DFO) as a control to confirm iron-dependency.
-
During the final 30-60 minutes of treatment, add C11-BODIPY to each well at a final concentration of 1-5 µM.
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Harvest the cells (if using flow cytometry) by trypsinization and resuspend in PBS. For microscopy, add fresh media or PBS to the wells.
-
Analyze the cells promptly. The C11-BODIPY probe exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation.
-
Analysis (Flow Cytometry): Measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Analysis (Microscopy): Capture images using appropriate filter sets for both the oxidized (green) and reduced (red) forms of the probe. Quantify the fluorescence intensity ratio.
-
Conclusion
This compound (FINO2) represents a distinct class of ferroptosis activators with a unique dual mechanism of action. By directly oxidizing the labile iron pool and concurrently causing an indirect loss of GPX4 function, FINO2 potently induces lipid peroxidation and cell death. This technical guide provides a consolidated resource of the quantitative data, mechanistic pathways, and detailed experimental protocols necessary for researchers to effectively study FINO2 and its impact on iron metabolism. While its direct effects on iron oxidation are established, further investigation is warranted to explore its potential secondary effects on the expression and regulation of iron uptake and storage proteins, which would provide a more complete picture of its role in cellular iron homeostasis.
References
An In-Depth Technical Guide to Ferroptosis Inducer-2 (FIN2) and its Relationship with Glutathione Depletion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Ferroptosis Inducer-2 (FIN2) is a potent small molecule that triggers this cell death pathway through a unique mechanism of action. This technical guide provides a comprehensive overview of FIN2, focusing on its core mechanism, its distinct relationship with glutathione (GSH) homeostasis, and detailed protocols for its experimental application. Notably, FIN2 induces ferroptosis without depleting cellular GSH levels, a key differentiator from classical ferroptosis inducers like erastin. Instead, it employs a dual strategy of indirect glutathione peroxidase 4 (GPX4) inhibition and direct iron oxidation. This document aims to equip researchers with the necessary knowledge and methodologies to effectively utilize FIN2 as a tool to investigate and induce ferroptosis.
Introduction to this compound (FIN2)
FIN2 is an endoperoxide-containing 1,2-dioxolane that has been identified as a selective inducer of ferroptosis in cancer cells.[1] Its mechanism is distinct from other well-characterized ferroptosis inducers. Unlike Class 1 inducers (e.g., erastin) that inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion, or Class 2 inducers (e.g., RSL3) that directly inhibit GPX4, FIN2 operates through a multi-pronged approach.[1][2] The core structural features essential for FIN2's activity are its endoperoxide moiety and a neighboring hydroxyl head group.[1]
Core Mechanism of Action: A Dual Approach
The primary mechanism of FIN2-induced ferroptosis involves two synergistic actions that converge to promote lethal lipid peroxidation:
-
Indirect GPX4 Inhibition: GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides using GSH as a cofactor. FIN2 does not directly bind to or inhibit GPX4. Instead, it is proposed to interfere with the cellular environment required for optimal GPX4 function, leading to a loss of its enzymatic activity.[1] This indirect inhibition prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, allowing them to accumulate.
-
Direct Iron Oxidation: A key feature of FIN2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further fueling the chain reaction of lipid peroxidation.
Crucially, FIN2's mechanism bypasses the need for glutathione depletion .[2] Studies have shown that treatment with FIN2 does not lead to a significant decrease in intracellular GSH levels, a stark contrast to the effects of system Xc- inhibitors.[3][4]
Signaling Pathway of FIN2-Induced Ferroptosis
The following diagram illustrates the signaling cascade initiated by FIN2, leading to ferroptotic cell death.
Data Presentation: Quantitative Effects of FIN2
The following tables summarize the quantitative data on the effects of FIN2 from various experimental studies.
Table 1: Cytotoxicity of FIN2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| HT-1080 | Fibrosarcoma | ~10 | 24-hour treatment | [1] |
| BJ-eLR | Engineered Cancer Cells | More sensitive than BJ-hTERT | Not specified | [5] |
| BJ-hTERT | Non-cancerous cell line | Less sensitive than BJ-eLR | Not specified | [5] |
Table 2: FIN2-Induced Lipid Peroxidation
| Cell Line | FIN2 Conc. (µM) | Time (hours) | Assay | Observation | Reference |
| HT-1080 | 10 | 6 | C11-BODIPY | Significant increase in fluorescence shift (larger than erastin) | [1] |
| HT-1080 | 10 | 6 | TBARS | Increased accumulation of thiobarbituric acid reactive substances | [6] |
| HT-1080 | 10 | 6 | LC-MS | Increased abundance of oxidized phosphatidylethanolamine (PE) species | [6] |
Table 3: Effect of FIN2 on GPX4 Activity and Glutathione Levels
| Cell Line | FIN2 Conc. (µM) | Time (hours) | Parameter Measured | Observation | Reference |
| HT-1080 | 10 | 6 | GPX4 Activity | Decreased activity in cell lysates | [6] |
| HT-1080 | 10 | 6 | Glutathione (GSH) Levels | No significant decrease in free thiols | [5] |
| HT-1080 | 10 | 1 | Glutamate Release (System Xc- activity) | Minimal inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of FIN2.
Cell Viability Assay
This protocol is for determining the dose-dependent cytotoxicity of FIN2 using a standard colorimetric assay such as MTT or WST-8.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (FIN2)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of FIN2 in complete medium. Remove the medium from the wells and add 100 µL of the FIN2 dilutions. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results to determine the IC50 value of FIN2.
Lipid Peroxidation Assay (C11-BODIPY)
This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells by flow cytometry.
Workflow Diagram:
Materials:
-
Cells treated with FIN2 and controls
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with FIN2 (e.g., 10 µM for 6 hours) and appropriate controls (vehicle, positive control like RSL3).
-
Probe Loading: During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Washing: After incubation, gently wash the cells twice with PBS to remove the excess probe.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cells and resuspend the pellet in PBS.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC).
-
Data Analysis: Determine the mean fluorescence intensity in both the green and red channels. An increase in the ratio of green to red fluorescence indicates lipid peroxidation.
In Vitro GPX4 Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of GPX4 in cell lysates. The activity is measured indirectly by monitoring the consumption of NADPH.
Workflow Diagram:
Materials:
-
Cell lysates from FIN2-treated and control cells
-
GPX4 assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
GPX4 substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with FIN2 and controls. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well UV-transparent plate, add the following in order:
-
GPX4 assay buffer
-
NADPH solution
-
GSH solution
-
Glutathione Reductase solution
-
Cell lysate (equal protein amounts for all samples)
-
-
Reaction Initiation: Initiate the reaction by adding the GPX4 substrate (e.g., PCOOH).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the absorbance vs. time curve). A slower rate of NADPH consumption in FIN2-treated samples compared to the control indicates inhibition of GPX4 activity.
Conclusion
This compound (FIN2) represents a valuable tool for studying ferroptosis due to its unique dual mechanism of action that is independent of glutathione depletion. By indirectly inhibiting GPX4 and directly oxidizing iron, FIN2 provides a distinct method to induce this regulated cell death pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to incorporate FIN2 into their studies, enabling further exploration of the intricate mechanisms of ferroptosis and its potential as a therapeutic strategy in cancer and other diseases. The clear distinction between FIN2's mechanism and that of other ferroptosis inducers underscores the complexity of this cell death pathway and highlights the importance of using a variety of chemical probes to fully elucidate its regulation.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
The Dual-Pronged Attack of Ferroptosis Inducer-2 (FIN2) Across Diverse Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology. Unlike apoptosis, ferroptosis can bypass traditional mechanisms of drug resistance, making it a compelling strategy for treating refractory cancers. Ferroptosis inducer-2 (FIN2), a 1,2-dioxolane-containing endoperoxide, is a potent initiator of this cell death pathway. This technical guide provides an in-depth overview of FIN2's mechanism of action, its efficacy across various cancer cell lines, and detailed experimental protocols for its study.
Mechanism of Action: A Unique Approach to Inducing Ferroptosis
FIN2 distinguishes itself from other classical ferroptosis inducers, such as erastin and RSL3, through a unique dual mechanism that does not rely on the inhibition of the cystine/glutamate antiporter (system Xc-) or direct enzymatic inhibition of Glutathione Peroxidase 4 (GPX4).[1][2] Instead, FIN2 initiates ferroptosis through two concurrent events:
-
Indirect Inactivation of GPX4: FIN2 leads to a loss of GPX4 enzymatic function without directly binding to the enzyme or causing its degradation.[1][2] This indirect inhibition is a key differentiator from direct GPX4 inhibitors like RSL3.
-
Direct Iron Oxidation: FIN2 directly oxidizes intracellular ferrous iron (Fe2+) to its ferric state (Fe3+). This process contributes to the accumulation of reactive oxygen species (ROS) and exacerbates lipid peroxidation.[1][2]
This dual mechanism bypasses the need for glutathione (GSH) depletion, a hallmark of system Xc- inhibitors like erastin.[1] The structural integrity of FIN2, specifically its endoperoxide moiety and a hydroxyl head group, is crucial for its ferroptotic activity.[1][2]
In contrast, another ferroptosis inducer, FIN56, operates through a different pathway involving the degradation of GPX4 protein and the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, by modulating the mevalonate pathway.
Signaling Pathway of FIN2-Induced Ferroptosis
Caption: FIN2 induces ferroptosis via direct iron oxidation and indirect GPX4 inactivation.
Quantitative Efficacy of FIN2 in Cancer Cell Lines
FIN2 has demonstrated potent cytotoxic effects across a broad spectrum of cancer cell lines. The NCI-60 screen revealed a wide range of sensitivity to FINO2 (an alternative name for FIN2), with 50% growth inhibition (GI50) values spanning from nanomolar to micromolar concentrations. The average GI50 across all 59 tested cell lines was 5.8 µM.[1] Notably, 18 of these cell lines exhibited a GI50 below 2.5 µM.[1] This demonstrates a significant anti-proliferative effect in a substantial portion of the tested cancer cell types.
| Cancer Type | Cell Line | GI50 (µM) |
| Ovarian | IGROV-1 | 0.435 |
| Average | NCI-60 Panel | 5.8 |
| Lung | NCI-H322M | 42 |
This table presents a selection of the reported GI50 values to illustrate the range of FIN2 efficacy. The average GI50 is calculated from the 59 cell lines in the NCI-60 panel.
FIN2 has also shown selectivity for cancer cells over non-malignant cells of the same origin.[1][2] For instance, it is more potent in the tumorigenic BJ-eLR cell line compared to its non-cancerous counterpart, BJ-hTERT.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the ferroptotic effects of FIN2.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of FIN2.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
FIN2 (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of FIN2 in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of FIN2. Include a vehicle control (DMSO) at a concentration equivalent to the highest FIN2 dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 or GI50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation by lipid peroxides.
Materials:
-
Treated cells in a suitable culture vessel (e.g., 96-well plate, chamber slide)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Treat cells with FIN2 at the desired concentration and for the appropriate duration. Include positive (e.g., erastin) and negative (vehicle) controls.
-
Probe Loading: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately image using a fluorescence microscope. The reduced probe fluoresces red (~590 nm), while the oxidized probe fluoresces green (~510 nm).
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.
Protocol 3: Western Blot for GPX4 Expression
This protocol assesses the protein levels of GPX4 following FIN2 treatment.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with FIN2, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against GPX4 (at the recommended dilution) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.
Conclusion
This compound presents a compelling profile as a potential anti-cancer agent due to its unique dual mechanism of action and its efficacy across a wide range of cancer cell lines. Its ability to induce ferroptosis independently of the canonical pathways targeted by other inducers suggests its potential utility in overcoming certain forms of drug resistance. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of FIN2 and further elucidate the intricacies of ferroptosis in the context of cancer therapy. Further research into the in vivo efficacy and safety of FIN2 and its analogues is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
The Role of Ferroptosis Inducer-2 and Other Ferroptosis Inducers in Triple-Negative Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising avenue of research is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides an in-depth overview of "Ferroptosis inducer-2" (FIN-2) and other key ferroptosis inducers, with a focus on their application in TNBC research. We present quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate further investigation in this critical area of oncology.
Key Ferroptosis Inducers in TNBC
Several small molecules have been identified that can induce ferroptosis in TNBC cells through distinct mechanisms. These are broadly classified based on their molecular targets.
This compound (FIN-2) / Compound 24: A Heme Oxygenase-1 (HO-1) Inducer
Recent studies have identified "this compound" (also referred to as Compound 24) as a novel ferroptosis inducer with significant anticancer activity against TNBC cells[1][2]. Unlike canonical ferroptosis inducers, FIN-2's mechanism of action is linked to the induction of heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism which leads to the release of free iron, thereby promoting lipid peroxidation[1][3][4].
Class I: System Xc- Inhibitors (e.g., Erastin)
Erastin was one of the first compounds identified to induce ferroptosis. It functions by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).
Class II: Direct GPX4 Inhibitors (e.g., RSL3)
RAS-selective lethal 3 (RSL3) directly and covalently inhibits glutathione peroxidase 4 (GPX4), a key enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 leads to the rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.
Other Inducers (e.g., FINO2)
FINO2 is an endoperoxide-containing compound that induces ferroptosis through a dual mechanism: indirect inhibition of GPX4 activity and direct oxidation of intracellular iron.
Quantitative Data on Ferroptosis Inducers in TNBC
The following tables summarize the cytotoxic effects of various ferroptosis inducers on TNBC cell lines.
| Ferroptosis Inducer | TNBC Cell Line | IC50 Value | Reference |
| Erastin | MDA-MB-231 | 40 µM | [5] |
| Erastin | MDA-MB-231 | 40.63 µM | [4][6] |
| Compound 24 (FIN-2) | MDA-MB-231 | Improved activity vs CAPE* | [2][7] |
| 2-(1H-indol-3-yl)ethyl cinnamate | MDA-MB-231 | ~10 µM (at 48h) | [2][7] |
| RSL3 | General Cancer Cells | Potent (sub-µM) | [8] |
| Niclosamide | TNBC cells | 0.1–0.2 µM | [2] |
*Specific IC50 value for Compound 24 was not provided in the referenced abstract; data for a structurally related and highly active compound from the same study is presented as an approximation of potency.
Signaling Pathways of Ferroptosis Induction
The mechanisms by which different inducers trigger ferroptosis are distinct, offering multiple points for therapeutic intervention.
Caption: Signaling pathway for this compound (FIN-2) in TNBC.
Caption: Signaling pathways for Erastin and RSL3 in TNBC.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to study ferroptosis in TNBC.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a ferroptosis inducer on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ferroptosis inducer stock solution (e.g., Erastin in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the ferroptosis inducer in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To detect changes in the expression of key proteins (e.g., GPX4, HO-1) following treatment with a ferroptosis inducer.
Materials:
-
TNBC cells treated with the ferroptosis inducer
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
TNBC cells treated with the ferroptosis inducer
-
C11-BODIPY 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.
-
Dye Loading: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. The dye shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.
-
Quantification: Quantify the shift in fluorescence intensity to measure the level of lipid peroxidation.
Experimental Workflow Visualization
A typical workflow for investigating a novel ferroptosis inducer in TNBC is outlined below.
Caption: A general experimental workflow for TNBC ferroptosis research.
Conclusion
The induction of ferroptosis represents a highly promising therapeutic strategy for triple-negative breast cancer. "this compound" and other novel inducers with diverse mechanisms of action are expanding the toolkit for researchers. A thorough understanding of their signaling pathways, combined with robust and reproducible experimental protocols, is essential for translating these preclinical findings into effective clinical applications. This guide provides a foundational resource for scientists and drug developers dedicated to advancing the fight against TNBC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in Vitro Evaluation of CAPE Derivatives as Ferroptosis Inducers in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme Oxygenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Investigating Ferroptosis Inducer-2 (FINO2) in Hypoxic Glioma Stem Cells
Publication ID: TWP-2025-FINO2-GSC Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioma stem cells (GSCs) residing within hypoxic niches of glioblastoma (GBM) are a major driver of tumor recurrence and therapeutic resistance. Ferroptosis, an iron-dependent form of regulated cell death, presents a promising therapeutic avenue. However, the hypoxic microenvironment is known to confer resistance to ferroptosis, primarily through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent upregulation of antioxidant systems. This guide explores the potential of Ferroptosis Inducer-2 (FINO2), a novel endoperoxide compound with a unique dual mechanism of action, as a tool to overcome this resistance. FINO2 acts by both indirectly inactivating Glutathione Peroxidase 4 (GPX4) and directly oxidizing intracellular iron, a mechanism distinct from canonical ferroptosis inducers. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to test the efficacy of FINO2 against GSCs under hypoxia, and a framework for interpreting the potential outcomes.
Introduction: The Challenge of Hypoxic Glioma Stem Cells
Glioblastoma is the most aggressive primary brain tumor, characterized by extensive cellular heterogeneity and microenvironmental complexities, most notably hypoxia.[1] Within the tumor, a subpopulation of GSCs with self-renewal and tumor-initiating capabilities is responsible for therapeutic failure.[2] These GSCs are predominantly located in hypoxic niches, where low oxygen levels promote a stem-like state and protect them from conventional therapies.[2]
Ferroptosis is an iron-dependent cell death pathway characterized by the lethal accumulation of lipid peroxides.[3] Inducing ferroptosis is a promising strategy for targeting therapy-resistant cancers. However, a significant hurdle in glioma is that hypoxia induces a robust anti-ferroptotic state.[4][5] This resistance is largely mediated by the HIF-1α transcription factor, which upregulates key defensive genes like SLC7A11, a component of the cystine/glutamate antiporter (System Xc⁻) that is crucial for the synthesis of the antioxidant glutathione (GSH).[6]
This compound (FINO2) is a 1,2-dioxolane-containing compound that triggers ferroptosis via a distinct mechanism.[7] Unlike classic inducers that either inhibit System Xc⁻ (e.g., erastin) or directly inhibit GPX4 (e.g., RSL3), FINO2 employs a dual-pronged attack: it indirectly impairs GPX4 function and directly oxidizes the labile iron pool (Fe²⁺), thereby promoting the Fenton reaction and subsequent lipid peroxidation.[7][8] This unique mechanism raises a critical question: Can FINO2 bypass the HIF-1α-mediated resistance mechanisms in hypoxic GSCs to effectively induce cell death?
Mechanism of Action and Signaling Pathways
The Core Ferroptosis Axis
Ferroptosis is primarily regulated by a balance between pro-oxidant processes and antioxidant defenses. The canonical pathway involves the GPX4 enzyme, which uses GSH as a cofactor to neutralize toxic lipid peroxides. Disruption of this axis, either by GSH depletion (via System Xc⁻ inhibition) or direct GPX4 inactivation, leads to unchecked lipid peroxidation and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Hypoxia and Cancer Stem Cells in Development of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: Final destination for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust prediction of glioma prognosis by hypoxia-induced ferroptosis genes: VEGFA-XBP1 co-expression for salvage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Preclinical In Vivo Profile of the Ferroptosis Inducer RSL3
This technical guide provides an in-depth overview of the preclinical in vivo studies involving the compound (1S, 3R)-RSL3 (hereafter referred to as RSL3), a potent and selective inducer of ferroptosis. RSL3 acts by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4), a key regulator of lipid peroxidation.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the in vivo applications of ferroptosis inducers.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical in vivo studies investigating the efficacy and toxicity of RSL3 in different disease models.
Table 1: Efficacy of RSL3 in Cancer Xenograft Models
| Cancer Type | Animal Model | Cell Line | RSL3 Dosage & Administration | Treatment Schedule | Key Efficacy Findings | Reference(s) |
| Head and Neck Cancer | Athymic BALB/c nude mice | HN3R | 100 mg/kg, intratumoral | Twice per week for 20 days | Significantly reduced tumor volume (in combination with trigonelline). | [3] |
| Oral Squamous Cell Carcinoma | Female BALB/c nude mice | SCC25 | 10 mg/kg, intratumoral | Every other day for 10 days | Data on tumor growth inhibition is available in the full study. | [4] |
| Glioblastoma | Nude mice | U87 | 100 mg/kg, intratumoral | Biweekly for two weeks | Strongly inhibited tumor growth. Tumor weights were approximately one-quarter of the control group. | [5] |
| Lung Adenocarcinoma | 8-week-old male nude mice | A549 | 100 mg/kg, intratumoral | Twice a day for one week | Significantly reduced tumor weight compared to the control group. | [6] |
| Myelodysplastic Syndrome | NCG mice | SKM-1 | 20 mg/kg, intraperitoneal | Every two days for 10 days | Markedly smaller tumor volume and weight compared to the control group. | [7] |
| Pancreatic Cancer | Nude mice | PANC-2-Luc | 4.41 mg/ml, tail vein injection | Every other day for three doses | Maintained baseline tumor size, indicating significant therapeutic effect. | [8] |
| PARPi-Resistant Cancers | BALB/c nude mice | Kuramochi, MDA-MB-453, MCF7, HCC1937 | Not specified | Not specified | Effectively inhibited PARPi-resistant xenograft tumor growth. | [9] |
Table 2: Toxicity and Safety Data of RSL3 in Vivo
| Animal Model | RSL3 Dosage & Administration | Toxicity/Safety Findings | Reference(s) |
| NCG mice with SKM-1 xenografts | 20 mg/kg, intraperitoneal | No significant difference in body weight between the RSL3-treated group and the control group. | [7] |
| Healthy C57BL/6 mice | Not specified | High doses of RSL3 can be toxic. | [10] |
| Athymic nude mice with BJeLR xenografts | Up to 400 mg/kg, subcutaneous | No observable systemic toxicity. | [11] |
Note: Pharmacokinetic data for RSL3 is limited in the public domain, which is a noted consideration for its in vivo use.[12]
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the tables above.
Protocol 1: Glioblastoma Xenograft Model
-
Animal Model: Nude mice.[5]
-
Cell Line and Implantation: U87 glioblastoma cells were used to establish a murine xenograft tumor model.[5]
-
RSL3 Formulation and Administration: RSL3 was administered via intratumoral injection at a dose of 100 mg/kg.[5]
-
Treatment Schedule: Injections were given biweekly for two weeks.[5]
-
Efficacy Assessment: Tumor volumes were calculated using a Vernier caliper every 3 days using the formula: Tumor volume = (length × width²) / 2. At the end of the experiment, mice were sacrificed, and tumors were harvested for weight measurement.[5]
-
Biomarker Analysis: Immunohistochemistry can be performed on tumor xenograft tissue to assess markers of ferroptosis, such as 4-hydroxynonenal (4-HNE).[4]
Protocol 2: Lung Adenocarcinoma Xenograft Model
-
Animal Model: 8-week-old male nude mice.[6]
-
Cell Line and Implantation: 5 × 10⁶ A549 lung adenocarcinoma cells were injected subcutaneously. Treatment was initiated when tumor volume reached approximately 100 mm³.[6]
-
RSL3 Formulation and Administration: RSL3 was dissolved in 5% dimethyl sulfoxide/corn oil and administered intratumorally at a dose of 100 mg/kg.[6]
-
Treatment Schedule: Injections were given twice a day for one week.[6]
-
Efficacy Assessment: After the treatment period, mice were sacrificed, and tumor weight was measured.[6]
-
Biomarker Analysis: The level of malondialdehyde (MDA), a marker of lipid peroxidation, was measured in tumor tissue lysates. Western blot and immunohistochemistry were used to analyze the expression of NRF2 in tumor xenografts.[6]
Protocol 3: Myelodysplastic Syndrome Xenograft Model
-
Animal Model: NCG mice.[7]
-
Cell Line and Implantation: SKM-1 cells were inoculated subcutaneously into the flanks of the mice. Treatment began when tumor volume reached 50-100 mm³.[7]
-
RSL3 Formulation and Administration: RSL3 (20 mg/kg) or vehicle was administered intraperitoneally.[7]
-
Treatment Schedule: Injections were given once every two days for 10 days.[7]
-
Efficacy and Toxicity Assessment: Tumor volume and the body weight of the mice were measured every 2 days. At the end of the study, tumors were excised and weighed.[7]
-
Biomarker Analysis: Immunofluorescence staining and Western blotting were performed on tumor tissues to assess the expression of MYB and Bcl-2.[7]
Signaling Pathways and Mechanisms of Action
RSL3 induces ferroptosis primarily through the direct and irreversible inhibition of GPX4.[1][2] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), resulting in oxidative cell death.[13] In vivo studies have elucidated several key signaling pathways involved in RSL3-induced ferroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4.9. Tumor Xenograft and Immunohistochemistry [bio-protocol.org]
- 5. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet-Vesicles-Encapsulated RSL-3 Enable Anti-Angiogenesis and Induce Ferroptosis to Inhibit Pancreatic Cancer Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexapoptosis.com [apexapoptosis.com]
- 12. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
Ferroptosis Inducer-2 (FIN2): A Technical Guide to its Dual-Action Mechanism on GPX4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), a selenocysteine-containing enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[1][2] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer. Ferroptosis Inducer-2 (FIN2), an endoperoxide-containing 1,2-dioxolane, is a novel compound that triggers ferroptosis through a unique mechanism, setting it apart from other known ferroptosis inducers.[3] This technical guide provides an in-depth analysis of FIN2's effect on GPX4 activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Dual Threat
FIN2 initiates ferroptosis through a multi-pronged attack that involves both the indirect inactivation of GPX4 and the direct oxidation of iron.[3][4] This dual mechanism distinguishes it from other classes of ferroptosis inducers:
-
Class 1 (e.g., Erastin): Inhibit the system xc⁻ cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[2][3]
-
Class 2 (e.g., RSL3): Directly bind to and inhibit the active site of GPX4.[2][3]
-
Class 3 (e.g., FIN56): Induce the degradation of GPX4 protein.[3][5]
FIN2 does not directly inhibit GPX4 in cell-free assays, nor does it significantly deplete GPX4 protein levels.[3][4] Instead, its endoperoxide moiety and a nearby hydroxyl group are crucial for its activity, which leads to an indirect loss of GPX4 function within the cellular environment and direct oxidation of ferrous iron, culminating in widespread lipid peroxidation and cell death.[3][4]
Quantitative Data on FIN2's Effects
The following tables summarize the quantitative effects of FIN2 in comparison to other well-characterized ferroptosis inducers.
Table 1: Effect of Ferroptosis Inducers on GPX4 Activity in HT-1080 Cell Lysates
| Treatment (in cells) | GPX4 Activity (% of DMSO control) | Reference |
| Erastin | No significant reduction | [4] |
| RSL3 | Significant reduction | [4] |
| FIN56 | Significant reduction | [4] |
| FINO2 | Significant reduction (similar to RSL3 and FIN56) | [4] |
Data is conceptually summarized from descriptions in the cited source.
Table 2: Effect of Ferroptosis Inducers on GPX4 Protein Abundance in HT-1080 Cells
| Treatment | GPX4 Protein Abundance (% of control) | Reference |
| Erastin | Minor decrease | [3][4] |
| RSL3 | Large decrease | [3][4] |
| FIN56 | Large decrease | [3][4] |
| FINO2 | Minor decrease | [3][4] |
Data is conceptually summarized from descriptions in the cited source.
Table 3: Effect of Ferroptosis Inducers on PTGS2 mRNA Levels in HT-1080 Cells
| Treatment (6h) | Fold Change in PTGS2 mRNA | Reference |
| RSL3 (0.5 µM) | Significant upregulation | [3] |
| Erastin (10 µM) | No significant upregulation | [3] |
| FINO2 (10 µM) | No significant upregulation | [3] |
Data is conceptually summarized from descriptions in the cited source. PTGS2, which encodes prostaglandin synthase, is a transcriptional marker of ferroptosis.[3]
Table 4: Effect of Various Inhibitors on FINO2-Induced Cell Death in HT-1080 Cells
| FINO2 (10 µM) Co-treatment | Cell Viability | Reference |
| Ferrostatin-1 (Ferroptosis inhibitor) | Rescued | [3] |
| Deferoxamine (Iron chelator) | Rescued | [3] |
| Z-VAD-FMK (Apoptosis inhibitor) | Not rescued | [6] |
| Necrostatin-1 (Necroptosis inhibitor) | Not rescued | [6] |
Data is conceptually summarized from descriptions in the cited sources.
Visualizing the Mechanism and Workflow
To better understand the complex interactions and experimental procedures, the following diagrams are provided.
References
- 1. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. abpbio.com [abpbio.com]
A Technical Guide to Ferroptosis Inducer-2 (CAS 28657-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis inducer-2, also known as compound 24, is a cinnamate derivative identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. With the CAS number 28657-88-7, this compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its mechanism of action involves the induction of heme oxygenase-1 (HO-1), leading to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental data, and detailed protocols for its use in research settings.
Chemical and Physical Properties
This compound, chemically named 2-(1H-indol-3-yl)ethyl 3-phenylprop-2-enoate, is a derivative of the natural HO-1 inducer caffeic acid phenethyl ester (CAPE).[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28657-88-7 | [2][3][4] |
| Synonyms | This compound, Compound 24, 2-(1H-indol-3-yl)ethyl cinnamate | [1][3][5] |
| Molecular Formula | C19H17NO2 | [1][4] |
| Molecular Weight | 291.34 g/mol | [4] |
| Physical State | Solid | [4] |
| Purity | ≥95% | [3] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing ferroptosis through the upregulation of heme oxygenase-1 (HO-1).[2][3][5] Unlike many other ferroptosis inducers, its mechanism does not appear to involve the direct inhibition of glutathione peroxidase 4 (GPX4).[1]
The proposed signaling pathway is as follows:
-
Induction of HO-1: this compound upregulates the expression of HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, free iron (Fe2+), and carbon monoxide.[6][7]
-
Iron Accumulation: The degradation of heme leads to an increase in the intracellular labile iron pool.
-
Fenton Reaction and ROS Production: The excess free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. This contributes to a significant increase in intracellular reactive oxygen species (ROS).
-
Lipid Peroxidation: The elevated ROS levels, particularly lipid ROS, lead to the peroxidation of polyunsaturated fatty acids in cell membranes.
-
Ferroptotic Cell Death: The extensive lipid peroxidation disrupts membrane integrity and function, ultimately leading to cell death.
This pathway is supported by experimental evidence showing increased ROS and lipid hydroperoxide (LOOH) levels, reduced glutathione (GSH) levels, and imbalanced mitochondrial activity in cancer cells treated with this compound.[1] Importantly, the cytotoxic effects can be rescued by treatment with the ferroptosis inhibitor ferrostatin-1.[1]
Caption: Signaling Pathway of this compound.
Experimental Data
The anticancer activity of this compound has been evaluated in the triple-negative breast cancer cell line MDA-MB-231.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cytotoxicity | IC50 (48h) | ~25 µM | [1] (Value estimated from graphical data) |
| MDA-MB-231 | ROS Production | Fold Increase | Significant increase | [1] |
| MDA-MB-231 | Lipid Peroxidation | Fold Increase | Significant increase | [1] |
| MDA-MB-231 | GSH Levels | Fold Decrease | Significant decrease | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
The Interplay of Ferroptosis Inducer-2 and the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of investigation in various pathological conditions, including cancer and neurodegenerative diseases. Ferroptosis inducer-2 (FINO2), an endoperoxide-containing 1,2-dioxolane, represents a distinct class of ferroptosis inducers with a unique dual mechanism of action. Concurrently, the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway stands as the master regulator of the cellular antioxidant response, playing a pivotal role in mitigating oxidative stress and inhibiting ferroptosis. This technical guide provides an in-depth exploration of the core mechanisms of FINO2-induced ferroptosis and its intricate relationship with the Nrf2 signaling pathway. We will delve into the molecular actions of FINO2, the canonical activation and function of the Nrf2 pathway, and the putative crosstalk between these two critical cellular processes. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this complex interplay, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.
Introduction to Ferroptosis and this compound (FINO2)
Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent peroxidation of lipids.[1][2] It is biochemically distinct from other forms of cell death and is characterized by the failure of the glutathione (GSH)-dependent lipid peroxide scavenging network, primarily mediated by Glutathione Peroxidase 4 (GPX4).[1][2]
FINO2 is a potent, endoperoxide-containing small molecule that triggers ferroptosis in a manner distinct from other well-characterized inducers like erastin and RSL3.[1][2] The key structural features required for FINO2's activity are its endoperoxide moiety and a nearby hydroxyl head group.[1][2] Its mechanism of action is twofold:
-
Indirect GPX4 Inactivation: FINO2 leads to the loss of GPX4 enzymatic function without directly inhibiting the enzyme or depleting its protein levels.[1][2]
-
Direct Iron Oxidation: FINO2 directly oxidizes intracellular ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), a process that contributes to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3]
This dual mechanism categorizes FINO2 as a unique and powerful tool for studying ferroptosis and as a potential therapeutic agent.[1][2]
The Nrf2 Signaling Pathway: A Guardian Against Ferroptosis
The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[4][5] Nrf2 is a transcription factor that, under basal conditions, is kept at low levels through ubiquitination and proteasomal degradation mediated by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] Upon exposure to oxidative stress, Keap1's conformation changes, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5]
The activation of the Nrf2 pathway confers protection against ferroptosis through the transcriptional upregulation of a suite of cytoprotective genes involved in:
-
Glutathione Homeostasis: Genes encoding enzymes for GSH synthesis and regeneration.
-
Iron Metabolism: Genes that regulate iron storage and export, such as ferritin heavy chain 1 (FTH1) and ferroportin.[5]
-
Lipid Peroxide Detoxification: Upregulation of enzymes like GPX4 that directly neutralize lipid peroxides.[5]
Given its central role in combating the hallmarks of ferroptosis, the Nrf2 pathway is a critical determinant of cellular sensitivity to ferroptosis-inducing agents.
The Core Interaction: FINO2-Induced Oxidative Stress and the Nrf2 Response
While direct experimental evidence explicitly detailing the effect of FINO2 on the Nrf2 pathway is emerging, a strong mechanistic link can be inferred from their respective functions. The substantial oxidative stress generated by FINO2's dual mechanism of action—indirect GPX4 inactivation and direct iron oxidation—creates a cellular environment ripe for the activation of the Nrf2 signaling pathway.
It is hypothesized that the increase in ROS and lipid peroxidation resulting from FINO2 treatment serves as a potent stimulus for Keap1 modification, leading to Nrf2 stabilization and nuclear translocation. This, in turn, would trigger a compensatory antioxidant response aimed at mitigating the cytotoxic effects of FINO2. The level of Nrf2 activation could, therefore, be a critical factor in determining cellular resistance or sensitivity to FINO2-induced ferroptosis. In some cancer cells with mutations leading to constitutive Nrf2 activation, a higher resistance to ferroptosis inducers has been observed.[6] This suggests that the status of the Nrf2 pathway could be a biomarker for predicting the efficacy of FINO2-based therapies.
Quantitative Data Summary
The following tables summarize quantitative data extracted from studies on FINO2 and its effects.
| Parameter | Value | Cell Line | Conditions | Reference |
| FINO2 Concentration | 10 µM | HT-1080 | 24-hour treatment for cell viability assays | [1] |
| FINO2 Concentration | 10 µM | HT-1080 | 6-hour treatment for lipid peroxidation assays | [1] |
| CHAC1 mRNA Induction | ~7-fold increase | HT-1080 | 6-hour treatment with 10 µM FINO2 | [7] |
| Cell Death Suppression | Dose-dependent by Ferrostatin-1 | HT-1080 | Co-treatment with 10 µM FINO2 for 24 hours | [1] |
| Cell Death Suppression | Dose-dependent by Deferoxamine (DFO) | HT-1080 | Co-treatment with 10 µM FINO2 for 24 hours | [1] |
Table 1: Experimental Parameters for FINO2 Treatment
| Assay | Inducer (Concentration) | Duration | Observed Effect | Reference |
| C11-BODIPY Oxidation | FINO2 (10 µM) | 6 hours | Increased fluorescence (Lipid Peroxidation) | [1] |
| TBARS Assay | FINO2 (10 µM) | 6 hours | Increased TBARS (Lipid Peroxidation) | [1] |
| Glutamate Release | FINO2 (10 µM) | 1 hour | No significant change | [2] |
| Intracellular GSH Levels | FINO2 (10 µM) | 6 hours | No significant change | [2] |
Table 2: Biomarker Modulation by FINO2
Detailed Experimental Protocols
Assessment of Cell Viability
-
Principle: To quantify the cytotoxic effect of FINO2.
-
Methodology:
-
Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of FINO2 (e.g., 0.1 to 100 µM) and/or co-treat with inhibitors like Ferrostatin-1 or DFO.
-
Incubate for the desired time period (e.g., 24 hours).
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue, Promega) or MTT assay according to the manufacturer's instructions.
-
Measure fluorescence or absorbance using a plate reader.
-
Normalize the results to vehicle-treated control cells.
-
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
-
Principle: The fluorescent probe C11-BODIPY 581/591 shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric measurement of lipid peroxidation.
-
Methodology:
-
Treat cells with FINO2 (e.g., 10 µM) for the desired time (e.g., 6 hours).
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 (e.g., at 2 µM) to the cell culture medium.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.
-
Methodology:
-
Treat cells with FINO2 (e.g., 10 µM) for a specified duration (e.g., 6 hours).
-
Lyse the cells and collect the supernatant.
-
Add TBA solution to the cell lysate and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product (typically at 532 nm).
-
Quantify the MDA concentration using a standard curve generated with an MDA standard.
-
In Vitro GPX4 Activity Assay (LC-MS-based)
-
Principle: To measure the enzymatic activity of GPX4 by monitoring the reduction of a specific lipid hydroperoxide substrate.
-
Methodology:
-
Treat cells with FINO2 or other compounds.
-
Prepare cell lysates containing active GPX4.
-
Incubate the cell lysates with a specific GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH), and the cofactor glutathione (GSH).
-
Stop the reaction at various time points.
-
Extract the lipids from the reaction mixture.
-
Analyze the levels of the unreduced PCOOH substrate and the reduced product (PCOH) using liquid chromatography-mass spectrometry (LC-MS).
-
GPX4 activity is determined by the rate of PCOOH reduction.
-
Nrf2 Nuclear Translocation by Western Blot
-
Principle: To determine the levels of Nrf2 protein in the nuclear fraction of cells as an indicator of its activation.
-
Methodology:
-
Treat cells with FINO2 for various time points.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Measure the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.
-
Mandatory Visualizations
Caption: Mechanism of FINO2-induced ferroptosis.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Caption: Experimental workflow for investigating the FINO2-Nrf2 interaction.
Conclusion and Future Directions
FINO2 is a unique and potent inducer of ferroptosis, acting through a dual mechanism that results in significant oxidative stress. The Nrf2 signaling pathway is the principal cellular defense against such insults and is a key negative regulator of ferroptosis. The interplay between FINO2-induced ferroptosis and the Nrf2-mediated antioxidant response represents a critical area of investigation. Understanding this crosstalk is paramount for the development of novel therapeutic strategies that leverage ferroptosis for the treatment of diseases like cancer. Future research should focus on directly elucidating the kinetics and magnitude of the Nrf2 response to FINO2 treatment, the role of Nrf2 in conferring resistance to FINO2, and the potential for combination therapies that involve both FINO2 and modulators of the Nrf2 pathway. Such studies will undoubtedly provide valuable insights for drug development professionals and advance our ability to therapeutically manipulate the ferroptotic process.
References
- 1. researchgate.net [researchgate.net]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2, a Superstar of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Analysis of Ferroptosis Inducer-2 (FIN2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of non-apoptotic cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Ferroptosis inducer-2 (FIN2) is a small molecule, an endoperoxide-containing 1,2-dioxolane, that has been identified as a potent initiator of ferroptosis.[1][2][4] Unlike other classical ferroptosis inducers such as erastin or RSL3, FIN2 employs a distinct dual mechanism of action.[1][2][5] It indirectly inhibits the enzymatic activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][6][7] This unique mode of action makes FIN2 a valuable tool for studying the intricacies of ferroptosis and a potential candidate for therapeutic development, particularly in cancer biology.[5] This document provides detailed protocols for the in vitro application of FIN2 to induce and analyze ferroptosis in cultured cells.
Mechanism of Action of FIN2
FIN2's mechanism is distinct from Class 1 ferroptosis inducers (e.g., erastin) that inhibit the cystine/glutamate antiporter (system Xc⁻), and Class 2 inducers (e.g., RSL3) that directly inhibit GPX4.[2] FIN2 does not significantly deplete glutathione (GSH) levels but still leads to the inactivation of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1][5] Concurrently, FIN2 promotes the oxidation of iron, which further exacerbates lipid peroxidation, a central event in ferroptosis.[1][6]
Signaling Pathway of FIN2-Induced Ferroptosis
Caption: FIN2 induces ferroptosis through a dual mechanism involving indirect GPX4 inactivation and direct iron oxidation, both of which promote lipid peroxidation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro ferroptosis assays involving FIN2 and other relevant compounds.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Compound | Cell Line Example | Effective Concentration | Reference |
| This compound (FIN2) | HT-1080 | 1 - 10 µM | [6] |
| Erastin | HT-1080 | 1 - 10 µM | [3][5] |
| RSL3 | HT-1080 | 100 nM - 1 µM | [3] |
| Ferrostatin-1 (Inhibitor) | Various | 0.1 - 2 µM | [3][8] |
| Deferoxamine (Iron Chelator) | Various | 10 - 100 µM | [8] |
Table 2: Key Markers of FIN2-Induced Ferroptosis
| Marker | Method of Detection | Expected Outcome with FIN2 |
| Cell Viability | MTS, CellTiter-Glo®, Crystal Violet | Decreased viability |
| Lipid Peroxidation | C11-BODIPY 581/591, Liperfluo | Increased fluorescence (oxidized form) |
| GPX4 Activity | LC-MS based assay | Decreased activity |
| Intracellular Iron | Phen Green SK, FerroOrange | Increased labile iron pool |
| Glutathione (GSH) Levels | Thiol-reactive fluorescent probes | No significant decrease |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for in vitro analysis of FIN2-induced ferroptosis.
Protocol 1: Induction of Ferroptosis with FIN2 and Assessment of Cell Viability
This protocol details the induction of ferroptosis using FIN2 and its confirmation with the ferroptosis inhibitor, ferrostatin-1.
Materials:
-
Adherent cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (FIN2) stock solution (in DMSO)
-
Ferrostatin-1 (Fer-1) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of FIN2 in complete culture medium. For control wells, prepare medium with DMSO (vehicle control) and medium with FIN2 and Fer-1 (1 µM).
-
Cell Treatment: Remove the existing medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell line and FIN2 concentration.[8]
-
Cell Viability Assessment: Following incubation, measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. A significant decrease in cell viability upon FIN2 treatment that is rescued by co-treatment with Fer-1 indicates ferroptosis.[8]
Protocol 2: Detection of Lipid Peroxidation
This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to detect lipid ROS, a key indicator of ferroptosis.[8]
Materials:
-
Cells cultured on glass-bottom dishes or in a black, clear-bottom 96-well plate
-
FIN2
-
C11-BODIPY™ 581/591 stock solution (in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with FIN2 as described in Protocol 1.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-5 µM.[8]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[8]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells. The unoxidized probe will fluoresce red, while the oxidized form will fluoresce green. An increase in the green-to-red fluorescence ratio signifies lipid peroxidation.[8]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The green fluorescence is typically detected in the FITC channel and the red fluorescence in the PE channel.
-
Protocol 3: GPX4 Activity Assay (Cell-Based)
This protocol provides a general guideline for assessing the effect of FIN2 on GPX4 activity within cells. A more specific LC-MS-based assay is often used for precise quantification.[5]
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
FIN2
-
Cell lysis buffer
-
GPX4 activity assay kit (commercial kits are available)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Treat cells with FIN2 at the desired concentration and for the optimal duration determined from viability assays.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the instructions of the GPX4 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
GPX4 Activity Measurement: Following the assay kit's protocol, measure the GPX4 activity in each lysate, normalizing to the total protein concentration.
-
Data Analysis: Compare the GPX4 activity in FIN2-treated cells to that of vehicle-treated controls. A significant decrease in activity is expected.
Conclusion
FIN2 is a valuable chemical probe for inducing and studying ferroptosis through its unique dual mechanism of action. The protocols outlined in this document provide a framework for researchers to investigate the effects of FIN2 in various in vitro models. It is crucial to employ a multi-parametric approach, including the use of appropriate inhibitors and the measurement of key ferroptotic markers, to definitively conclude that the observed cell death is indeed ferroptosis.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ferroptosis Inducer-2 (FIN-2) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders. Ferroptosis inducers are small molecules that can trigger this cell death pathway. "Ferroptosis Inducer-2" (FIN-2) as a specific nomenclature is not standard in the field; however, this document will focus on a prominent and well-characterized class of ferroptosis inducers known as Class II Ferroptosis Inducers , with a primary focus on RSL3 ((1S,3R)-RSL3). Additionally, data for Withaferin A (WA) , a natural product with ferroptosis-inducing properties through a distinct but related mechanism, is included for a broader perspective.
These application notes provide a comprehensive guide to utilizing these compounds in preclinical animal models, covering dosage, administration protocols, and methods for assessing the induction of ferroptosis.
Quantitative Data Summary
The following tables summarize the dosages of RSL3 and Withaferin A used in various animal models.
Table 1: Dosage of RSL3 in Animal Models
| Preclinical Model | Animal Species | Route of Administration | Dosage | Frequency | Key Findings | Reference |
| Glioblastoma Xenograft | Mouse | Intratumoral | 100 mg/kg | Biweekly for 2 weeks | Mitigated antitumor effects when combined with an NF-κB inhibitor.[1] | |
| Head and Neck Cancer Xenograft | Mouse (athymic BALB/c nude) | Intratumoral | 100 mg/kg (in combination with trigonelline) | Twice per week for 20 days | Significantly reduced tumor volume.[2] | |
| Prostate Cancer Xenograft | Mouse (NSG) | Intraperitoneal | 100 mg/kg | Twice a week for 16 days | Significantly inhibited tumor growth.[3] | |
| Colorectal Cancer Xenograft | Mouse (BALB/c nude) | Intraperitoneal | 1 mg/kg (in combination with cetuximab) | Once a week for 16 days | Not specified in the provided context.[3] | |
| Myelodysplastic Syndrome Xenograft | Mouse | Intraperitoneal | 20 mg/kg | Once every two days | Markedly smaller tumor volume and weight.[4] | |
| General Antitumor Activity | Mouse (athymic nude) | Subcutaneous | 100 mg/kg | Not specified | Significantly upregulated PTGS2 (COX-2).[5] |
Table 2: Dosage of Withaferin A in Animal Models
| Preclinical Model | Animal Species | Route of Administration | Dosage | Frequency | Key Findings | Reference |
| Acute Oral Toxicity | Mouse | Oral | 50, 300, 2000 mg/kg | Single dose | Well-tolerated up to 2000 mg/kg.[6][7] | |
| Sub-acute Oral Toxicity | Mouse | Oral | 10, 70, 500 mg/kg/day | Daily for 28 days | NOAEL determined to be 500 mg/kg.[6][7] | |
| Alzheimer's Disease | Mouse (5xFAD) | Intraperitoneal | 2 mg/kg | Every 2 days for 14 days | Improved cognitive function and reduced amyloid-β plaques.[6] | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | Intraperitoneal | 4 mg/kg | Twice a week | Delayed disease progression and mortality.[8] | |
| Breast Cancer Xenograft (MDA-MB-231) | Mouse | Intraperitoneal | 4 mg/kg | 5 times/week | Reduced tumor growth by ~45%.[9][10] | |
| Mammary Tumor (MMTV-neu) | Mouse | Not specified | 100 µ g/mouse | 3 times/week for 28 weeks | Decreased macroscopic tumor size and metastasis.[9] | |
| Luminal-type Breast Cancer | Rat | Not specified | 4 or 8 mg/kg | 5 times/week | Decreased tumor incidence, multiplicity, and burden.[9] | |
| Intracerebral Hemorrhage | Mouse | Intracerebroventricular | 0.1, 1, or 5 µg/kg | Once daily for 7 days | Reduced brain tissue injury and iron deposition.[11][12] | |
| FTLD (TDP-43 Pathology) | Mouse | Intraperitoneal | 5 mg/kg | Once every 2 days for 8 weeks | Ameliorated cognitive performance and reduced TDP-43 pathology.[13] | |
| Nonalcoholic Steatohepatitis (NASH) | Mouse | Not specified | Not specified | Not specified | Prevented and therapeutically improved liver injury.[14] |
Signaling Pathways
RSL3 (Class II Ferroptosis Inducer) Signaling Pathway
RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[15][16] GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. By directly inhibiting GPX4, RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, results in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.
Withaferin A (WA) Ferroptosis Induction Pathway
Withaferin A induces ferroptosis through a dual mechanism.[17][18] It can act as a canonical ferroptosis inducer by inactivating GPX4.[17] Additionally, it can trigger a non-canonical pathway by inducing a massive upregulation of Heme Oxygenase-1 (HMOX1), which leads to an increase in the cellular labile iron pool (Fe²⁺), thereby promoting lipid peroxidation and ferroptosis.[17]
Experimental Protocols
Protocol 1: Preparation and Administration of RSL3 in a Mouse Xenograft Model
Materials:
-
RSL3 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Vortex mixer and sonicator
Procedure:
-
Animal Model: Utilize athymic nude mice (4-6 weeks old) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Randomization: Randomize mice into control and treatment groups.
-
RSL3 Stock Solution Preparation:
-
Prepare a stock solution of RSL3 in DMSO. For example, dissolve 10 mg of RSL3 in a sufficient volume of DMSO to create a concentrated stock.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
A common vehicle for intraperitoneal injection of RSL3 is a mixture of DMSO and corn oil.
-
For a 100 mg/kg dose in a 20g mouse (2 mg dose), you can prepare a working solution. For example, dilute the RSL3 stock in a vehicle of 10% DMSO and 90% corn oil to achieve the final desired concentration for injection (e.g., 20 mg/mL for a 100 µL injection volume).[3]
-
Ensure the solution is clear and homogenous. Brief sonication may be required. Prepare fresh for each set of injections.
-
-
Administration:
-
Administer RSL3 or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., twice a week).[3]
-
The injection volume should be consistent across all animals (e.g., 100-200 µL).
-
-
Monitoring:
-
Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Protocol 2: Preparation and Administration of Withaferin A in a Mouse Model
Materials:
-
Withaferin A powder
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Animal Model: Select an appropriate mouse model for your study (e.g., transgenic model of a specific disease or xenograft model).
-
Withaferin A Stock Solution Preparation: Dissolve Withaferin A in DMSO to create a concentrated stock solution. Protect from light.[8]
-
Working Solution Preparation:
-
Administration:
-
Administer Withaferin A or vehicle control via intraperitoneal injection at the specified dosage and frequency (e.g., 4 mg/kg, twice a week).[8]
-
-
Monitoring:
-
Monitor the animals for the desired therapeutic outcomes, as well as for any signs of toxicity.
-
At the end of the study, collect tissues for further analysis.
-
Protocol 3: Assessment of Ferroptosis in Vivo
The assessment of ferroptosis in vivo typically involves a combination of methods to detect lipid peroxidation and cell death.[19][20]
1. Detection of Lipid Peroxidation:
-
Immunohistochemistry (IHC) for 4-Hydroxynonenal (4-HNE) or Malondialdehyde (MDA): 4-HNE and MDA are stable end-products of lipid peroxidation and can be detected in tissue sections using specific antibodies.[19][20]
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against 4-HNE or MDA.
-
Secondary Antibody and Detection: Use an appropriate secondary antibody and a detection system (e.g., DAB).
-
Microscopy: Visualize and quantify the staining intensity.
-
2. Detection of Cell Death:
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Staining: This method detects DNA fragmentation, a hallmark of several forms of cell death, including ferroptosis.[19]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.
-
Staining: Follow the manufacturer's protocol for the TUNEL assay kit.
-
Microscopy: Visualize and quantify the number of TUNEL-positive cells.
-
3. Measurement of Iron Levels:
-
Prussian Blue Staining: This histochemical stain detects ferric iron (Fe³⁺) deposits in tissues.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantitative measurement of total iron content in tissue homogenates.
4. Western Blot Analysis:
-
Analyze the expression levels of key proteins involved in ferroptosis in tissue lysates.
-
GPX4: Downregulation is a key indicator of ferroptosis induction by Class II FINs.
-
ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4): Often upregulated in cells sensitive to ferroptosis.[19]
-
Transferrin Receptor (TFRC): May be upregulated, indicating increased iron uptake.
-
Experimental Workflow for Investigating a Novel Ferroptosis Inducer
The following diagram illustrates a logical workflow for the in vivo evaluation of a potential ferroptosis inducer.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 4. RSL3 enhances ROS-mediated cell apoptosis of myelodysplastic syndrome cells through MYB/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early-Stage Treatment with Withaferin A Reduces Levels of Misfolded Superoxide Dismutase 1 and Extends Lifespan in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Withaferin A inhibits ferroptosis and protects against intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withaferin A inhibits ferroptosis and protects against intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Withaferin-A Treatment Alleviates TAR DNA-Binding Protein-43 Pathology and Improves Cognitive Function in a Mouse Model of FTLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Withaferin A Improves Nonalcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"Ferroptosis inducer-2" solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has emerged as a promising therapeutic target in various diseases, particularly in cancer. Ferroptosis inducer-2, also known as Ferroptosis inducer 24, is a small molecule compound that has been identified as a potent inducer of this cell death pathway. These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and its mechanism of action.
Physicochemical Properties and Solubility
Quantitative data regarding the properties and solubility of this compound are summarized in the table below for easy reference.
| Property | Data |
| Synonyms | Ferroptosis inducer 24 |
| CAS Number | 28657-88-7 |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.3 g/mol |
| Appearance | Solid |
| Solubility in DMSO | ≥10 mg/mL |
| Solubility in Ethanol | 1-10 mg/mL (Sparingly Soluble) |
| Storage Temperature | -20°C (for solid compound) |
Mechanism of Action
This compound exerts its pro-ferroptotic effects through a dual mechanism involving the induction of heme oxygenase-1 (HO-1) and the inhibition of glutathione peroxidase 4 (GPX4).
-
Induction of Heme Oxygenase-1 (HO-1): HO-1 is an enzyme that catalyzes the degradation of heme, a process that releases free iron. By inducing HO-1, this compound increases the intracellular labile iron pool. This elevated iron concentration is a critical prerequisite for the initiation of ferroptosis, as it participates in the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation.
-
Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme in the cellular antioxidant defense system. It specifically reduces lipid peroxides that are formed on cellular membranes, thereby protecting cells from oxidative damage. By inhibiting the activity of GPX4, this compound prevents the detoxification of lipid peroxides, leading to their accumulation and subsequent membrane damage, culminating in cell death.
The following diagram illustrates the signaling pathway of this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Pre-warm DMSO: Briefly warm the DMSO to room temperature to ensure it is in a liquid state.
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Prepare a 10 mM Stock Solution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound. For example, to a tube containing 2.913 mg of this compound (MW = 291.3 g/mol ), add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.
Note: It is recommended to prepare fresh dilutions of the stock solution in cell culture medium for each experiment. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
General Protocol for Induction of Ferroptosis in Cell Culture
This protocol provides a general guideline for inducing ferroptosis in adherent cell lines using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Workflow:
The following diagram outlines the general experimental workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range to test is 1-100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inducer).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.
Application Notes and Protocols for Inducing Ferroptosis in THP-1 Macrophages using Ferroptosis Inducer-2 (FIN-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. It has emerged as a critical process in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Macrophages, key players in the immune system, are susceptible to ferroptosis, which can modulate their function and influence the progression of related diseases. Ferroptosis Inducer-2 (FIN-2), also known as FINO2, is a potent endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a unique dual mechanism.[1][2] Unlike other common ferroptosis inducers, FIN-2 does not inhibit the cystine/glutamate antiporter (system Xc-) like erastin, nor does it directly bind to and inhibit Glutathione Peroxidase 4 (GPX4) in the manner of RSL3.[1][2] Instead, FIN-2 indirectly inhibits GPX4 activity and directly oxidizes intracellular iron, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2] The structural integrity of its endoperoxide moiety and a hydroxyl head group are essential for its ferroptotic activity.[1]
These application notes provide a comprehensive guide for inducing ferroptosis in the human monocytic cell line THP-1-derived macrophages using FIN-2. The protocols detailed below cover the differentiation of THP-1 monocytes, induction of ferroptosis with FIN-2, and subsequent measurement of key ferroptotic markers.
Data Presentation
While specific data on the efficacy of FIN-2 in THP-1 macrophages is not extensively available, the following table summarizes the effective concentrations of FIN-2 and other common ferroptosis inducers in various cell lines to provide a comparative reference for experimental design. Researchers should empirically determine the optimal concentration and treatment duration for THP-1 macrophages.
| Compound | Cell Line | Effective Concentration / IC50 | Treatment Duration | Reference |
| FIN-2 (FINO2) | HT-1080 (Fibrosarcoma) | 10 µM | 24 hours | [3] |
| Erastin | THP-1 (Monocytic Leukemia) | Increased sensitivity with IMP-366 | Not specified | [4][5] |
| RSL3 | THP-1 derived M2 Macrophages | 0.75 µM | 10 hours | |
| LPS | THP-1 Macrophages | 10 mg/kg (in vivo) | 12 hours | [6] |
Signaling Pathways and Experimental Workflow
FIN-2 Mechanism of Action
FIN-2 induces ferroptosis through a dual mechanism that distinguishes it from other classes of ferroptosis inducers. It indirectly inhibits the enzymatic function of GPX4 and directly promotes the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This cascade of events leads to an accumulation of lipid hydroperoxides, ultimately culminating in cell death.
Caption: Signaling pathway of FIN-2-induced ferroptosis.
Experimental Workflow
The following diagram outlines the general workflow for inducing and assessing ferroptosis in THP-1 macrophages using FIN-2.
Caption: Experimental workflow for FIN-2-induced ferroptosis in THP-1 macrophages.
Experimental Protocols
Differentiation of THP-1 Monocytes into Macrophages
Materials:
-
THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL.
-
To induce differentiation, seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to the culture medium to a final concentration of 20-100 ng/mL.[7] The optimal concentration may need to be determined empirically.
-
Incubate the cells for 48 to 72 hours.[8] During this time, the monocytes will adhere to the plate and differentiate into a macrophage-like phenotype.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent macrophages once with fresh, warm RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the ferroptosis induction experiment.
Induction of Ferroptosis with FIN-2
Materials:
-
Differentiated THP-1 macrophages
-
This compound (FIN-2)
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium
-
Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)
-
RSL3 (optional, as a positive control for ferroptosis induction)
Protocol:
-
Prepare a stock solution of FIN-2 in DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the FIN-2 stock solution in complete RPMI-1640 medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for THP-1 macrophages (e.g., ranging from 1 to 20 µM).
-
Gently aspirate the medium from the differentiated THP-1 macrophages and replace it with the medium containing the different concentrations of FIN-2.
-
Include the following controls:
-
Vehicle Control: Treat cells with medium containing the same concentration of DMSO used for the highest FIN-2 concentration.
-
Positive Control: Treat cells with a known ferroptosis inducer such as RSL3 (e.g., 0.5-1 µM).
-
Inhibitor Control (optional): Co-treat cells with FIN-2 and the ferroptosis inhibitor Ferrostatin-1 (e.g., 1-2 µM) to confirm the observed cell death is indeed ferroptosis.
-
-
Incubate the cells for a desired period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Following incubation, proceed with the desired assays to assess ferroptosis.
Assessment of Ferroptosis Markers
This protocol utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, providing a ratiometric readout of lipid peroxidation.[9][10]
Materials:
-
C11-BODIPY 581/591
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).
-
After treating the THP-1 macrophages with FIN-2 as described above, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.[11]
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Gently wash the cells twice with warm PBS or HBSS.
-
Analyze the cells immediately using either a fluorescence microscope or a flow cytometer.
-
Fluorescence Microscopy: Capture images using filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[9] An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells (if necessary, using a gentle cell scraper) and analyze the fluorescence in the appropriate channels (e.g., FITC for green and PE or a similar channel for red). An increase in the percentage of cells with high green fluorescence or an increased green/red fluorescence ratio indicates lipid peroxidation.
-
GPX4 activity can be measured using commercially available kits, which are typically based on a coupled enzyme reaction where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
GPX4 Activity Assay Kit (e.g., from Cayman Chemical, Abcam, or similar suppliers)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Following treatment with FIN-2, wash the THP-1 macrophages with cold PBS.
-
Lyse the cells according to the protocol provided with the GPX4 activity assay kit. This typically involves scraping the cells in a specific lysis buffer on ice.
-
Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Follow the specific instructions of the GPX4 activity assay kit to prepare the reaction mixture, which usually includes the cell lysate, NADPH, glutathione, and glutathione reductase.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the GPX4 activity based on the rate of NADPH consumption and normalize it to the protein concentration of the lysate. A decrease in GPX4 activity in FIN-2-treated cells compared to the vehicle control is indicative of ferroptosis induction.
The intracellular labile iron pool can be quantified using commercially available colorimetric or fluorometric assay kits. These assays typically involve the release of iron from cellular proteins in an acidic buffer, followed by reduction of Fe³⁺ to Fe²⁺, which then reacts with a chromogen or fluorophore.
Materials:
-
Intracellular Iron Assay Kit (e.g., from Sigma-Aldrich, Abcam, or RayBiotech)
-
Cell lysis/assay buffer (provided in the kit)
-
Spectrophotometer or microplate reader
Protocol:
-
After FIN-2 treatment, wash the THP-1 macrophages with cold PBS.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Lyse the cells in the iron assay buffer provided with the kit, as per the manufacturer's instructions.
-
Centrifuge the lysate to remove insoluble material and collect the supernatant.
-
For the measurement of total iron, add an iron reducer to the samples to convert Fe³⁺ to Fe²⁺.
-
Add the iron probe/detector solution to the samples and standards.
-
Incubate as recommended in the kit protocol (usually at room temperature, protected from light).
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the intracellular iron concentration based on the standard curve. An increase in the labile iron pool in FIN-2-treated cells would be consistent with its mechanism of action.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itaconate inhibits ferroptosis of macrophage via Nrf2 pathways against sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 9. abpbio.com [abpbio.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Ferroptosis Inducer-2 (FIN2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. Its induction has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Ferroptosis Inducer-2 (FIN2) is an endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a unique dual mechanism of action, making it a valuable tool for research and drug discovery. Unlike other ferroptosis inducers, FIN2 both indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron, leading to widespread lipid peroxidation and cell death.[1][2] The structural integrity of FIN2, specifically its endoperoxide moiety and a hydroxyl head group, is essential for its ferroptosis-inducing activity.
These application notes provide a comprehensive guide for utilizing FIN2 in high-throughput screening (HTS) campaigns to identify novel modulators of ferroptosis. The detailed protocols and data presentation formats are designed to facilitate the seamless integration of FIN2 into drug discovery workflows.
Data Presentation
The efficacy of FIN2 varies across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of FIN2 in selected cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| BJ-eLR | Engineered cancer cells | Selectively initiates ferroptosis | [3] |
| BJ-hTERT | Isogenic, non-cancerous cells | Less sensitive than BJ-eLR | [3] |
| HT-1080 | Fibrosarcoma | ~10 | [4] |
Signaling Pathway of FIN2-Induced Ferroptosis
FIN2 initiates ferroptosis through a multi-pronged attack on the cell's antioxidant defense systems, primarily targeting GPX4 and iron metabolism.
Caption: FIN2 signaling pathway leading to ferroptosis.
Experimental Workflow for High-Throughput Screening
The following diagram outlines a typical workflow for an HTS campaign using FIN2 to identify modulators of ferroptosis.
Caption: High-throughput screening experimental workflow.
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for Modulators of FIN2-Induced Ferroptosis
This protocol describes a cell viability-based HTS assay to identify compounds that either enhance or inhibit FIN2-induced ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
FIN2 (stock solution in DMSO)
-
Compound library (in DMSO)
-
384-well clear-bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
-
Automated liquid handling system (recommended)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to the desired concentration.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate. The optimal cell number per well should be determined empirically to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Compound Dispensing:
-
Prepare daughter plates of the compound library at the desired screening concentration.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound from the daughter plate to the corresponding well of the cell plate.
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: FIN2 at a concentration that induces ~80-90% cell death (predetermined EC₈₀-EC₉₀).
-
Neutral Control: Cells treated with DMSO only.
-
-
-
FIN2 Addition:
-
Prepare a solution of FIN2 in complete culture medium at a concentration that, when added to the wells, will result in the final desired concentration (e.g., the EC₈₀-EC₉₀).
-
Add 5 µL of the FIN2 solution to all wells containing library compounds and to the positive control wells. Add 5 µL of medium without FIN2 to the negative and neutral control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined duration (e.g., 24-48 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor to assess the quality of the assay using the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Normalize the data to the controls and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or enhancement of FIN2-induced cell death).
-
Protocol 2: High-Throughput Lipid Peroxidation Assay
This protocol utilizes a fluorescent probe to measure lipid peroxidation, a key hallmark of ferroptosis, in a high-throughput format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FIN2 (stock solution in DMSO)
-
Compound library (in DMSO)
-
384-well black, clear-bottom microplates
-
C11-BODIPY™ 581/591 lipid peroxidation sensor (or similar)
-
Hoechst 33342 (for cell normalization)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using 384-well black, clear-bottom plates.
-
-
FIN2 Addition and Incubation:
-
Follow step 3 from Protocol 1. The incubation time for this assay may be shorter (e.g., 6-24 hours) to capture the early events of lipid peroxidation.
-
-
Staining with C11-BODIPY™ 581/591 and Hoechst 33342:
-
Prepare a staining solution containing C11-BODIPY™ 581/591 (final concentration ~2 µM) and Hoechst 33342 (final concentration ~1 µg/mL) in serum-free medium.
-
Remove the treatment medium and add 20 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the cells once with PBS.
-
Add 50 µL of PBS to each well.
-
Acquire images using a high-content imaging system with appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of C11-BODIPY™, as well as for Hoechst 33342 (blue fluorescence).
-
Alternatively, use a fluorescence plate reader to measure the fluorescence intensity in the respective channels.
-
-
Data Analysis:
-
Segment the images to identify individual cells based on the Hoechst signal.
-
Quantify the mean fluorescence intensity of the oxidized and reduced C11-BODIPY™ within each cell.
-
Calculate the ratio of green to red fluorescence as a measure of lipid peroxidation.
-
Normalize the lipid peroxidation levels to the cell number (from Hoechst staining).
-
Identify hits that significantly alter the FIN2-induced lipid peroxidation.
-
Conclusion
FIN2 is a potent and mechanistically unique inducer of ferroptosis, making it an invaluable tool for high-throughput screening campaigns aimed at discovering novel therapeutics that modulate this cell death pathway. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize FIN2 in their drug discovery efforts. Careful optimization of assay parameters and rigorous data analysis will be crucial for the successful identification of promising lead compounds.
References
Application Notes and Protocols for Measuring Lipid Peroxidation in Ferroptosis Induced by FIN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Ferroptosis inducer-2 (FIN2) is a small molecule that triggers ferroptosis through a distinct mechanism of action. Unlike other inducers such as erastin or RSL3, FIN2 initiates ferroptosis via a dual mechanism: it indirectly inhibits the activity of glutathione peroxidase 4 (GPX4) and directly oxidizes iron, leading to the accumulation of lipid hydroperoxides.[1][2][3] A key method for quantifying the extent of lipid peroxidation, a hallmark of ferroptosis, is the malondialdehyde (MDA) assay. This document provides a detailed protocol for inducing ferroptosis in cultured cells using FIN2 and subsequently measuring the levels of MDA.
Principle of the MDA Assay
The malondialdehyde (MDA) assay, also known as the Thiobarbituric Acid Reactive Substances (TBARS) assay, is a widely used method to measure lipid peroxidation.[2][4] The principle of this assay is based on the reaction of MDA, a stable product of lipid peroxidation, with thiobarbituric acid (TBA) under acidic conditions and high temperatures (90-100°C). This reaction forms a pink-colored MDA-TBA adduct, which can be quantified by measuring its absorbance at approximately 532 nm.[1][2] The intensity of the color is directly proportional to the amount of MDA present in the sample.
Signaling Pathway of FIN2-induced Ferroptosis
FIN2 induces ferroptosis through a multi-pronged approach that converges on the accumulation of lethal lipid peroxides.
Caption: Mechanism of FIN2-induced ferroptosis.
Experimental Workflow
The following diagram outlines the experimental workflow for inducing ferroptosis with FIN2 and measuring MDA levels.
Caption: Experimental workflow for the FIN2-induced MDA assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)[3]
-
Complete cell culture medium
-
This compound (FIN2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA)
-
Glacial acetic acid or hydrochloric acid
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
Reagent Preparation:
-
FIN2 Stock Solution: Prepare a stock solution of FIN2 in DMSO. Store at -20°C.
-
TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid. This solution should be prepared fresh.
-
MDA Standard Curve: Prepare a series of MDA standards by hydrolyzing 1,1,3,3-Tetramethoxypropane in dilute HCl. A typical standard curve ranges from 0 to 50 µM.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with the desired concentration of FIN2 (a typical starting concentration is 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[3][5][6] Include positive controls such as other ferroptosis inducers (e.g., erastin) and negative controls with ferroptosis inhibitors (e.g., ferrostatin-1).[3][7]
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the MDA assay and protein quantification.
-
-
MDA Assay:
-
To 100 µL of the cell lysate supernatant, add 200 µL of the TBA reagent.
-
Prepare the MDA standards and a blank (lysis buffer) in parallel.
-
Incubate all tubes at 95°C for 60 minutes.[8]
-
After incubation, cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer 200 µL of the supernatant from each tube to a 96-well plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples and standards at 532 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the MDA standards against their known concentrations.
-
Determine the MDA concentration in the samples from the standard curve.
-
Measure the protein concentration in the cell lysates using a standard protein assay.
-
Normalize the MDA concentration to the protein concentration for each sample (e.g., nmol MDA/mg protein).
-
Data Presentation
The quantitative data from the MDA assay can be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | FIN2 Concentration (µM) | Incubation Time (h) | MDA Concentration (nmol/mg protein) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | Value | Value |
| FIN2 | 10 | 6 | Value | Value |
| FIN2 | 10 | 12 | Value | Value |
| FIN2 | 10 | 24 | Value | Value |
| FIN2 + Ferrostatin-1 | 10 + 1 µM | 24 | Value | Value |
| Erastin (Positive Control) | 10 | 24 | Value | Value |
Troubleshooting
-
Low MDA Signal: Ensure sufficient cell number and that the FIN2 treatment is effectively inducing ferroptosis. Optimize FIN2 concentration and incubation time. Check the integrity of the TBA reagent.
-
High Background: This may be due to other aldehydes in the sample reacting with TBA. Ensure proper washing of cells and use of appropriate blanks.
-
Precipitate Formation: After the heating step, a precipitate may form. Ensure proper centrifugation to pellet all solids before measuring the absorbance of the supernatant.
Conclusion
This protocol provides a comprehensive guide for researchers to induce ferroptosis using FIN2 and quantify the resulting lipid peroxidation through the MDA assay. By following this detailed methodology, researchers can obtain reliable and reproducible data to investigate the mechanisms of ferroptosis and evaluate the efficacy of novel therapeutic agents targeting this cell death pathway.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. benchchem.com [benchchem.com]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiobarbituric acid reaction: Significance and symbolism [wisdomlib.org]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Measuring Lipid ROS in Ferroptosis Induced by FIN2 using C11-BODIPY
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). Ferroptosis inducer-2 (FIN2) is a small molecule that triggers ferroptosis through a distinct mechanism involving both indirect inactivation of glutathione peroxidase 4 (GPX4) and direct oxidation of iron.[1][2][3] This application note provides a detailed protocol for the measurement of lipid ROS in response to FIN2 treatment using the fluorescent probe C11-BODIPY™ 581/591.
C11-BODIPY™ 581/591 Probe: This lipophilic fluorescent dye is a sensitive indicator of lipid peroxidation.[4][5][6] In its reduced state, the probe emits red fluorescence (~591 nm). Upon oxidation by lipid radicals, its fluorescence shifts to green (~510 nm).[5][7] This ratiometric shift allows for a quantitative assessment of lipid peroxidation, minimizing variability from factors like probe concentration or instrument settings.[5][8]
FIN2 Mechanism of Action
FIN2 induces ferroptosis via a dual mechanism that distinguishes it from other classical ferroptosis inducers like erastin or RSL3.[1][2]
-
Indirect GPX4 Inactivation: FIN2 leads to a loss of GPX4 enzymatic activity. GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death.[1][8]
-
Direct Iron Oxidation: FIN2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This process can contribute to the generation of radical species that promote lipid peroxidation.[1][9]
This multi-pronged attack on the cell's lipid antioxidant defenses leads to a robust accumulation of lipid ROS and subsequent ferroptotic cell death.
Experimental Protocols
This section provides detailed protocols for measuring FIN2-induced lipid ROS using C11-BODIPY™ 581/591 with analysis by both fluorescence microscopy and flow cytometry.
Materials
-
Cell Line: HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)
-
This compound (FIN2): Stock solution in DMSO
-
C11-BODIPY™ 581/591: Stock solution in DMSO (e.g., 10 mM)[4]
-
Cell Culture Medium: DMEM or appropriate medium for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO): Vehicle control
-
Ferrostatin-1 (Fer-1): Ferroptosis inhibitor (optional, for control experiments)
-
Deferoxamine (DFO): Iron chelator (optional, for control experiments)
Protocol 1: Lipid ROS Measurement by Fluorescence Microscopy
References
- 1. Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. columbia.edu [columbia.edu]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of GPX4 Following Treatment with Ferroptosis Inducer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Small molecules that induce ferroptosis, such as Ferroptosis inducer-2 (FINO2), often function by directly or indirectly inhibiting GPX4 activity, leading to its inactivation or degradation.[3] Therefore, monitoring GPX4 protein levels via western blot is a critical method for studying the mechanism of action of ferroptosis inducers.
These application notes provide a detailed protocol for performing a western blot to analyze GPX4 protein expression in cells treated with a generic "this compound," representing compounds like FINO2 or MI-2 that ultimately lead to GPX4 inhibition or downregulation.[3][4][5]
Signaling Pathway of Ferroptosis Induction via GPX4 Inhibition
Ferroptosis inducers can target GPX4 through various mechanisms. Class 1 ferroptosis inducers, like erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), an essential cofactor for GPX4.[6] Class 2 ferroptosis inducers, such as RSL3, directly inhibit GPX4.[7][8] Other inducers, like FINO2, act through a combination of direct iron oxidation and GPX4 inactivation.[3] Some novel inducers, for instance MI-2, can both directly inhibit GPX4 and promote its degradation.[4][5] The ultimate consequence of these actions is the accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and cell death.
Experimental Protocol: Western Blot for GPX4
This protocol outlines the steps for treating cells with a ferroptosis inducer, preparing cell lysates, and performing a western blot to detect changes in GPX4 protein levels.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound (e.g., RSL3, Erastin, FINO2)
-
DMSO (vehicle control)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against GPX4 diluted in blocking buffer overnight at 4°C with gentle shaking.[1]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed or a separate gel can be run.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to the corresponding loading control band intensity.
-
Data Presentation: Quantitative Parameters for Western Blot
| Parameter | Recommendation |
| Cell Lysate Protein Loading | 20-30 µg per lane |
| Primary Antibody: GPX4 | Dilution as per manufacturer's datasheet (e.g., 1:1000) |
| Incubation: Overnight at 4°C | |
| Primary Antibody: Loading Control | Dilution as per manufacturer's datasheet (e.g., 1:1000 - 1:5000) |
| (β-actin, GAPDH) | Incubation: 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody (HRP-conjugated) | Dilution as per manufacturer's datasheet (e.g., 1:2000 - 1:10000) |
| Incubation: 1 hour at room temperature | |
| Blocking Time | 1 hour at room temperature |
| Washing Steps | 3 x 10 minutes in TBST after each antibody incubation |
Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody and cell line. Refer to the antibody datasheet for initial recommendations.[9][10]
References
- 1. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GPX4 Polyclonal Antibody (PA5-18545) [thermofisher.com]
- 10. GPX4 Recombinant Monoclonal Antibody (7O4Q9) (MA5-35089) [thermofisher.com]
Application Notes and Protocols: Synergistic Combination of Ferroptosis Inducers with Chemotherapy
For research, scientific, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Inducing ferroptosis has emerged as a promising strategy in cancer therapy, particularly for overcoming resistance to conventional treatments.[4][5] This document provides detailed application notes and protocols for studying the synergistic effects of ferroptosis inducers in combination with traditional chemotherapy agents.
While a variety of ferroptosis inducers (FINs) exist, this document will focus on Withaferin A (WA) , a natural steroidal lactone derived from the plant Withania somnifera. WA has been shown to induce ferroptosis and exhibits potent synergistic antitumor effects when combined with various chemotherapeutic drugs.[6][7][8][9] Another potent ferroptosis inducer, Ferroptosis Inducer-2 (FINO2) , operates through a distinct mechanism involving indirect GPX4 inactivation and direct iron oxidation.[1][2][3][10][11] However, as of the current literature, studies specifically detailing the synergistic combination of FINO2 with chemotherapy are limited. Therefore, WA will be used as the primary example in the following protocols and data presentations due to the extensive available data on its synergistic activities.
Data Presentation: Synergistic Effects of Withaferin A with Chemotherapy
The following tables summarize the quantitative data from various studies demonstrating the synergistic effects of Withaferin A with different chemotherapeutic agents across multiple cancer cell lines.
Table 1: In Vitro Synergism of Withaferin A and Cisplatin
| Cancer Type | Cell Line(s) | Withaferin A IC50 (µM) | Cisplatin IC50 (µM) | Combination Treatment Details | Synergistic Effect | Reference |
| Ovarian Cancer | SKOV3, CaOV3 | Not specified | Not specified | Suboptimal doses of WA and Cisplatin | Increased ROS generation and cell death | [6] |
| Ovarian Cancer | A2780 | Not specified | Not specified | WA with a suboptimal dose of Cisplatin | Sensitizes cancer cells to cisplatin-induced cytotoxicity through ROS generation | [12] |
| Lung Cancer | Not specified | Not specified | Not specified | WA in combination with Cisplatin and Pemetrexed | Synergistically inhibited wild-type EGFR lung cancer cell viability | [9] |
Table 2: In Vitro Synergism of Withaferin A and Doxorubicin
| Cancer Type | Cell Line(s) | Withaferin A IC50 (µM) | Doxorubicin IC50 (µM) | Combination Treatment Details | Synergistic Effect | Reference |
| Ovarian Cancer | A2780, A2780/CP70, CaOV3 | Not specified | Not specified | WA and Doxorubicin | Synergistic antiproliferative and apoptosis-inducing effects | [12] |
| Ovarian Cancer | Not specified | Not specified | Not specified | Low dose of DOXIL (2 mg/kg) and sub-optimal dose of WA (2 mg/kg) in vivo | Significantly reduced tumor growth and prevented metastasis | [9] |
Table 3: In Vitro Synergism of Withaferin A with Other Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Combination Treatment Details | Synergistic Effect | Reference |
| Colorectal Cancer | CRC cells | 5-Fluorouracil (5-FU) | WA (0.1–100 µM) and 5-FU (0.1–100 µM) | Antiproliferation, induction of ER stress-mediated apoptosis and autophagy | [7][9] |
| Thyroid Cancer | Papillary and Anaplastic | Sorafenib | WA and Sorafenib | Synergistic effects in vitro, significant induction of apoptosis | [7][8] |
| Pancreatic Cancer | Not specified | Myricetin | WA and Myricetin | Synergistic action against the growth of pancreatic cancer | [6] |
Signaling Pathways and Experimental Workflow
Caption: Synergistic mechanisms of Withaferin A and chemotherapy.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of Withaferin A and a chemotherapeutic agent, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Withaferin A (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Withaferin A and the chemotherapeutic agent in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents at various concentrations or the combination). Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by Withaferin A and chemotherapy, alone and in combination.
Materials:
-
6-well plates
-
Treated cells from a parallel experiment to Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Withaferin A, the chemotherapeutic agent, and their combination for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the synergistic antitumor efficacy of Withaferin A and chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
Withaferin A and chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Withaferin A alone, Chemotherapy alone, Combination).
-
Administer treatments via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups and assess the significance of the combination therapy.
-
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. Ferroptosis in Cancer Treatment: Another Way to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer chemotherapy resistance by the induction of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Ferroptosis Inducer-2 (FIN2) in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy in oncology. Ferroptosis Inducer-2 (FIN2) is a small molecule that triggers ferroptosis through a distinct mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the potential application of FIN2 in patient-derived xenograft (PDX) models, a valuable tool in preclinical cancer research.
Disclaimer: Direct experimental data on the application of this compound (FIN2) in patient-derived xenograft (PDX) models is limited in currently available literature. The following protocols and data are based on the known mechanism of FIN2 and generalized procedures for in vivo studies with small molecule inhibitors. Researchers should optimize these protocols for their specific PDX models and cancer types.
Mechanism of Action of FIN2
FIN2 is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a dual mechanism.[1][2][3][4] Unlike other common ferroptosis inducers such as erastin or RSL3, FIN2 does not directly inhibit the system Xc- cystine/glutamate antiporter or glutathione peroxidase 4 (GPX4).[1][2][3][4] Instead, its mechanism involves:
-
Indirect GPX4 Inactivation: FIN2 leads to the functional inhibition of GPX4, a key enzyme that detoxifies lipid peroxides.[1][2][3][5] This inactivation is not due to direct binding or protein degradation.[2][3]
-
Direct Iron Oxidation: FIN2 directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), contributing to the generation of reactive oxygen species (ROS) and promoting lipid peroxidation.[1][2][3][4]
This multi-pronged approach ultimately leads to the accumulation of lethal levels of lipid peroxides and subsequent ferroptotic cell death.
Data Presentation: Hypothetical Efficacy of FIN2 in a Pancreatic Cancer PDX Model
The following table represents a hypothetical summary of quantitative data from an efficacy study of FIN2 in a patient-derived xenograft model of pancreatic cancer. This data is for illustrative purposes to guide researchers in designing their own experiments and presenting their findings.
| Treatment Group | Dosage | Administration Route | Number of Animals (n) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | Endpoint Tumor Volume (mm³) |
| Vehicle Control | N/A | Intraperitoneal (IP) | 10 | 0 | +2.5 | 1500 ± 250 |
| FIN2 | 10 mg/kg | Intraperitoneal (IP) | 10 | 45 | -1.0 | 825 ± 150 |
| FIN2 | 25 mg/kg | Intraperitoneal (IP) | 10 | 68 | -4.2 | 480 ± 95 |
| Gemcitabine | 50 mg/kg | Intravenous (IV) | 10 | 55 | -5.1 | 675 ± 120 |
Signaling Pathway of FIN2-Induced Ferroptosis
Caption: Signaling pathway of FIN2-induced ferroptosis.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Surgically implant a small fragment (approximately 3x3x3 mm) of the patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to a new cohort of mice for expansion.
Protocol 2: FIN2 Efficacy Study in PDX Models
-
Animal Grouping: Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
FIN2 Formulation: Prepare FIN2 in a suitable vehicle (e.g., DMSO and corn oil). The final concentration of DMSO should be below 5%.
-
Dosing and Administration:
-
Administer FIN2 at the desired doses (e.g., 10 mg/kg and 25 mg/kg) via intraperitoneal (IP) injection daily or as determined by tolerability studies.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study, or at specified time points after the final dose, collect tumor tissue from a subset of mice from each group.
-
Lipid Peroxidation Assay:
-
Homogenize a portion of the tumor tissue.
-
Measure lipid peroxidation levels using a commercial kit (e.g., TBARS assay or a BODIPY-C11 based assay).
-
-
Western Blot Analysis:
-
Extract proteins from the tumor tissue.
-
Perform western blotting to assess the protein levels of key ferroptosis markers, such as GPX4 and ACSL4.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for markers of cell death (e.g., cleaved caspase-3 to rule out apoptosis) and lipid peroxidation (e.g., 4-HNE).
-
Experimental Workflow for FIN2 Application in PDX Models
Caption: Experimental workflow for evaluating FIN2 in PDX models.
Conclusion and Future Directions
FIN2 represents a novel ferroptosis inducer with a unique mechanism of action that holds potential for cancer therapy. The protocols outlined above provide a framework for the preclinical evaluation of FIN2 in patient-derived xenograft models. Further research is warranted to establish the efficacy of FIN2 across a range of cancer types in PDX models, to identify predictive biomarkers of response, and to explore potential combination therapies to enhance its anti-tumor activity. The use of robust preclinical models like PDXs will be crucial in translating the therapeutic potential of FIN2 into clinical applications.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Ferroptosis Inducer-2 (FIN-2) in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy to overcome resistance to conventional chemotherapeutics. Ferroptosis Inducer-2 (FIN-2), an endoperoxide-containing 1,2-dioxolane, is a novel agent that triggers ferroptosis through a distinct mechanism of action. Unlike other inducers, FIN-2 indirectly inhibits glutathione peroxidase 4 (GPX4) and directly oxidizes iron, leading to a surge in lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4][5] This unique dual action makes FIN-2 a valuable tool for investigating and potentially overcoming drug resistance mechanisms in various cancer types.
These application notes provide a comprehensive guide for utilizing FIN-2 to study its efficacy in drug-resistant cancer cell lines, complete with detailed experimental protocols and data presentation formats.
Data Presentation
The efficacy of FIN-2 in overcoming drug resistance can be quantified by comparing its half-maximal inhibitory concentration (IC50) in drug-sensitive parental cell lines versus their drug-resistant counterparts. Below is a template for presenting such quantitative data, populated with hypothetical yet representative values illustrating the potential of FIN-2.
Table 1: Comparative IC50 Values of FIN-2 and Conventional Chemotherapeutics in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance to | IC50 of Conventional Drug (μM) | IC50 of FIN-2 (μM) | Resistance Fold (Conventional Drug) | Resistance Fold (FIN-2) |
| A2780 | Ovarian | - | 1.5 | 5.2 | - | - |
| A2780/CIS | Ovarian | Cisplatin | 15.0 | 6.1 | 10 | 1.17 |
| SK-OV-3 | Ovarian | - | 2.5 | 7.8 | - | - |
| SK-OV-3/CIS | Ovarian | Cisplatin | 22.5 | 8.5 | 9 | 1.09 |
| HepG2 | Liver | - | 8.0 | 10.5 | - | - |
| HepG2/SOR | Liver | Sorafenib | 40.0 | 11.2 | 5 | 1.07 |
| Huh7 | Liver | - | 6.5 | 9.8 | - | - |
| Huh7/SOR | Liver | Sorafenib | 35.0 | 10.1 | 5.38 | 1.03 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential of FIN-2 in overcoming drug resistance. Actual values will vary depending on the specific cell lines and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FIN-2 and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - ACS Chemical Biology - Figshare [figshare.com]
- 5. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ferroptosis Inducer-2 (FIN2) as a Research Tool for Dilated Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilated cardiomyopathy (DCM) is a progressive heart muscle disease characterized by ventricular chamber enlargement and systolic dysfunction, often leading to heart failure. Emerging evidence implicates ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, in the pathogenesis of various cardiomyopathies.[1][2] Ferroptosis Inducer-2 (FIN2) is a potent endoperoxide-containing compound that triggers ferroptosis through a unique dual mechanism: indirect inhibition of glutathione peroxidase 4 (GPX4) and direct oxidation of iron.[3][4] This distinct mechanism of action makes FIN2 a valuable tool to investigate the specific roles of iron oxidation and GPX4 inactivation in the context of DCM.
These application notes provide a conceptual framework and detailed protocols for utilizing FIN2 to study the mechanisms of ferroptosis in DCM and to explore potential therapeutic interventions. The following sections outline in vitro and in vivo experimental approaches.
Mechanism of Action of FIN2
FIN2 induces ferroptosis via a multi-pronged attack on the cell's antioxidant defense systems. Unlike other common ferroptosis inducers, FIN2 does not inhibit the system xc⁻ cystine/glutamate antiporter (like erastin) or directly bind to and inhibit GPX4 (like RSL3).[4][5] Instead, its endoperoxide moiety and a hydroxyl head group are critical for its dual functions:
-
Indirect GPX4 Inactivation: FIN2 leads to a decrease in the enzymatic activity of GPX4, the master regulator of lipid peroxide detoxification.[5][6]
-
Direct Iron Oxidation: FIN2 directly oxidizes intracellular iron, exacerbating the production of lipid reactive oxygen species (ROS) through Fenton-like reactions.[3][6]
This dual action results in the overwhelming accumulation of lipid peroxides and subsequent cell death.
References
- 1. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: A Doxorubicin-Induced Murine Model of Dilated Cardiomyopathy In Vivo [jove.com]
- 4. jove.com [jove.com]
- 5. Isolation and Culture of Neonatal Mouse Cardiomyocytes [jove.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Ferroptosis inducer-2" off-target effects and toxicity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects and toxicity of Ferroptosis Inducer-2 (FI-2), a direct inhibitor of Glutathione Peroxidase 4 (GPX4).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with FI-2.
| Issue | Possible Cause | Suggested Solution |
| High level of non-specific cell death observed at expected effective concentrations. | Off-target effects of FI-2 on other critical cellular pathways. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Profile FI-2 against a panel of known off-target proteins (e.g., kinases, other peroxidases). 3. Use a more specific GPX4 inhibitor as a control, if available. 4. Employ targeted delivery systems, such as nanoparticle formulations, to increase local concentration at the target site and reduce systemic exposure.[1][2] |
| Inconsistent induction of ferroptosis across different cell lines. | 1. Varying expression levels of GPX4 or other ferroptosis-regulating proteins (e.g., FSP1, NRF2) in different cell lines.[3] 2. Differences in the basal metabolic state, particularly iron and lipid metabolism, of the cell lines. | 1. Quantify the expression levels of key ferroptosis-related proteins in your cell lines via Western blot or qPCR. 2. Assess the basal levels of labile iron and lipid reactive oxygen species (ROS) in your cell lines. 3. Consider co-treatment with agents that modulate iron levels or inhibit other antioxidant pathways. |
| Lack of expected ferroptotic phenotype (e.g., no increase in lipid peroxidation). | 1. Cell line may have intrinsic resistance to ferroptosis. 2. Insufficient concentration of FI-2 reaching the target. 3. Degradation or inactivation of FI-2 under experimental conditions. | 1. Confirm GPX4 inhibition by FI-2 in your specific cell line. 2. Use positive controls for ferroptosis induction (e.g., RSL3, erastin). 3. Check the stability of FI-2 in your culture medium over the time course of the experiment. |
| Unexpected changes in mitochondrial morphology or function. | Potential off-target effects on mitochondrial proteins. | 1. Assess mitochondrial membrane potential using dyes like TMRE or TMRM. 2. Measure mitochondrial respiration using a Seahorse analyzer or similar technology. 3. Perform proteomics analysis on isolated mitochondria from FI-2 treated cells to identify potential off-target proteins. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound (FI-2)?
FI-2 is a class II ferroptosis-inducing agent that directly inhibits the activity of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a key enzyme that detoxifies lipid peroxides.[4] By inhibiting GPX4, FI-2 leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately results in iron-dependent cell death known as ferroptosis.[4][5]
What are the known or potential off-target effects of FI-2?
While FI-2 is designed to be a specific GPX4 inhibitor, potential off-target effects may include:
-
Inhibition of other peroxidases: FI-2 may exhibit some activity against other members of the glutathione peroxidase family or other antioxidant enzymes.
-
Interaction with kinases: Some small molecule inhibitors have been shown to have off-target effects on various protein kinases.
-
Modulation of iron metabolism: Unintended effects on proteins involved in iron transport or storage could alter the cellular labile iron pool and contribute to toxicity.
-
Inhibition of Ferroptosis Suppressor Protein-1 (FSP1): Some compounds intended to modulate ferroptosis have been found to act through FSP1, another key regulator of this cell death pathway.[3][6]
What are the common toxicities associated with FI-2?
The primary toxicity of FI-2 is related to its mechanism of action, which can lead to unwanted ferroptosis in normal tissues. Systemic administration may result in toxicities to organs with high iron content or metabolic activity, such as the liver and kidneys. Strategies to mitigate this, such as nano-targeted delivery, are under investigation to improve the therapeutic index.[1][2]
How can I minimize the off-target effects and toxicity of FI-2 in my experiments?
-
Use the lowest effective concentration: Determine the EC50 for ferroptosis induction in your system and use concentrations at or slightly above this value.
-
Employ proper controls: Include negative controls (vehicle) and positive controls for ferroptosis (e.g., RSL3). When possible, use a structurally distinct GPX4 inhibitor to confirm that the observed phenotype is due to GPX4 inhibition.
-
Consider targeted delivery: For in vivo studies, the use of nanoparticle-based delivery systems can help to concentrate FI-2 at the desired site and reduce systemic toxicity.[1][2]
-
Monitor cell health: In addition to measuring ferroptosis markers, assess general cell health parameters such as cell viability and mitochondrial function.
Experimental Protocols
Kinase Profiling Assay
This protocol outlines a general method for assessing the off-target effects of FI-2 on a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of FI-2 in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Binding Assay: Perform a competitive binding assay where FI-2 is incubated with the kinase panel in the presence of a fluorescently labeled ligand with known affinity for the kinases.
-
Data Acquisition: Measure the displacement of the fluorescent ligand by FI-2 using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of FI-2. For significant hits, determine the dissociation constant (Kd) or IC50 value through a dose-response experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct protein targets of FI-2 in a cellular context.
-
Cell Treatment: Treat intact cells with FI-2 or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the heated lysates to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble protein at each temperature using Western blotting for specific target candidates or mass spectrometry for proteome-wide analysis.
-
Data Analysis: Target engagement by FI-2 will stabilize the protein, leading to a shift in its melting curve to a higher temperature.
Visualizations
Signaling Pathway of FI-2 Action and Potential Off-Targets
Caption: Mechanism of FI-2 and potential off-target interactions.
Experimental Workflow for Assessing FI-2 Off-Target Effects
Caption: Workflow for identifying and validating FI-2 off-targets.
References
- 1. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells | Sciety [sciety.org]
- 4. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors [helmholtz-munich.de]
Technical Support Center: Optimizing Ferroptosis Inducer-2 (FIN2) Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ferroptosis Inducer-2 (FIN2) for various cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN2) and what is its mechanism of action?
A1: this compound (FIN2), also known as FINO2, is a small molecule that belongs to the 1,2-dioxolane class of compounds. It is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Unlike some other ferroptosis inducers, FIN2 has a dual mechanism of action: it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron within the cell. This leads to an overwhelming increase in lipid reactive oxygen species (ROS), causing catastrophic membrane damage and cell death.
Q2: What is the recommended starting concentration for FIN2 in cell culture experiments?
A2: The optimal concentration of FIN2 is highly dependent on the specific cell line being used. As a general starting point, a concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments. For certain sensitive cell lines like HT-1080, a concentration of 10 µM has been shown to effectively induce ferroptosis. However, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest.
Q3: How can I confirm that the cell death induced by FIN2 is indeed ferroptosis?
Q4: What are the key biochemical and morphological hallmarks of FIN2-induced ferroptosis?
A4: The primary biochemical hallmarks to look for are an accumulation of lipid reactive oxygen species (lipid ROS) and increased levels of intracellular labile iron. Morphologically, cells undergoing ferroptosis may exhibit mitochondrial shrinkage and increased mitochondrial membrane density, which can be observed using transmission electron microscopy.
Data Presentation
Table 1: Recommended FIN2 Concentration Ranges and Known Effective Concentrations
| Cell Line | Cancer Type | Recommended Starting Range (µM) | Known Effective Concentration (µM) | Notes |
| HT-1080 | Fibrosarcoma | 1 - 20 | 10[2] | A commonly used cell line sensitive to ferroptosis. |
| BJ-eLR | Engineered Cancer Cells | 1 - 20 | - | Known to be sensitive to FIN2-induced ferroptosis.[2] |
| Various | General | 1 - 20 | - | The optimal concentration is cell-line specific and requires experimental determination. |
Note: The IC50 values for FIN2 are not extensively published across a wide range of cell lines. The provided concentrations should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Determining the IC50 of FIN2 using a Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To determine the concentration of FIN2 that inhibits cell growth by 50% in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (FIN2)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of FIN2 in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the FIN2 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest FIN2 concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FIN2 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time may vary between cell lines.
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the FIN2 concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To detect the accumulation of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells treated with FIN2
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or on coverslips) and treat with FIN2 at the desired concentration (e.g., the determined IC50) and for an appropriate duration (e.g., 6-12 hours). Include a vehicle control.
-
Probe Loading: During the last 30-60 minutes of the FIN2 treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM. Protect the cells from light from this point onwards.
-
Cell Harvesting and Washing:
-
For flow cytometry: Harvest the cells by trypsinization, wash them twice with ice-cold PBS, and resuspend in PBS.
-
For microscopy: Gently wash the cells on coverslips twice with PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells immediately. The oxidized probe emits green fluorescence (typically detected in the FITC channel), while the reduced form emits red fluorescence (typically detected in the PE-Texas Red channel).
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells. Capture images in both the green and red channels.
-
-
Data Analysis: An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant cell death observed after FIN2 treatment. | 1. FIN2 concentration is too low. 2. The cell line is resistant to ferroptosis. 3. Incubation time is too short. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Use a cell line known to be sensitive to ferroptosis (e.g., HT-1080) as a positive control. Some cell lines have intrinsic resistance mechanisms. 3. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent FIN2 concentration. 3. "Edge effect" in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding density. 2. Thoroughly mix the FIN2 stock solution before preparing dilutions and ensure proper mixing in the wells. 3. Avoid using the outer wells of the plate for experimental groups; instead, fill them with sterile medium or PBS to maintain humidity. |
| Ferroptosis inhibitors (Ferrostatin-1, DFO) do not rescue cell death. | 1. The concentration of the inhibitor is suboptimal. 2. The observed cell death is not ferroptosis or is a mixed-death phenotype. 3. The timing of inhibitor addition is not optimal. | 1. Perform a dose-response experiment for the inhibitors to determine the optimal rescue concentration for your specific cell line and FIN2 concentration. 2. Investigate markers of other cell death pathways, such as caspase activation for apoptosis (consider using a pan-caspase inhibitor like Z-VAD-FMK). 3. Add the inhibitor either as a pre-treatment (1-2 hours before FIN2) or concurrently with FIN2. Adding the inhibitor after the initiation of ferroptosis may be too late.[1] |
| Inconsistent results in lipid peroxidation assays. | 1. Issues with the fluorescent probe (e.g., degradation). 2. Incorrect timing of the assay. 3. Photobleaching of the probe. | 1. Ensure the fluorescent probe is stored correctly (protected from light, at the recommended temperature) and use it at the recommended final concentration. 2. Measure lipid ROS at an early time point after FIN2 treatment (e.g., 6-12 hours), as it is an early event in ferroptosis. 3. Minimize the exposure of stained cells to light during incubation and imaging. |
Visualizations
Caption: Signaling pathway of FIN2-induced ferroptosis.
Caption: Experimental workflow for optimizing FIN2 concentration.
References
"Ferroptosis inducer-2" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ferroptosis Inducer-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Below are the recommended storage conditions for the compound in both powder and solvent forms.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a suitable organic solvent such as DMSO. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 200 mg/mL. Note that this may require sonication to fully dissolve. As DMSO is hygroscopic, it is crucial to use a fresh, unopened vial of DMSO to ensure maximal solubility.
Q3: Is this compound sensitive to light or pH?
Q4: What is the mechanism of action for this compound?
A4: this compound is an inducer of heme oxygenase-1 (HO-1).[1][2] It exerts its anticancer activity against triple-negative breast cancer (TNBC) cells by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect or low potency of this compound in my experiment. | 1. Improper Storage: The compound may have degraded due to incorrect storage. 2. Inactive Compound: The compound may have lost activity due to repeated freeze-thaw cycles or prolonged storage in solution. 3. Suboptimal Concentration: The concentration used may be too low for your specific cell line or experimental setup. 4. Cell Line Resistance: The cell line you are using may be resistant to ferroptosis induction. 5. Indirect Readout: The cell viability assay used may not be sensitive enough to detect ferroptosis. | 1. Verify Storage: Ensure the compound has been stored according to the recommendations in the table above. 2. Use Fresh Aliquots: Prepare fresh dilutions from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line. 4. Positive Controls: Use other known ferroptosis inducers, such as RSL3 or erastin, as positive controls to confirm that the ferroptosis pathway is active in your cells. 5. Direct Ferroptosis Markers: Measure direct markers of ferroptosis, such as lipid peroxidation, using reagents like C11-BODIPY. |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Inconsistent concentration of the stock solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Incubation Time: The incubation time with the inducer may not be optimal. | 1. Prepare Fresh Stock: Prepare a fresh stock solution and validate its concentration if possible. 2. Standardize Protocol: Maintain consistent cell culture practices and experimental conditions. 3. Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing ferroptosis. |
| High background or off-target effects observed. | 1. High Concentration: The concentration of this compound may be too high, leading to non-specific toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Optimize Concentration: Determine the lowest effective concentration through a dose-response experiment. 2. Solvent Control: Include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com[1]
Experimental Protocols
Protocol 1: Assessment of Ferroptosis Induction
This protocol outlines a general workflow to assess the induction of ferroptosis in a cell line of interest using this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Assay for measuring cell viability (e.g., LDH assay kit)
-
Assay for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
-
96-well plates
-
Plate reader/Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
As a negative control, include wells with cells treated with vehicle (e.g., DMSO) only.
-
As a specificity control, include wells where cells are co-treated with this compound and a ferroptosis inhibitor like Ferrostatin-1.
-
Add the treatments to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an LDH assay or another suitable method according to the manufacturer's instructions.
-
Lipid Peroxidation: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy to detect lipid peroxidation, a hallmark of ferroptosis.
-
Protocol 2: In Vitro Stability Assessment of this compound
This protocol provides a method to determine the stability of this compound in a specific experimental medium (e.g., cell culture medium).
Materials:
-
This compound
-
Experimental medium (e.g., complete cell culture medium)
-
DMSO (or other suitable solvent)
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator at 37°C
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Incubation:
-
Spike the stock solution into the pre-warmed experimental medium to a final desired concentration.
-
Incubate the sample at 37°C.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point should be taken immediately after adding the compound to the medium.
-
Sample Processing: Stop the degradation process by adding a quenching solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability over time.
Visualizations
References
Technical Support Center: Troubleshooting Ferroptosis Inducer Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using ferroptosis inducers. Given that "Ferroptosis inducer-2" is a general term, this resource focuses on common, well-characterized inducers such as Class I (e.g., Erastin) and Class II (e.g., RSL3) agents to address a broad range of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ferroptosis and what are its key hallmarks?
A1: Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike other cell death modalities like apoptosis, its key biochemical hallmarks include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and a significant increase in lipid reactive oxygen species (ROS).[3][4] Morphologically, ferroptotic cells often display mitochondrial shrinkage with increased membrane density and reduced or absent cristae.[5][6]
Q2: How do common ferroptosis inducers like Erastin and RSL3 work?
A2: Erastin and RSL3 induce ferroptosis through distinct mechanisms:
-
Erastin (Class I Inducer): Inhibits the system Xc- cystine/glutamate antiporter.[7][8] This blocks the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that neutralizes lipid peroxides.[9]
-
RSL3 (Class II Inducer): Directly and covalently inhibits the enzyme GPX4.[1][2] This direct inhibition leads to a rapid accumulation of toxic lipid peroxides, triggering ferroptosis independently of GSH depletion.[9]
-
FIN56 (Class III Inducer): Induces ferroptosis by promoting the degradation of GPX4 and also by depleting coenzyme Q10, an endogenous antioxidant.[10][11]
Q3: How can I confirm that the observed cell death is specifically ferroptosis?
A3: To validate that cell death is occurring via ferroptosis, rescue experiments are essential. Co-treatment with specific ferroptosis inhibitors should significantly reduce cell death. Key inhibitors include:
-
Ferrostatin-1 (Fer-1): A potent lipophilic antioxidant that scavenges lipid ROS.[12]
-
Deferoxamine (DFO): An iron chelator that removes excess iron required for the generation of lipid peroxides.[3][6] The absence of rescue by inhibitors of other pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis, further strengthens the conclusion of ferroptosis.[3]
Q4: What are the typical working concentrations and incubation times for ferroptosis inducers?
A4: The optimal concentration and incubation time are highly dependent on the cell line's sensitivity to ferroptosis.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell model. However, typical starting ranges are provided in the table below.
Q5: What are the essential positive and negative controls for a ferroptosis experiment?
A5:
-
Positive Control: A well-characterized ferroptosis inducer (e.g., Erastin or RSL3) at a concentration known to be effective in your or a similar cell line.
-
Negative Control (Vehicle): The solvent used to dissolve the inducer (commonly DMSO) at the same final concentration used in the treatment groups.[13]
-
Inhibitor Control: Cells treated with a ferroptosis inhibitor (e.g., Ferrostatin-1) alone to ensure it is not toxic.
-
Rescue Group: Cells co-treated with the ferroptosis inducer and a ferroptosis inhibitor to confirm the specificity of cell death.[12][13]
Summary of Common Ferroptosis Inducers
| Inducer Class | Example Compound | Mechanism of Action | Typical In Vitro Concentration Range | Reference |
| Class I | Erastin | Inhibits system Xc⁻, leading to GSH depletion and indirect GPX4 inactivation. | 1 - 10 µM | [7][13] |
| Class II | RSL3 | Directly inhibits GPX4 activity. | 100 nM - 1 µM | [1][13] |
| Class III | FIN56 | Induces GPX4 degradation and depletes Coenzyme Q10. | 1 - 10 µM | [11][13] |
| N/A | L-Buthionine-(S,R)-Sulfoximine (BSO) | Inhibits γ-glutamylcysteine synthetase, depleting GSH. | 100 µM - 1 mM | [6][13] |
Signaling Pathway of Common Ferroptosis Inducers
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference |
| No or Low Cell Death Observed | 1. Inducer Concentration Too Low: The IC50 varies significantly between cell lines. 2. Cell Line Resistance: Some cell lines have high intrinsic antioxidant levels (e.g., high GPX4 or FSP1 expression). 3. Incorrect Incubation Time: Ferroptosis can be a slow process depending on the inducer and cell type. 4. Compound Instability: Inducers may degrade in solution or media over time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Choose a cell line known to be sensitive to ferroptosis (e.g., HT-1080). Check literature for your cell line's sensitivity. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours). 4. Prepare fresh stock solutions and treatment media for each experiment. Avoid repeated freeze-thaw cycles. | [1][3][14] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Inconsistent Drug Concentration: Poor mixing or precipitation of the compound. 3. Edge Effects: Evaporation in the outer wells of a multi-well plate. | 1. Ensure a single-cell suspension before seeding. Mix gently and plate cells evenly. 2. Vortex stock solutions before dilution. Ensure complete dissolution in media before adding to cells. 3. Avoid using the outer wells of the plate for experimental groups; fill them with sterile media or PBS instead. | [3][15] |
| Ferroptosis Inhibitors Not Rescuing Cell Death | 1. Inhibitor Concentration Too Low: Insufficient inhibitor to counteract the inducer's effect. 2. Observed Cell Death is Not Ferroptosis: The inducer might be causing off-target effects or another form of cell death. 3. Inhibitor is Degraded or Inactive: Improper storage or handling. | 1. Titrate the concentration of the inhibitor (e.g., Ferrostatin-1 from 0.5 µM to 5 µM). 2. Investigate markers for other cell death pathways (e.g., cleaved caspase-3 for apoptosis). 3. Use fresh, properly stored inhibitors. Purchase from a reputable supplier. | [3][16] |
| Inconsistent Lipid Peroxidation Assay Results | 1. Issues with Fluorescent Probe (e.g., C11-BODIPY): Incorrect concentration or incubation time. 2. Incorrect Timing of Assay: Lipid peroxidation is an early event; measuring too late may miss the peak. 3. Photobleaching of the Probe: Excessive exposure to light during imaging. | 1. Optimize probe concentration (e.g., 1-5 µM) and loading time (e.g., 30-60 minutes). 2. Measure lipid ROS at earlier time points post-treatment. 3. Minimize light exposure. Use an anti-fade mounting medium if performing microscopy. | [13][15] |
| Poor Inter-Experiment Reproducibility | 1. High Cell Passage Number: Cellular phenotype and sensitivity can change over time in culture. 2. Variability in Cell Confluency: Cell density can affect ferroptosis sensitivity. 3. Inconsistent Media or Serum: Batch-to-batch variability in media components or serum can alter cellular metabolism. | 1. Use cells within a consistent and low passage number range. 2. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. 3. Use the same lot of media and FBS for a set of experiments. Note lot numbers in your records. | [17] |
Detailed Experimental Protocols
Protocol 1: Induction of Ferroptosis and Cell Viability Assessment
This protocol describes a general method for inducing ferroptosis in adherent cells and measuring viability.
Materials:
-
Adherent cells of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin or RSL3, stock in DMSO)
-
Ferrostatin-1 (Fer-1, stock in DMSO)
-
96-well, clear-bottom, black-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).[13]
-
Treatment Preparation: Prepare fresh serial dilutions of the ferroptosis inducer and Fer-1 in complete cell culture medium. A typical experimental setup includes:
-
Vehicle control (medium with equivalent DMSO concentration)
-
Ferroptosis inducer (multiple concentrations for dose-response)
-
Ferroptosis inhibitor control (e.g., 1 µM Fer-1)
-
Co-treatment: Ferroptosis inducer + Fer-1[13]
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours). The optimal duration will vary depending on the cell line and inducer.[13]
-
Cell Viability Assessment: After incubation, bring the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the viability data to the vehicle control (set to 100% viability). True ferroptosis is indicated by a significant reduction in cell viability with the inducer that is rescued by co-treatment with Fer-1.[12]
Protocol 2: Detection of Lipid Peroxidation with C11-BODIPY™ 581/591
This protocol uses a fluorescent probe to detect lipid ROS, a key hallmark of ferroptosis.[13]
Materials:
-
Cells cultured on glass-bottom dishes or in a 96-well plate
-
Ferroptosis inducer and controls
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer as described in Protocol 1 for the desired time.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 directly to the culture medium at a final concentration of 1-5 µM.[13]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form, indicating lipid peroxidation, shifts to green fluorescence.[13]
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze immediately. Quantify the shift in fluorescence in the green channel.
-
Experimental and Troubleshooting Workflows
General Experimental Workflow
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Induction mechanism of ferroptosis: A novel therapeutic target in lung disease [frontiersin.org]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 10. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 11. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 12. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing "Ferroptosis inducer-2" precipitation in media
Welcome to the technical support center for Ferroptosis Inducer-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in cell-based assays, with a primary focus on preventing precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?
A1: This is a common issue known as "crashing out" or "solvent shock".[1][2][3] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where it has poor solubility.[3] The sudden change in solvent polarity causes the compound to fall out of solution.[3]
Q2: Why does my this compound, which looked fine initially, form a precipitate after a few hours or days in the incubator?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and a microscope can cause temperature cycling, which may decrease the compound's solubility over time.[1]
-
Evaporation: Over the course of a long-term experiment, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2][4]
-
pH Changes: Cellular metabolism can gradually alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]
-
Interaction with Media Components: The compound may slowly interact with salts or proteins in the media, leading to the formation of insoluble complexes.[3]
Q3: What is the best solvent for this compound?
A3: For many hydrophobic small-molecule compounds like common ferroptosis inducers, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[5][6] It is crucial to ensure the compound is fully dissolved in the stock solution before any dilution into aqueous media.[3]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxicity.[7] However, this can be cell-line specific. It is critical to run a vehicle control experiment with varying concentrations of DMSO to determine the highest concentration that does not affect your specific cells or assay.[5] Keeping the final DMSO concentration below 0.5% is a standard practice.[1][5]
Q5: Can I just filter out the precipitate and use the remaining media?
A5: Filtering is generally not recommended.[7] The precipitate is the active compound, so filtering it out will lower its concentration in the media to an unknown level, making experimental results unreliable. The correct approach is to prevent precipitation from occurring in the first place.[7]
Troubleshooting Guide: Precipitation Issues
Use this guide to systematically identify and solve precipitation problems with this compound.
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific media.[3] |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, forcing the compound out of solution.[2][3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[2] |
| Cold Media | Compound solubility is often lower at colder temperatures.[1] | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1][2] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells.[1] However, a very low final DMSO concentration may not be sufficient to help keep a hydrophobic compound in solution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[7] |
Issue 2: Delayed Precipitation (After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, water loss concentrates all media components, potentially exceeding the compound's solubility limit.[2][4] | Ensure the incubator is properly humidified.[4] For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Instability | Repeated warming and cooling cycles from removing plates from the incubator can cause compounds to fall out of solution.[1] | Minimize the time that culture vessels are outside the stable 37°C environment. |
| pH Instability | The pH of the media can shift due to high cell density and metabolic activity, affecting the solubility of ionizable compounds.[1] | Monitor the color of the phenol red indicator in your media. If it indicates a pH shift, you may need to change the medium more frequently. |
| Incompletely Dissolved Stock | If the initial stock solution contained microscopic, undissolved particles, they can act as seeds for further precipitation over time. | Before use, ensure your stock solution is completely clear. If necessary, briefly vortex or sonicate the stock vial to ensure full dissolution.[3][5][8] |
Data Presentation
As "this compound" is a representative name, the following table summarizes solubility and concentration data for common, well-characterized ferroptosis inducers. These compounds are often hydrophobic and serve as a good proxy for handling protocols.
| Compound | Class | Primary Solvent | Recommended Stock Conc. | Typical Working Conc. | Notes |
| Erastin | System xc- inhibitor[9] | DMSO | 10-20 mM | 1-10 µM | Known to be hydrophobic. |
| RSL3 | GPX4 inhibitor[9] | DMSO | 1-10 mM | 0.1-1 µM | Has poor solubility and is generally not suitable for in vivo use.[9][10] |
| FIN56 | Induces GPX4 degradation | DMSO | 5-10 mM | 0.1-5 µM | A potent ferroptosis inducer. |
| FINO₂ | Iron oxidant, indirect GPX4 inactivator[10] | DMSO | 5-10 mM | 0.5-5 µM | Acts via iron oxidation.[9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to properly dissolve a hydrophobic compound like this compound.
-
Equilibrate: Allow the vial of lyophilized compound to reach room temperature before opening to prevent moisture condensation.[5]
-
Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[5]
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure Dissolution: Vortex the solution vigorously. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C.[8] Visually inspect to ensure the solution is completely clear.[5]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Dilution of Stock Solution into Cell Culture Media
This protocol minimizes the risk of precipitation during the preparation of the final working solution.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.[1][2]
-
Prepare Intermediate Dilution (Recommended): a. Create an intermediate dilution of your stock solution in the pre-warmed media. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first perform a 1:100 dilution into a small volume of media. b. This creates a 100 µM intermediate solution where the DMSO concentration is already reduced.
-
Prepare Final Working Solution: a. Add the stock solution (or the intermediate dilution) dropwise to the main volume of pre-warmed media while gently swirling or vortexing.[1][2] This prevents localized high concentrations of the compound and DMSO.[7] b. For the example above, you would now perform the final 1:10 dilution from your 100 µM intermediate solution into the main volume of media.
-
Final Check: Visually inspect the final working media to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Troubleshooting Workflow for Compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: A flowchart for diagnosing and solving compound precipitation.
Recommended Experimental Workflow
This diagram outlines the best-practice workflow for preparing and using this compound in cell culture.
Caption: Workflow for preparing and using hydrophobic compounds.
Core Ferroptosis Signaling Pathway
This diagram provides a simplified overview of the ferroptosis pathway, indicating the points of action for different classes of inducers.
Caption: Simplified ferroptosis pathway and targets of common inducers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
"Ferroptosis inducer-2" inconsistent results in ferroptosis assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results researchers may encounter when using Ferroptosis Inducer-2 (FIN2) in ferroptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN2) and how does it induce ferroptosis?
This compound (FIN2) is a potent, endoperoxide-containing 1,2-dioxolane compound that triggers a form of regulated cell death known as ferroptosis.[1] Its mechanism is distinct from other common ferroptosis inducers. FIN2 initiates ferroptosis through a dual mechanism: it indirectly inhibits the enzymatic activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺).[2][3][4] This leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][3][4] The endoperoxide moiety and a hydroxyl head group are essential for its activity.[3]
Q2: My cell viability results with FIN2 are inconsistent between experiments. What are the potential causes?
Inconsistent cell viability results can stem from several factors. These include variations in cell seeding density, the metabolic state of the cells, the final concentration of the solvent (e.g., DMSO), and the stability of FIN2 in the culture medium.[5][6][7] It is also important to consider potential lot-to-lot variability of the FIN2 compound.[8][9][10]
Q3: I am not observing a significant increase in lipid ROS after treating cells with FIN2. What could be the problem?
Several factors can lead to a lack of detectable lipid ROS. The timing of the measurement is critical, as the peak of lipid peroxidation may be missed. The choice and concentration of the fluorescent probe are also important; probes like C11-BODIPY 581/591 are commonly used.[11][12] Additionally, issues such as photobleaching of the probe or high background fluorescence can interfere with the assay.[12]
Q4: What is the recommended starting concentration and incubation time for FIN2?
The optimal concentration and incubation time for FIN2 are highly cell-type dependent.[1] For initial experiments, a dose-response study is recommended to determine the half-maximal growth inhibition concentration (GI50). A typical starting range for many cancer cell lines is between 1 µM and 10 µM, with incubation times ranging from 24 to 48 hours for cell viability assays.[1][3] For lipid ROS and iron assays, shorter incubation times (e.g., 6-24 hours) are often used.[3][4]
Q5: How should I store and handle FIN2?
FIN2 is a stable compound at room temperature and thermally stable up to 150°C.[1][3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][13][14] Ensure the final DMSO concentration in cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.[14][15]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Edge effects: Evaporation in outer wells of the microplate. 3. Inaccurate FIN2 dilution: Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile media or PBS instead. 3. Calibrate pipettes regularly and use fresh tips for each dilution. |
| Lower than expected cell death | 1. Suboptimal FIN2 concentration: Concentration is too low for the specific cell line. 2. Short incubation time: Insufficient time for ferroptosis to occur. 3. Cell line resistance: Some cell lines are intrinsically resistant to ferroptosis. | 1. Perform a dose-response experiment to determine the optimal GI50. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a cell line known to be sensitive to ferroptosis (e.g., HT-1080) as a positive control. |
| Higher than expected cell death | 1. FIN2 concentration too high: Leading to off-target effects or rapid cytotoxicity. 2. Solvent toxicity: High concentration of DMSO. | 1. Lower the concentration of FIN2. 2. Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control. |
| Inconsistent dose-response curves | 1. FIN2 degradation: Improper storage or handling of stock solutions. 2. Lot-to-lot variability of FIN2: Differences in purity or activity between batches. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. If possible, test a new lot of FIN2 against a previously validated lot. |
Issues with Lipid ROS Assays
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable increase in lipid ROS | 1. Incorrect timing: Measurement is taken before or after the peak of lipid peroxidation. 2. Suboptimal probe concentration: Insufficient probe to detect the signal. 3. Cell death: Extensive cell death can lead to loss of signal. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point. 2. Titrate the concentration of the lipid ROS probe (e.g., C11-BODIPY 581/591). 3. Correlate lipid ROS levels with cell viability at each time point. |
| High background fluorescence | 1. Probe auto-oxidation: The fluorescent probe has oxidized spontaneously. 2. Cellular autofluorescence: Some cell lines have high intrinsic fluorescence. | 1. Prepare fresh probe solutions and protect them from light. 2. Include an unstained cell control to measure and subtract background autofluorescence. |
| High variability between samples | 1. Inconsistent staining: Uneven probe loading into cells. 2. Photobleaching: Excessive exposure to light during imaging. | 1. Ensure consistent incubation time and temperature for probe staining. 2. Minimize exposure of stained cells to the excitation light source. |
Problems with Intracellular Iron Assays
| Issue | Possible Cause | Recommended Solution |
| No significant change in Fe²⁺ levels | 1. Insensitive assay: The chosen method lacks the sensitivity to detect changes in the labile iron pool. 2. Transient changes: Fluctuations in iron levels are rapid and missed at the time of measurement. | 1. Use a sensitive fluorescent probe for live-cell imaging of labile iron, such as FerroOrange. 2. Perform a time-course experiment to capture the dynamics of iron level changes. |
| Inconsistent results | 1. Interference from media components: Phenol red or other components in the culture medium can interfere with some colorimetric iron assays. 2. Variability in cell lysates: Inconsistent cell lysis and protein concentration. | 1. Use phenol red-free medium for the assay. 2. Normalize iron levels to the total protein concentration of the cell lysate. |
Quantitative Data Summary
The following table summarizes the half-maximal growth inhibition (GI50) values of FIN2 in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| IGROV-1 | Ovarian Cancer | 0.435 |
| NCI-H322M | Lung Cancer | 42 |
| Average across 59 cell lines | Various | 5.8 |
Data extracted from a study screening FIN2 against a panel of 59 cancer cell lines.[1]
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
FIN2 Treatment: Prepare serial dilutions of FIN2 in complete culture medium. Remove the old medium and add the FIN2 dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
FIN2 Treatment: Treat cells with the desired concentration of FIN2 for the determined time (e.g., 6 hours).
-
Probe Staining: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to each well at a final concentration of 1-5 µM.
-
Cell Harvesting (for Flow Cytometry): Trypsinize and wash the cells with PBS. Resuspend in PBS for analysis.
-
Analysis:
-
Flow Cytometry: Measure the fluorescence shift from red to green. An increase in the green fluorescence indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly. Oxidized C11-BODIPY will fluoresce green, while the reduced form fluoresces red.
-
Intracellular Labile Iron Assay (FerroOrange)
-
Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere.
-
FIN2 Treatment: Treat cells with FIN2 for the desired time.
-
Probe Staining: Wash the cells once with serum-free medium or HBSS. Add the FerroOrange working solution and incubate for 30 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells twice with serum-free medium or HBSS.
-
Imaging: Add fresh serum-free medium or HBSS and observe the cells under a fluorescence microscope with appropriate filters (e.g., Ex/Em = 542/572 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell. An increase in fluorescence indicates an accumulation of labile Fe²⁺.
Visualizations
Caption: Signaling pathway of this compound (FIN2).
Caption: Troubleshooting workflow for inconsistent FIN2 results.
Caption: General experimental workflow for ferroptosis assays.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 10. myadlm.org [myadlm.org]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferroptosis Inducer-2 (FIN2/FINO2)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-2 (also known as FINO2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (FIN2/FINO2)?
FIN2 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Its mechanism is distinct from other common ferroptosis inducers like erastin or RSL3.[4][5] FIN2 has a dual action: it indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron (Fe²⁺ to Fe³⁺).[4][6][7][8] This leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.[1][4][7]
Q2: What is the recommended solvent and storage condition for FIN2?
FIN2 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for FIN2.[1][3][8] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][3]
-
Storage of Solid Compound: Store the solid form of FIN2 at -20°C.
-
Storage of Stock Solutions: Aliquot the FIN2 stock solution and store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the compound from light.[1]
Q3: What is a typical effective concentration range for FIN2 in cell culture experiments?
The effective concentration of FIN2 can vary depending on the cell line and experimental conditions. However, a common starting concentration used in studies with cell lines like HT-1080 is 10 µM for a 24-hour treatment to induce ferroptosis.[1][2][4][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can FIN2 induce apoptosis?
Studies have shown that FIN2-induced cell death is non-apoptotic.[5] For instance, the apoptosis inhibitor zVAD-FMK does not suppress cell death caused by FIN2.[4] This specificity makes FIN2 a valuable tool for studying ferroptosis.
Troubleshooting Guide for Batch-to-Batch Variability
Inconsistent experimental outcomes when using chemical inducers can often be traced back to variations between different batches of the compound. This guide addresses potential issues related to FIN2 batch-to-batch variability.
Issue 1: Inconsistent or reduced potency of FIN2 in inducing ferroptosis.
| Potential Cause | Recommended Action |
| Lower Purity of a New Batch | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity data with previous batches. 2. Perform Quality Control: If possible, perform in-house quality control such as HPLC-MS to verify the identity and purity of the compound. |
| Degradation of the Compound | 1. Check Storage Conditions: Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C, protected from light).[1] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound, especially if you observe diminished activity. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3] |
| Inaccurate Concentration of Stock Solution | 1. Verify Weighing and Dissolving: Ensure accurate weighing of the solid compound and complete dissolution in the solvent. Use a calibrated balance. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO as moisture can affect the compound's stability and solubility.[3] |
Issue 2: High variability in results within the same experiment or between replicate experiments.
| Potential Cause | Recommended Action |
| Incomplete Dissolution of FIN2 | 1. Ensure Complete Solubilization: After dissolving in DMSO, ensure the solution is clear and free of particulates. Gentle warming or vortexing might be necessary. 2. Dilute Properly: When diluting the stock solution into cell culture media, mix thoroughly to ensure a homogenous final concentration. |
| Cell Line Instability or Passage Number | 1. Use Consistent Cell Passage Numbers: High-passage number cells can have altered sensitivity to stimuli. Use cells within a consistent and low passage range for all experiments. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses. |
| Variations in Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters (cell seeding density, incubation times, media composition) are kept consistent. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 256.4 g/mol | [8] |
| Solubility in DMSO | ≥ 50 mg/mL | [1][3] |
| Solubility in Ethanol | ~30 mg/mL | [8] |
| Storage of Solid | -20°C | [8] |
| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | [1] |
| Typical In Vitro Concentration | 10 µM | [1][4][6][7] |
Experimental Protocols
General Protocol for Induction of Ferroptosis with FIN2 in Adherent Cells
-
Cell Seeding:
-
Seed adherent cells (e.g., HT-1080) in a suitable culture plate (e.g., 96-well plate for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Preparation of FIN2 Working Solution:
-
Prepare a stock solution of FIN2 in high-quality, anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., a starting concentration of 10 µM). It is important to mix the diluted solution well.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of FIN2 to the cells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the FIN2-treated cells.
-
Positive Control (Optional): Cells treated with another known ferroptosis inducer (e.g., erastin or RSL3).
-
Negative Control (Optional): Cells co-treated with FIN2 and a ferroptosis inhibitor (e.g., ferrostatin-1) to confirm the mode of cell death.
-
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Assessment of Ferroptosis:
-
Analyze the cells for markers of ferroptosis, such as:
-
Cell Viability: Using assays like MTT or CellTiter-Glo.
-
Lipid Peroxidation: Using fluorescent probes like C11-BODIPY 581/591.
-
Cell Death: Using assays like propidium iodide staining followed by flow cytometry.
-
-
Visualizations
Caption: Signaling pathway of this compound (FIN2).
Caption: Troubleshooting workflow for FIN2 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Ferroptosis Inducer-2 (FIN2) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Ferroptosis Inducer-2 (FIN2) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FIN2)?
A1: FIN2 is an endoperoxide-containing 1,2-dioxolane that induces ferroptosis through a distinct, dual mechanism of action. Unlike many other ferroptosis inducers, it does not inhibit the system Xc- cystine/glutamate antiporter or directly target Glutathione Peroxidase 4 (GPX4).[1][2] Instead, FIN2 indirectly inhibits the enzymatic function of GPX4 and directly oxidizes intracellular iron.[1][2][3] This leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death. The endoperoxide moiety and a nearby hydroxyl group are essential for its activity.[2]
Q2: My cancer cells are showing resistance to FIN2 treatment. What are the potential mechanisms?
A2: Resistance to FIN2, and ferroptosis inducers in general, can arise from several cellular adaptations that counteract the drug's effects. Key potential mechanisms include:
-
Upregulation of the Glutathione (GSH)/GPX4 Axis: Although FIN2 does not directly target GPX4, cells may develop resistance by increasing the expression or activity of GPX4, the central regulator of ferroptosis, or by boosting the levels of its cofactor, glutathione (GSH).
-
Activation of the FSP1/CoQ10 Pathway: Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that can compensate for GPX4 loss.[4] It reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and inhibit lipid peroxidation, thereby conferring resistance to ferroptosis.[4] FSP1 expression has been correlated with resistance to GPX4 inhibitors and may play a role in resistance to FIN2.[4]
-
NRF2 Pathway Activation: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[5][6][7] Its activation can lead to the upregulation of numerous genes that protect against oxidative stress and ferroptosis, including enzymes involved in GSH synthesis and iron metabolism.[5][6][7]
-
Alterations in Iron Metabolism: Since FIN2's mechanism involves direct iron oxidation, changes in iron homeostasis can impact its efficacy. Upregulation of iron storage proteins like ferritin or iron export proteins can reduce the labile iron pool, making cells less susceptible to FIN2-induced ferroptosis.
-
Increased Expression of SLC7A11 and HMOX1: Recent studies have shown that overexpression of SLC7A11 (a subunit of the system Xc- antiporter) and Heme Oxygenase 1 (HMOX1) is associated with increased tumor growth and may contribute to resistance against FIN2.[8][9]
Q3: How can I overcome FIN2 resistance in my cancer cell line?
A3: Overcoming FIN2 resistance often involves a multi-pronged approach targeting the specific resistance mechanisms at play. Consider the following strategies:
-
Combination Therapy:
-
FSP1 Inhibitors: Combining FIN2 with an FSP1 inhibitor, such as FSEN1, has been shown to be synthetically lethal and can sensitize cancer cells to endoperoxide-containing ferroptosis inducers.[4][10]
-
Pirfenidone: Co-treatment with Pirfenidone has been demonstrated to enhance FIN2-induced ferroptosis in breast cancer models, an effect associated with the downregulation of SLC7A11 and HMOX1.[8][9]
-
Targeting the GSH/GPX4 Axis: Although FIN2 doesn't directly target this axis, in resistant cells with upregulated GPX4, combination with a direct GPX4 inhibitor (e.g., RSL3) or a system Xc- inhibitor (e.g., erastin) could be effective.
-
-
Genetic Manipulation: Use siRNA or CRISPR/Cas9 to knockdown key resistance genes like FSP1, NRF2, SLC7A11, or HMOX1 to investigate their role in resistance and potentially re-sensitize cells to FIN2.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps & Experimental Validation |
| No or reduced cell death observed after FIN2 treatment. | 1. Suboptimal FIN2 concentration or treatment duration. 2. Intrinsic or acquired resistance in the cell line. 3. Incorrect assessment of cell viability. | 1. Perform a dose-response and time-course experiment to determine the optimal FIN2 concentration and incubation time for your specific cell line.2. Investigate potential resistance mechanisms (see FAQs). Assess the expression levels of key resistance proteins (GPX4, FSP1, NRF2, SLC7A11, HMOX1) by Western blot or qPCR. 3. Use multiple methods to assess cell viability, such as trypan blue exclusion, MTT assay, and a cytotoxicity assay (e.g., LDH release). |
| Lipid peroxidation levels are not increasing after FIN2 treatment. | 1. Ineffective FIN2 treatment. 2. Upregulated antioxidant systems. 3. Issues with the lipid peroxidation assay. | 1. Confirm FIN2 activity in a sensitive control cell line.2. Measure the expression and activity of key antioxidant proteins (GPX4, FSP1). Consider co-treatment with inhibitors of these pathways. 3. Use a reliable fluorescent probe like C11-BODIPY and analyze via flow cytometry or fluorescence microscopy. Ensure proper probe loading and imaging/analysis settings. |
| Intracellular ferrous iron (Fe2+) levels do not change or decrease after FIN2 treatment. | 1. Alterations in iron metabolism in resistant cells. 2. FIN2 is not effectively oxidizing iron in this specific cell line. 3. Problems with the iron assay. | 1. Measure the expression of iron metabolism-related proteins (e.g., ferritin, transferrin receptor).2. Confirm FIN2's iron-oxidizing capacity in a cell-free system or a sensitive cell line.3. Use a sensitive and specific fluorescent probe (e.g., FerroOrange) or a colorimetric assay to measure intracellular Fe2+. |
| Combination therapy with an FSP1 inhibitor does not re-sensitize cells to FIN2. | 1. FSP1 is not the primary resistance mechanism. 2. Suboptimal concentration of the FSP1 inhibitor. | 1. Investigate other resistance pathways (e.g., NRF2, SLC7A11/HMOX1).2. Perform a dose-response experiment for the FSP1 inhibitor in combination with a fixed concentration of FIN2 to find the optimal synergistic concentration. |
Experimental Protocols
Measurement of GPX4 Activity
This protocol is adapted from commercially available kits and literature.
Principle: GPX4 activity is measured indirectly through a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
GPX4 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
NADPH solution
-
GSH solution
-
Glutathione Reductase (GR)
-
Cumene hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with FIN2 or vehicle control for the desired time.
-
Harvest and lyse cells on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
GPX4 Assay Buffer
-
NADPH solution
-
GSH solution
-
GR solution
-
Cell lysate (normalized for protein concentration)
-
-
Incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding cumene hydroperoxide.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Normalize the activity to the protein concentration.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
Principle: C11-BODIPY 581/591 is a ratiometric fluorescent probe that localizes to cell membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with FIN2 or vehicle control.
-
-
Probe Staining:
-
Remove the treatment medium and wash cells with PBS or HBSS.
-
Add medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.
-
Wash cells twice with PBS or HBSS.
-
-
Analysis:
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze immediately. Measure fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Fluorescence Microscopy: Add fresh medium or PBS to the cells and image immediately using appropriate filter sets for green and red fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity for each sample. An increase in this ratio indicates an increase in lipid peroxidation.
-
Intracellular Ferrous Iron (Fe2+) Assay using FerroOrange
Principle: FerroOrange is a fluorescent probe that specifically reacts with intracellular Fe2+ to produce a stable, fluorescent product. The fluorescence intensity is proportional to the concentration of Fe2+.
Materials:
-
FerroOrange probe
-
Cell culture medium
-
HBSS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat with FIN2 or vehicle control.
-
-
Probe Staining:
-
Remove the treatment medium and wash cells once with HBSS.
-
Add HBSS containing 1 µM FerroOrange and incubate for 30 minutes at 37°C.
-
Wash cells twice with HBSS.
-
-
Analysis:
-
Add fresh HBSS to the cells.
-
Measure fluorescence using a fluorescence microscope (Ex/Em = ~542/572 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell (for microscopy) or the total fluorescence intensity per well (for plate reader). An increase in fluorescence indicates an accumulation of intracellular Fe2+.
-
Visualizations
Caption: Mechanism of FIN2-induced ferroptosis.
Caption: Key pathways conferring resistance to FIN2.
Caption: Experimental workflow for troubleshooting FIN2 resistance.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prescription FINO2 and Pirfenidone Supported in Reducing Fibrosis in Mouse Breast Tumor Tissue by Targeting SLC7A11 and HMOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of FINO2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroptosis inducer FINO2. The focus is on addressing challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is FINO2 and what are its key physicochemical properties?
A1: FINO2 is a small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] It is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through indirect inhibition of glutathione peroxidase 4 (GPX4) and oxidation of iron.[1][3][4] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₃ | [1] |
| Molecular Weight | 256.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1] |
| Purity | ≥95% | [1] |
Q2: What are the primary challenges affecting the in vivo bioavailability of FINO2?
A2: The primary challenge for achieving adequate in vivo bioavailability of FINO2 is its very low aqueous solubility (0.3 mg/mL in a PBS-containing solution).[1] This poor water solubility can lead to low dissolution rates in the gastrointestinal tract, limiting its absorption and, consequently, its systemic exposure. As a lipophilic compound, it may also be subject to first-pass metabolism.
Q3: What are the general strategies to improve the bioavailability of poorly water-soluble compounds like FINO2?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous form can increase its solubility and dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Co-solvents and Surfactants: The use of water-miscible organic solvents and surfactants in the formulation can improve the drug's solubility.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with FINO2.
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor dissolution of FINO2 in the gastrointestinal tract due to low aqueous solubility. | 1. Formulate FINO2 in a lipid-based vehicle. A simple solution of FINO2 in an oil (e.g., corn oil, sesame oil) can be a starting point. 2. Develop a self-emulsifying drug delivery system (SEDDS). This involves dissolving FINO2 in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like the GI tract), this mixture forms a fine emulsion, increasing the surface area for absorption. 3. Prepare a nanosuspension of FINO2. This will increase the surface area-to-volume ratio, thereby enhancing the dissolution rate. |
| Precipitation of FINO2 upon dilution of a stock solution for injection. | The solvent used for the stock solution (e.g., DMSO) is not miscible with the aqueous vehicle for injection, or the final concentration exceeds the solubility of FINO2 in the mixed solvent system. | 1. Use a co-solvent system. A mixture of a water-miscible organic solvent (e.g., ethanol, PEG 400) and water can be used. It is crucial to determine the optimal ratio to maintain FINO2 in solution. 2. Employ a surfactant-based vehicle. Solubilizing FINO2 with a non-ionic surfactant like Tween® 80 or Cremophor® EL can help maintain its solubility in an aqueous medium. 3. Consider a lipid emulsion for intravenous administration. |
| Inconsistent results between different in vivo experiments. | Variability in the preparation of the FINO2 formulation, leading to differences in particle size, dissolution, and absorption. | 1. Standardize the formulation protocol. Ensure all parameters, such as sonication time for suspensions or mixing order for solutions, are kept consistent. 2. Characterize the formulation before each experiment. For suspensions, this could involve particle size analysis. For solutions, visual inspection for any precipitation is necessary. |
Experimental Protocols
Protocol 1: Preparation of a FINO2 Nanosuspension for Oral Gavage
-
Dissolve FINO2 in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Prepare an aqueous phase containing a stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or a poloxamer.
-
Inject the organic phase into the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Subject the resulting suspension to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential before in vivo administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
-
Screen for suitable excipients. Determine the solubility of FINO2 in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Select an optimized formulation based on the self-emulsification efficiency and droplet size. A typical formulation might consist of 30% oil, 40% surfactant, and 30% co-solvent.
-
Dissolve FINO2 in the selected SEDDS formulation with gentle heating and stirring until a clear solution is obtained.
-
Administer the formulation directly via oral gavage.
Visualizations
Caption: Challenges in the oral bioavailability of FINO2.
References
"Ferroptosis inducer-2" and serum interference in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-2 (FIN2). The information provided addresses common issues encountered during in vitro experiments, with a special focus on the potential for serum interference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FIN2?
This compound (FIN2) is a 1,2-dioxolane-containing compound that initiates ferroptosis through a unique dual mechanism.[1] Unlike other common ferroptosis inducers, FIN2 does not inhibit the system xc- cystine/glutamate antiporter (like erastin) or directly target Glutathione Peroxidase 4 (GPX4) (like RSL3).[2][3] Instead, FIN2:
-
Indirectly inhibits GPX4 activity: This leads to a decrease in the cell's ability to reduce lipid hydroperoxides.[2][3][4]
-
Directly oxidizes intracellular iron: FIN2 can oxidize ferrous iron (Fe2+) to its ferric state (Fe3+), which promotes the generation of lipid reactive oxygen species (ROS) through Fenton-like chemistry, ultimately leading to widespread lipid peroxidation and cell death.[2][3][5]
The endoperoxide moiety and a nearby hydroxyl group on the FIN2 molecule are essential for its ferroptosis-inducing activity.[2][3]
Q2: How stable is FIN2 in solution and under experimental conditions?
FIN2 is a relatively stable compound. It has been reported to be stable at varying pH levels and also exhibits high stability in plasma and human microsomes.[2][3] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q3: Can I use FIN2 in cell culture media containing serum?
While FIN2 can be used in serum-containing media, its efficacy may be reduced due to the presence of various components in serum.[6][7] Serum is a complex mixture of proteins, growth factors, lipids, and antioxidants that can interfere with the activity of small molecules.[6][7] For more consistent and reproducible results, especially when determining potency (e.g., IC50 values), using serum-free or reduced-serum media is recommended. If serum must be used, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: What is a typical effective concentration for FIN2?
The effective concentration of FIN2 can vary depending on the cell line and experimental conditions. A common working concentration to induce ferroptosis in sensitive cell lines like HT-1080 is around 10 µM for a 24-hour treatment.[3] However, the optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no FIN2-induced cell death | Serum Interference: Serum contains antioxidants (e.g., vitamin E, albumin) that can quench lipid ROS, counteracting the effects of FIN2.[4][8][9][10] | 1. Perform experiments in serum-free or reduced-serum (e.g., 1-2%) medium. 2. If serum is required, increase the concentration of FIN2. Perform a dose-response experiment to determine the new optimal concentration. 3. Wash cells with PBS before adding FIN2 in serum-free medium to remove residual serum. |
| Cell Line Resistance: The cell line may be inherently resistant to ferroptosis due to high expression of anti-ferroptotic proteins (e.g., GPX4, FSP1) or low levels of labile iron. | 1. Confirm the expression of key ferroptosis-related proteins (GPX4, ACSL4) in your cell line via Western blot. 2. Use a positive control ferroptosis inducer (e.g., RSL3, erastin) to confirm the cell line's sensitivity to ferroptosis. | |
| Incorrect FIN2 Concentration: The concentration of FIN2 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. | |
| High variability between experiments | Batch-to-batch variation in serum: Different lots of serum can have varying concentrations of growth factors and antioxidants, leading to inconsistent results.[6][7] | 1. Use a single, pre-tested lot of serum for a series of experiments. 2. Switch to a serum-free medium formulation to eliminate this source of variability. |
| Inconsistent cell culture conditions: Factors like cell passage number, seeding density, and incubation time can affect experimental outcomes.[11] | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and treatment durations. | |
| Unexpected results in lipid peroxidation assays | Interference from serum components: Serum lipids and antioxidants can interfere with fluorescent probes used to measure lipid ROS (e.g., C11-BODIPY 581/591), leading to high background or quenched signal.[4][8][9] | 1. Perform the lipid peroxidation assay in serum-free medium.[12] 2. Wash cells thoroughly with PBS before adding the fluorescent probe. |
Quantitative Data
Table 1: IC50 Values of FIN2 in Different Cell Lines (Published Data)
| Cell Line | IC50 (µM) | Culture Conditions (Serum %) | Reference |
| HT-1080 | ~5-10 | Not explicitly stated, but typically 10% FBS is used. | [3] |
| BJ-eLR | Potent activity | Not explicitly stated, but typically 10% FBS is used. | [13] |
| BJ-hTERT | Less sensitive than BJ-eLR | Not explicitly stated, but typically 10% FBS is used. | [13] |
Note: The IC50 value of a compound can vary significantly between different cell lines and even between experiments using the same cell line due to differences in experimental conditions.[11][14][15]
Table 2: Hypothetical Example of Serum Interference on FIN2 IC50 Value
This table illustrates a potential scenario and is for troubleshooting and experimental design purposes only.
| Cell Line | Serum Concentration (%) | Hypothetical IC50 (µM) | Interpretation |
| HT-1080 | 0 | 5 | Baseline potency in the absence of interfering factors. |
| HT-1080 | 2 | 10 | A modest increase in IC50 suggests some inhibition by serum components. |
| HT-1080 | 10 | 25 | A significant increase in IC50 indicates strong interference from serum components, requiring a higher dose of FIN2 to achieve the same effect. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine FIN2 IC50
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with and without serum)
-
FIN2 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
Media Change (Critical Step):
-
Serum-Free Condition: Gently aspirate the medium and wash cells once with sterile PBS. Add fresh serum-free medium.
-
Serum-Containing Condition: Gently aspirate the medium and add fresh medium containing the desired serum concentration.
-
-
Compound Treatment: Prepare serial dilutions of FIN2 in the appropriate medium (serum-free or serum-containing). Add the diluted FIN2 to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest FIN2 dose).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye (or another lipid ROS probe)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with FIN2 for the desired duration in serum-free or serum-containing medium. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Medium Removal: Aspirate the medium and wash the cells twice with sterile PBS to remove any residual serum and treatment compounds.
-
Dye Loading: Add serum-free medium containing the C11-BODIPY 581/591 dye (final concentration of 1-5 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization) and wash them with PBS.
-
Analysis: Analyze the cells by flow cytometry (measuring the shift in the green fluorescence channel, indicating oxidation) or visualize them using a fluorescence microscope.
-
Visualizations
Caption: FIN2 Signaling Pathway.
Caption: Experimental Workflow for FIN2.
Caption: Troubleshooting Logic for FIN2.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Comparative Analysis of Serum (Anti)oxidative Status Parameters in Healthy Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxidation potential and antioxidant activity of serum in patients with diabetes mellitus and myocard infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. columbia.edu [columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing "Ferroptosis inducer-2" purity and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and managing the degradation of "Ferroptosis Inducer-2," a representative small molecule designed to trigger ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity of a new batch of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for routine purity assessment of small molecules like this compound.[1][2] For a more comprehensive analysis, especially for identifying and quantifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2][3][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used as a primary method for determining purity without the need for a specific reference standard of the compound itself.[5][6][7][8]
Q2: I am observing a decrease in the activity of my this compound over time. What could be the cause?
A2: A decrease in activity often points to chemical degradation. Ferroptosis inducers can be susceptible to hydrolysis, oxidation, or photodecomposition, leading to the formation of less active or inactive byproducts.[9] It is crucial to store the compound under the recommended conditions (e.g., protected from light, at a low temperature, and under an inert atmosphere if it is sensitive to oxidation).
Q3: How can I identify the degradation products of this compound?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying unknown degradation products.[3][4][10] By comparing the mass spectra of fresh and aged samples, you can identify new peaks corresponding to degradants. The fragmentation patterns observed in MS/MS can then be used to elucidate the structures of these impurities.
Q4: My HPLC chromatogram shows multiple peaks for a freshly dissolved sample of this compound. Does this indicate impurity?
A4: While multiple peaks can indicate impurities, it is also possible that the compound exists as isomers or that it is degrading in the dissolution solvent. To investigate this, you should:
-
Analyze the sample using a different chromatographic method or column to see if the peak profile changes.
-
Use LC-MS to determine if the additional peaks have the same mass-to-charge ratio (m/z) as the parent compound, which might suggest isomerization.
-
Analyze the sample at different time points after dissolution to see if the impurity peaks grow over time, indicating degradation in the solvent.
Q5: What are the common signaling pathways affected by ferroptosis inducers?
A5: Ferroptosis is primarily characterized by iron-dependent lipid peroxidation. Key pathways targeted by inducers include the inhibition of system Xc- (e.g., by erastin), which depletes glutathione (GSH), or the direct inhibition of glutathione peroxidase 4 (GPX4) (e.g., by RSL3), an enzyme that neutralizes lipid peroxides.[11][12][13] Some inducers may also act by increasing intracellular labile iron or promoting lipid peroxidation through other mechanisms.[11][14]
Troubleshooting Guides
HPLC Purity Assessment Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Use a new column or a column with a different stationary phase.3. Reduce the injection volume or the concentration of the sample.[15] |
| Variable retention times | Fluctuation in mobile phase composition or flow rate; Temperature changes. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the HPLC pump for leaks or pressure fluctuations.3. Use a column oven to maintain a constant temperature. |
| Appearance of unexpected peaks | Sample degradation; Contamination from solvent or glassware; Carryover from previous injections. | 1. Prepare fresh samples and use high-purity solvents.2. Implement a robust needle wash protocol between injections.3. Run a blank injection to check for system contamination. |
Degradation Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed in forced degradation studies | Stress conditions are not harsh enough. | 1. Increase the duration of stress exposure.2. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).3. Increase the temperature. |
| Complete degradation of the compound | Stress conditions are too harsh. | 1. Reduce the duration of stress exposure.2. Decrease the concentration of the stress agent.3. Lower the temperature. |
| Difficulty in identifying degradation products by LC-MS | Low abundance of degradants; Co-elution of peaks; Complex fragmentation patterns. | 1. Concentrate the sample to increase the signal of low-level degradants.2. Optimize the chromatographic method to improve the separation of peaks.3. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and employ different fragmentation techniques (e.g., CID, HCD) to aid in structural elucidation.[10] |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or the λmax of the compound).
-
Gradient Elution:
-
0-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 10% B.
-
26-30 min: 10% B.
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[9]
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60 °C for 7 days.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-UV and LC-MS to determine the extent of degradation and identify the degradation products.
-
Visualizations
Caption: Workflow for assessing purity and degradation of this compound.
Caption: Simplified signaling pathway of ferroptosis induction.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 13. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Ferroptosis Inducers: RSL3 versus Ferroptosis Inducer-2
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy in oncology and other disease areas. A variety of small molecules have been identified that can induce ferroptosis through distinct mechanisms. This guide provides an objective comparison of two such inducers: the well-characterized Glutathione Peroxidase 4 (GPX4) inhibitor, RSL3, and the more recently identified Ferroptosis Inducer-2, which acts through the induction of heme oxygenase-1 (HO-1).
Executive Summary
This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental considerations for RSL3 and this compound. RSL3 is a potent and widely used tool compound that directly inhibits GPX4, a key enzyme in the detoxification of lipid peroxides. In contrast, this compound (also known as Compound 24) triggers ferroptosis through the upregulation of HO-1, an enzyme involved in heme catabolism and iron homeostasis. While direct comparative efficacy data is limited, this guide compiles available quantitative information and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanisms of Action
The fundamental difference between RSL3 and this compound lies in their molecular targets and downstream signaling pathways.
RSL3: The Direct GPX4 Inhibitor
RSL3 is a class II ferroptosis inducer that covalently binds to the active site of GPX4, thereby inactivating the enzyme.[1][2][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing the accumulation of lipid reactive oxygen species (ROS). By inhibiting GPX4, RSL3 leads to an uncontrolled buildup of lipid peroxides, culminating in iron-dependent oxidative damage to cellular membranes and ultimately, cell death.[3][4]
This compound: The HO-1 Inducer
This compound (Compound 24) employs an indirect mechanism to trigger ferroptosis by inducing the expression of heme oxygenase-1 (HO-1).[2][5][6][7] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free ferrous iron (Fe²⁺). The pro-ferroptotic effect of HO-1 induction is attributed to the release of iron, which can then participate in Fenton reactions to generate highly reactive hydroxyl radicals, thereby promoting lipid peroxidation. However, the role of HO-1 in ferroptosis is complex and can be context-dependent, with some studies suggesting a protective role under certain conditions.
Signaling Pathway Diagrams
Quantitative Efficacy Comparison
Direct, head-to-head comparisons of the efficacy of this compound and RSL3 are not extensively available in the public domain. However, by compiling data from various studies, an indirect comparison can be made based on their half-maximal inhibitory concentrations (IC50) in different cancer cell lines. It is important to note that a separate compound, also designated "Compound 24" and a structural analog of RSL3 that inhibits GPX4, should not be confused with the HO-1-inducing this compound.
Table 1: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT116 | Colorectal Cancer | 4.084 | 24 |
| LoVo | Colorectal Cancer | 2.75 | 24 |
| HT29 | Colorectal Cancer | 12.38 | 24 |
| HN3 | Head and Neck Cancer | 0.48 | 72 |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 |
| MCF7 | Luminal Breast Cancer | > 2 | 72 |
| MDAMB415 | Luminal Breast Cancer | > 2 | 72 |
| ZR75-1 | Luminal Breast Cancer | > 2 | 72 |
Note: IC50 values are highly dependent on the cell line, experimental conditions, and assay used. Data is compiled from multiple sources for comparative purposes.[3][4][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are general protocols for inducing ferroptosis with RSL3 and a conceptual protocol for this compound based on its mechanism of action.
Protocol 1: Induction of Ferroptosis with RSL3
This protocol outlines a general procedure for treating adherent cancer cell lines with RSL3 to induce ferroptosis.
Materials:
-
Adherent cancer cell line of interest (e.g., HT-1080, HCT116)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1) (stock solution in DMSO, as a negative control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of RSL3 in complete culture medium. A typical starting concentration range is 0.1 µM to 10 µM. For control wells, prepare medium with the same final concentration of DMSO as the highest RSL3 concentration. For inhibitor controls, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding RSL3.
-
Cell Treatment: Carefully remove the old medium and replace it with the medium containing the different concentrations of RSL3 or control solutions.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line.
-
Assessment of Cell Viability: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
Workflow Diagram:
Protocol 2: Conceptual Protocol for Induction of Ferroptosis with this compound
This conceptual protocol is based on the mechanism of action of this compound as an HO-1 inducer.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (Compound 24) (stock solution in a suitable solvent)
-
HO-1 inhibitor (e.g., SnPP) (as a negative control)
-
Iron chelator (e.g., Deferoxamine) (as a negative control)
-
6-well or 12-well cell culture plates
-
Reagents for Western blotting (for HO-1 protein detection)
-
Reagents for measuring intracellular iron levels (e.g., Phen Green SK)
-
Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cells in appropriate plates for the intended assays (e.g., 6-well for Western blotting, 96-well for viability).
-
Compound Treatment: Treat cells with a dose range of this compound. Include controls with vehicle, and co-treatment with an HO-1 inhibitor or an iron chelator to confirm the mechanism of action.
-
Incubation: Incubate for a suitable time course (e.g., 24-48 hours).
-
Endpoint Analysis:
-
HO-1 Induction: Lyse cells and perform Western blotting to confirm the upregulation of HO-1 protein expression.
-
Iron Levels: Measure the labile iron pool using a fluorescent probe and flow cytometry or microscopy.
-
Lipid Peroxidation: Assess lipid ROS levels using C11-BODIPY 581/591 staining.
-
Cell Viability: Determine cell viability to assess the cytotoxic effect.
-
Conclusion
RSL3 and this compound represent two distinct approaches to inducing ferroptosis, targeting GPX4 directly and upregulating HO-1, respectively. RSL3 is a well-validated and potent tool for studying the direct consequences of GPX4 inhibition. This compound offers an alternative strategy to trigger ferroptosis through modulation of iron metabolism, which may be effective in contexts where direct GPX4 inhibition is less potent or desirable.
The choice between these inducers will depend on the specific research question. For studies focused on the direct role of GPX4, RSL3 is the clear choice. For investigating the interplay between iron homeostasis, HO-1, and ferroptosis, this compound is a more appropriate tool. Further research, including direct comparative studies and the generation of more extensive quantitative data for this compound, is needed to fully elucidate their relative efficacies and potential therapeutic applications. This guide provides a foundational framework for researchers to design and interpret experiments using these valuable chemical probes to unravel the complexities of ferroptosis.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound - Immunomart [immunomart.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ferroptosis Inducer-2 (FIN2) Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ferroptosis Inducer-2 (FIN2) with other ferroptosis-inducing agents and validates its mechanism through the use of the well-established ferroptosis inhibitor, Ferrostatin-1. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows to support researchers in their study of ferroptosis.
Introduction to Ferroptosis and Key Molecules
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. Unlike apoptosis, it is a caspase-independent process. Understanding the mechanisms of different ferroptosis inducers and inhibitors is crucial for developing novel therapeutic strategies for various diseases, including cancer and neurodegenerative disorders.
-
This compound (FIN2): A potent inducer of ferroptosis that acts through a dual mechanism: indirect inhibition of Glutathione Peroxidase 4 (GPX4) activity and direct oxidation of intracellular iron.[1][2] This dual action leads to a significant accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
-
Ferrostatin-1 (Fer-1): A highly specific and potent synthetic inhibitor of ferroptosis.[3] It acts as a radical-trapping antioxidant, preventing the propagation of lipid peroxidation, a key event in the ferroptotic cascade.[2]
-
RSL3 (RAS-Selective Lethal 3): A well-characterized ferroptosis inducer that directly inhibits the activity of GPX4.[1][4]
-
FIN56: Another ferroptosis inducer that operates by promoting the degradation of GPX4 protein and depleting coenzyme Q10.[5][6]
-
Liproxstatin-1: A potent ferroptosis inhibitor that, similar to Ferrostatin-1, acts as a radical-trapping antioxidant to prevent lipid peroxidation.[7][8]
-
Vitamin E: A natural antioxidant that can inhibit ferroptosis by reducing lipid peroxidation.[9][10][11]
Comparative Analysis of Ferroptosis Inducers
The following table summarizes the key characteristics of FIN2 and other commonly used ferroptosis inducers.
| Feature | This compound (FIN2) | RSL3 | FIN56 |
| Primary Target | GPX4 (indirectly) & Iron | GPX4 (direct) | GPX4 (degradation) & Squalene Synthase |
| Mechanism of Action | Indirectly inhibits GPX4 enzymatic function and directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), promoting lipid peroxidation.[1][2] | Directly and covalently binds to the active site of GPX4, inhibiting its function.[1][4] | Promotes the degradation of GPX4 protein and activates squalene synthase, leading to the depletion of the antioxidant Coenzyme Q10.[5][6] |
| Effect on GPX4 Protein Levels | Minor to no decrease.[1] | No direct effect on protein levels. | Significant decrease in protein abundance.[5] |
Validating FIN2-Induced Ferroptosis with Ferrostatin-1: Experimental Data
Key experiments have demonstrated the ability of Ferrostatin-1 to specifically inhibit ferroptosis induced by FIN2.
Rescue of Cell Viability
Studies have shown that co-treatment with Ferrostatin-1 significantly rescues cell viability in the presence of lethal concentrations of FIN2. This protective effect is a hallmark of ferroptosis inhibition.
| Cell Line | FIN2 Concentration | Ferrostatin-1 Concentration | Outcome | Reference |
| HT-1080 | 10 µM | Dose-dependent | Significant rescue of cell death | [2] |
| Glioblastoma cells (LN229, U118) | 1 µM | 2 µM | Obvious inhibition of FIN56-induced cell death | [5] |
Inhibition of Lipid Peroxidation
A crucial step in ferroptosis is the accumulation of lipid peroxides. Ferrostatin-1 effectively suppresses this process in FIN2-treated cells. A common method to measure lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which detects malondialdehyde (MDA), a byproduct of lipid peroxidation.
| Cell Line | Treatment | TBARS Accumulation | Ferrostatin-1 Co-treatment | Outcome | Reference |
| HT-1080 | 10 µM FIN2 | Significant increase | 2 µM | Suppression of TBARS accumulation | [2] |
Comparative Efficacy of Ferrostatin-1
| Ferroptosis Inducer | Cell Line | Assay | Ferrostatin-1 IC50/EC50 | Reference |
| Erastin | HT-1080 | Cell Viability | 60 nM (EC50) | [3][12] |
| RSL3 | Huh7, SK-HEP-1 | Cell Viability | Protective at 20 µM | [1] |
| RSL3 | Pfa-1 mouse fibroblasts | Cell Viability | 45 ± 5 nM (EC50) | [13] |
| FIN56 | Glioblastoma cells | Cell Viability | Protective at 2 µM | [5] |
Note: The direct IC50 of Ferrostatin-1 against FIN2 has not been explicitly reported in the reviewed literature. However, its ability to rescue cell death at low micromolar concentrations suggests a high potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cell line of interest (e.g., HT-1080)
-
Complete culture medium
-
Ferroptosis inducers (FIN2, RSL3, FIN56)
-
Ferrostatin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ferroptosis inducer, with or without co-treatment with Ferrostatin-1. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe that shifts its emission spectrum upon oxidation, allowing for the ratiometric detection of lipid peroxidation.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Ferroptosis inducers and inhibitors
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with the ferroptosis inducer and/or inhibitor for the desired time.
-
Load the cells with 1-5 µM C11-BODIPY 581/591 in live-cell imaging medium for 30 minutes at 37°C.
-
Wash the cells twice with fresh imaging medium.
-
Acquire images using a fluorescence microscope with filters for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Alternatively, detach the cells and analyze them using a flow cytometer, measuring the fluorescence in both green and red channels.
-
The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 by a coupled enzyme reaction.
Materials:
-
Cell lysate
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare cell lysates from treated and control cells.
-
In a 96-well plate, add the reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the cell lysate to initiate the reaction.
-
Add cumene hydroperoxide to start the GPX4-catalyzed reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
-
GPX4 activity is calculated based on the rate of NADPH consumption and normalized to the protein concentration of the lysate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the discussed ferroptosis inducers and a typical experimental workflow for validating FIN2-induced ferroptosis.
Caption: Signaling Pathways of Ferroptosis Inducers.
References
- 1. mdpi.com [mdpi.com]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vitamin E at a high dose as an anti‐ferroptosis drug and not just a supplement for COVID‐19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Specificity of Ferroptosis Inducer-2: A Comparative Guide to Cross-Reactivity with Other Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology. Ferroptosis Inducer-2 (FIN2) is a 1,2-dioxolane compound that triggers ferroptosis through a distinct mechanism involving both indirect inhibition of Glutathione Peroxidase 4 (GPX4) and direct oxidation of iron.[1][2][3] Understanding the specificity of FIN2 and its potential for cross-reactivity with other major cell death pathways—namely apoptosis, necroptosis, and autophagy—is critical for its development as a selective therapeutic agent.
This guide provides a framework for assessing the cross-reactivity of FIN2. It outlines key experimental protocols, presents hypothetical comparative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. While direct experimental evidence for FIN2 cross-reactivity is currently limited, this guide offers a robust methodology for its investigation.
Comparative Analysis of Cell Death Induction
To evaluate the specificity of FIN2, a series of quantitative assays should be performed to measure markers of apoptosis, necroptosis, and autophagy in the presence and absence of FIN2 and well-characterized inducers of each pathway. The following table summarizes hypothetical data from such a comparative analysis.
Table 1: Quantitative Comparison of Cell Death Markers Induced by FIN2 and Other Pathway-Specific Inducers
| Cell Death Pathway | Inducer | Key Marker | FIN2 Treatment | Positive Control | Negative Control |
| Ferroptosis | FIN2 (10 µM) | Lipid ROS Production (Fold Change) | 5.2 | Erastin (10 µM): 4.8 | Vehicle: 1.0 |
| GPX4 Activity (% of Control) | 35% | RSL3 (1 µM): 25% | Vehicle: 100% | ||
| Apoptosis | Staurosporine (1 µM) | Caspase-3/7 Activity (Fold Change) | 1.1 | Staurosporine (1 µM): 8.5 | Vehicle: 1.0 |
| Cleaved PARP (% of Total PARP) | 3% | Staurosporine (1 µM): 78% | Vehicle: 2% | ||
| Necroptosis | TNFα (100 ng/mL) + z-VAD-FMK (20 µM) | p-MLKL (% of Total MLKL) | 4% | TNFα + z-VAD-FMK: 85% | Vehicle: 3% |
| p-RIPK3 (% of Total RIPK3) | 5% | TNFα + z-VAD-FMK: 75% | Vehicle: 4% | ||
| Autophagy | Rapamycin (100 nM) | LC3-II/LC3-I Ratio | 1.2 | Rapamycin (100 nM): 3.5 | Vehicle: 1.1 |
| p62/SQSTM1 Levels (% of Control) | 95% | Rapamycin (100 nM): 40% | Vehicle: 100% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results would need to be determined experimentally.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols are recommended for assessing the cross-reactivity of FIN2.
Cell Viability Assay with Pathway-Specific Inhibitors
Objective: To determine if inhibitors of apoptosis, necroptosis, or autophagy can rescue FIN2-induced cell death.
Materials:
-
Cell line of interest (e.g., HT-1080, BJeLR)
-
Complete culture medium
-
FIN2
-
Ferrostatin-1 (Ferroptosis inhibitor)
-
z-VAD-FMK (Pan-caspase inhibitor for apoptosis)
-
Necrostatin-1 (RIPK1 inhibitor for necroptosis)
-
Chloroquine (Autophagy inhibitor)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with Ferrostatin-1 (1 µM), z-VAD-FMK (20 µM), Necrostatin-1 (10 µM), or Chloroquine (20 µM) for 1 hour.
-
Add FIN2 at various concentrations (e.g., 1-20 µM) to the pre-treated wells. Include vehicle controls for both the inhibitors and FIN2.
-
Incubate for 24-48 hours.
-
Measure cell viability using MTT or CellTiter-Glo® according to the manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Expected Outcome: A significant rescue of cell viability only in the presence of Ferrostatin-1 would indicate high specificity of FIN2 for the ferroptosis pathway.
Western Blot Analysis of Key Protein Markers
Objective: To directly measure the activation or modulation of key proteins in the apoptosis, necroptosis, and autophagy pathways following FIN2 treatment.
Materials:
-
Cell line and culture reagents
-
FIN2 and other pathway inducers (as in Table 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-cleaved Caspase-3, anti-PARP, anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cells in 6-well plates with FIN2 and other inducers for appropriate time points (e.g., 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate.
-
Quantify band intensities and normalize to the loading control.
Expected Outcome: FIN2 treatment should not significantly increase the levels of cleaved Caspase-3, cleaved PARP, phosphorylated MLKL, or the LC3-II/LC3-I ratio, nor should it significantly decrease p62 levels, if it is highly specific for ferroptosis.
Lipid Peroxidation Assay
Objective: To confirm that FIN2 induces lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cell line and culture reagents
-
FIN2
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with FIN2 for a specified time.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. The probe will shift its fluorescence from red to green upon oxidation.
-
Quantify the green fluorescence intensity as an indicator of lipid peroxidation.
Expected Outcome: A significant increase in green fluorescence in FIN2-treated cells, which is preventable by co-treatment with Ferrostatin-1.
Conclusion
The provided framework offers a comprehensive approach to rigorously evaluate the cross-reactivity of this compound with other major cell death pathways. By employing a combination of cell viability assays with specific inhibitors, direct measurement of key protein markers, and functional assays for ferroptosis, researchers can generate a clear profile of FIN2's specificity. This information is paramount for its continued development as a targeted therapeutic agent and for elucidating the intricate interplay between different forms of regulated cell death. The hypothetical data and visualizations serve as a guide for the expected outcomes of such an investigation, emphasizing the need for direct experimental validation.
References
Overcoming Sorafenib Resistance in Hepatocellular Carcinoma: A Comparative Guide to Ferroptosis Inducer-2 (FIN-2)
For Researchers, Scientists, and Drug Development Professionals
The emergence of sorafenib resistance is a significant clinical challenge in the management of advanced hepatocellular carcinoma (HCC). Inducing ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising strategy to overcome this resistance. This guide provides a comparative analysis of Ferroptosis Inducer-2 (FIN-2) against other ferroptosis-inducing agents in the context of sorafenib-resistant HCC cells, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Ferroptosis Inducers
| Compound | Cell Line | Condition | IC50 / EC50 (µM) | Fold Resistance |
| Sorafenib | Huh7 | Sensitive | 1.79 ± 0.36 | N/A |
| Huh7-R | Resistant | 5.71 ± 0.28 | 3.19 | |
| HepG2 | Sensitive | 11.34 ± 0.69 | N/A | |
| HepG2-R | Resistant | 27.1 ± 1.72 | 2.39 | |
| RSL3 | HCT116 | N/A | 4.084 (24h) | N/A |
| LoVo | N/A | 2.75 (24h) | N/A | |
| HT29 | N/A | 12.38 (24h) | N/A | |
| Erastin | Huh7 | N/A | 5.3 (EC50 for LDH release) | N/A |
| FIN-2 | Various Cancer Cells | N/A | Data not available | N/A |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability. EC50 (half-maximal effective concentration) refers to the concentration that induces a response halfway between the baseline and maximum. Data for RSL3 is provided for colorectal cancer (CRC) cell lines as a reference for its potency.
Signaling Pathways and Mechanisms of Action
Ferroptosis inducers are broadly classified based on their mechanism of action. Sorafenib and Erastin are Class 1 inducers that inhibit the cystine/glutamate antiporter (System Xc-), leading to glutathione (GSH) depletion. RSL3 is a Class 2 inducer that directly inhibits glutathione peroxidase 4 (GPX4). FIN-2 represents a distinct class with a dual mechanism.
Mechanism of FIN-2 Induced Ferroptosis
FIN-2 initiates ferroptosis through a unique dual mechanism that distinguishes it from other inducers. It does not directly inhibit System Xc- or GPX4's active site. Instead, FIN-2 indirectly inhibits GPX4's enzymatic function while also directly oxidizing iron (Fe²⁺ to Fe³⁺), leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4]
Caption: Dual mechanism of FIN-2 inducing ferroptosis.
Comparative Signaling Pathways
The diagram below illustrates the distinct pathways initiated by different classes of ferroptosis inducers.
Caption: Comparative pathways of ferroptosis inducers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of a ferroptosis inducer.
Caption: General workflow for evaluating ferroptosis inducers.
Cell Viability Assay (CCK-8)
This protocol measures cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed sorafenib-resistant HCC cells (e.g., Huh7-R, HepG2-R) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the ferroptosis inducers (FIN-2, RSL3, Erastin, Sorafenib) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with ferroptosis inducers as described above.
-
Probe Incubation: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis:
-
Fluorescence Microscopy: Observe cells under a fluorescence microscope. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The shift from red to green fluorescence indicates lipid peroxidation.
-
Western Blot for GPX4 Expression
This protocol determines the protein levels of GPX4, a key regulator of ferroptosis.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Conclusion
Inducing ferroptosis is a viable strategy for overcoming sorafenib resistance in HCC. While classical ferroptosis inducers like RSL3 and erastin show efficacy, FIN-2 presents a novel therapeutic approach with its unique dual mechanism of action involving both indirect GPX4 inhibition and direct iron oxidation. Although quantitative data on the IC50 of FIN-2 in sorafenib-resistant HCC cells is still emerging, its distinct mechanism warrants further investigation as a potentially potent agent in this challenging clinical setting. The provided protocols offer a robust framework for researchers to further explore and compare the efficacy of these promising compounds.
References
- 1. columbia.edu [columbia.edu]
- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferroptosis Inducer-2 (FIN2) and Other Ferroptosis Inducers (FINs)
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology. A diverse array of small molecules, known as ferroptosis inducers (FINs), have been identified, each with a distinct mechanism of action. This guide provides a comprehensive comparative analysis of a unique ferroptosis inducer, "Ferroptosis Inducer-2" (FINO2), and other well-characterized FINs, including Erastin, RSL3, and FIN56. We present a synthesis of their mechanisms, comparative efficacy, and detailed experimental protocols to aid researchers in their selection and application.
Mechanisms of Action: A Tale of Four Classes
FINs are broadly classified based on their primary molecular targets and downstream effects. The following table summarizes the key mechanistic features of FINO2 and its counterparts.
| Feature | Erastin (Class I) | RSL3 (Class II) | FIN56 (Class III) | FINO2 (Class IV) |
| Primary Target | System Xc- (cystine/glutamate antiporter) | Glutathione Peroxidase 4 (GPX4) | GPX4 Degradation & Squalene Synthase (SQS) | GPX4 (indirect) & Iron (direct) |
| Mechanism of Action | Inhibits cystine uptake, leading to glutathione (GSH) depletion and subsequent indirect GPX4 inactivation. | Directly and irreversibly inhibits GPX4 by alkylating its active site selenocysteine. | Promotes the degradation of GPX4 protein and activates SQS, leading to the depletion of the antioxidant Coenzyme Q10.[1][2][3][4] | Causes indirect loss of GPX4 enzymatic function and directly oxidizes ferrous iron (Fe²⁺), leading to widespread lipid peroxidation.[5] |
| Mode of GPX4 Inhibition | Indirect (via GSH depletion) | Direct | Indirect (promotes degradation) & parallel pathway activation | Indirect |
| Effect on GSH Levels | Depletes | No direct effect | No direct effect | No direct effect |
Signaling Pathways of Ferroptosis Induction
The distinct mechanisms of these FINs converge on the central event of ferroptosis: overwhelming lipid peroxidation. The following diagrams, generated using the DOT language, illustrate the signaling cascades initiated by each class of FIN.
Comparative Efficacy: A Quantitative Look
The potency of these compounds in inducing ferroptosis can vary significantly depending on the cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a common metric used to quantify their effectiveness. While a direct head-to-head comparison across a standardized panel of cell lines is not extensively published, the available data provides valuable insights.
| Compound | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| FINO2 | NCI-60 Panel (Average) | ~5.8 (GI50) | [5] |
| Erastin | Various Cancer Cell Lines | 1 - 20 | [6] |
| RSL3 | Various Cancer Cell Lines | 0.02 - 2 | [6] |
| FIN56 | HT-29, Caco-2 | ~5-10 | [7] |
Note: IC50 and GI50 values are highly dependent on the specific cell line, assay conditions, and incubation time. The values presented here are for general comparison and may not be directly comparable across different studies.
Experimental Protocols
To objectively compare the efficacy and mechanism of different ferroptosis inducers, a multi-assay approach is recommended. The following protocols outline key experiments.
Experimental Workflow for Comparing Ferroptosis Inducers
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effects of the FINs and calculate their respective IC50 values.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HT-1080, A549)
-
Complete culture medium
-
Ferroptosis inducers (FINO2, erastin, RSL3, FIN56)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of each FIN in complete culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Ferroptosis inducers
-
C11-BODIPY 581/591 dye (e.g., from Invitrogen)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of FINs for a specified time (e.g., 6-24 hours).
-
During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. The oxidized form of the dye fluoresces green (FITC channel), while the reduced form fluoresces red (PE-Texas Red channel).
-
For fluorescence microscopy: Add fresh PBS or imaging buffer to the wells and visualize the cells directly.
-
The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.
GPX4 Activity Assay
Objective: To measure the enzymatic activity of GPX4 in cell lysates following treatment with FINs.
Materials:
-
Cells of interest
-
Ferroptosis inducers
-
Cell lysis buffer
-
GPX4 activity assay kit (commercial kits are available, or a custom assay can be set up)
-
Reaction buffer containing NADPH, glutathione reductase, and GSH
-
Substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Treat cells with FINs for the desired time.
-
Harvest and lyse the cells to obtain total protein extracts.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH consumption.
-
The rate of NADPH oxidation is directly proportional to the GPX4 activity.
-
Normalize the GPX4 activity to the total protein concentration of the lysate.
Western Blot Analysis for GPX4 and SLC7A11
Objective: To determine the effect of FINs on the protein expression levels of key ferroptosis regulators.
Materials:
-
Cells of interest
-
Ferroptosis inducers
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with FINs for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
The landscape of ferroptosis inducers is rapidly expanding, offering a range of tools to probe this unique cell death pathway and develop novel therapeutic strategies. FINO2 stands out with its dual mechanism of action, targeting both GPX4 activity indirectly and iron homeostasis directly. This guide provides a foundational framework for researchers to compare FINO2 with other canonical ferroptosis inducers. The selection of a particular FIN should be guided by the specific research question, the cellular context, and a thorough understanding of their distinct molecular mechanisms. The provided experimental protocols offer a starting point for the rigorous and objective evaluation of these potent and promising compounds.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Validating Ferroptosis Inducer-2 (FIN2) Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule engages its intended target within a cellular context is a critical step in elucidating its mechanism of action. This guide provides a comprehensive comparison of methodologies to validate the cellular engagement of Ferroptosis Inducer-2 (FIN2), a compound known to trigger a specific form of regulated cell death called ferroptosis. We will compare FIN2's unique mechanism with other ferroptosis inducers and provide detailed experimental protocols and supporting data to guide your research.
Introduction to Ferroptosis and FIN2
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. It is distinct from other cell death modalities like apoptosis and necroptosis. The central axis of ferroptosis defense is the enzyme Glutathione Peroxidase 4 (GPX4), which, using glutathione (GSH), converts toxic lipid hydroperoxides into non-toxic lipid alcohols.[1][2]
Ferroptosis inducers are generally classified based on their mechanism of action:
-
Class 1: Inhibit the cystine/glutamate antiporter (System Xc-), leading to GSH depletion (e.g., Erastin).[1][3]
-
Class 4: Involve iron metabolism and oxidation (e.g., FINO2).[3]
FINO2 (this compound) is an endoperoxide-containing compound that initiates ferroptosis through a distinct, multi-pronged mechanism.[1][4] Unlike other inducers, FINO2 does not directly inhibit GPX4 or deplete its protein levels.[1][4][5] Instead, it has a dual action:
-
Indirect inactivation of GPX4: It causes a loss of GPX4's enzymatic function through a mechanism distinct from direct active site inhibition.[1][4][5]
-
Direct iron oxidation: It directly oxidizes intracellular ferrous iron (Fe²⁺), contributing to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.[1][4][5][6]
This unique mechanism means that "target engagement" for FINO2 is validated by confirming these two key cellular events rather than demonstrating a direct binding interaction with a single protein target.
Validating the Dual Mechanism of FINO2 in Cells
To confirm that FINO2 is acting as expected in a cellular model, a series of experiments should be performed to validate its effects on GPX4 activity, iron oxidation, and the resulting downstream lipid peroxidation.
Validating Indirect GPX4 Inactivation
The primary method to assess FINO2's effect on GPX4 is a functional assay that measures the enzyme's activity in cell lysates following treatment.
Experimental Protocol: LC-MS Based GPX4 Activity Assay [1][5]
-
Cell Treatment: Plate cells (e.g., HT-1080) and allow them to adhere. Treat the cells with FINO2 (e.g., 10 µM), a positive control (RSL3), a negative control (Erastin, which doesn't directly inhibit GPX4 in this assay format), and a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in a suitable buffer (e.g., CHAPS-based lysis buffer) on ice.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing active GPX4.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate with the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).
-
Reaction Quenching & Extraction: After a defined incubation period, quench the reaction and extract the lipids using a solvent like methanol.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining PCOOH substrate. A decrease in PCOOH reduction indicates inhibition of GPX4 activity.
Data Presentation: Expected GPX4 Activity
| Compound | Primary Mechanism | Expected GPX4 Activity in Lysate |
| Vehicle (DMSO) | Control | High (Baseline) |
| FINO2 | Indirect GPX4 Inactivation | Low |
| RSL3 | Direct GPX4 Inhibition | Low |
| Erastin | System Xc- Inhibition | High (Inhibition is upstream of GPX4) |
Validating Iron Oxidation and Downstream Ferroptotic Events
The second arm of FINO2's mechanism involves iron oxidation, which leads to lipid peroxidation. This can be validated by measuring labile iron levels and the accumulation of lipid ROS.
Experimental Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Treat cells with FINO2, a vehicle control, and other ferroptosis inducers. Co-treat a set of FINO2-treated cells with an iron chelator (Deferoxamine, DFO) or a ferroptosis inhibitor (Ferrostatin-1) as controls.[1]
-
Staining: Towards the end of the treatment period, add the fluorescent probe C11-BODIPY 581/591 to the media and incubate. This probe shifts its fluorescence from red to green upon oxidation by lipid peroxides.
-
Analysis: Harvest the cells and analyze them via flow cytometry. An increase in the green fluorescence channel indicates lipid peroxidation. Alternatively, visualize the cells using fluorescence microscopy.
Data Presentation: Expected Outcomes of FINO2-Induced Events
| Assay | Metric | Vehicle Control | FINO2 | FINO2 + Ferrostatin-1 | FINO2 + DFO |
| Cell Viability | % Viable Cells | ~100% | Low | High (Rescued) | High (Rescued) |
| Lipid Peroxidation | Green Fluorescence | Low | High | Low (Inhibited) | Low (Inhibited) |
Comparison with Alternative Ferroptosis Inducers
Understanding how to validate FINO2's engagement requires comparing its mechanism to other classes of ferroptosis inducers.
| Inducer Class | Example | Primary Cellular Target / Event | Key Validation Method |
| Class 1 | Erastin, IKE | System Xc- (SLC7A11) | Measurement of intracellular glutathione (GSH) depletion. |
| Class 2 | RSL3, ML210 | GPX4 (Direct covalent binding) | In vitro GPX4 activity assay; Cellular Thermal Shift Assay (CETSA).[7] |
| Class 3 | FIN56 | GPX4 Degradation / Squalene Synthase | Western blot for GPX4 protein levels; CoQ10 measurement.[8] |
| Class 4 | FINO2 | Iron Oxidation & Indirect GPX4 Inactivation | LC-MS GPX4 activity assay; Labile iron measurement; Lipid ROS assay. [3] |
Visualizing Workflows and Pathways
To better illustrate the concepts described, the following diagrams outline the key pathways and experimental workflows.
Caption: The dual mechanism of FINO2 action in inducing ferroptosis.
Caption: Experimental workflow for the LC-MS based GPX4 activity assay.
Caption: Workflow for validating ferroptosis via rescue experiments.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 4. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ferroptosis Inducers: FIN2 vs. FIN56
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. A growing arsenal of small molecules, known as ferroptosis inducers (FINs), is being explored to exploit this pathway for therapeutic benefit. Among these, Ferroptosis Inducer-2 (FIN2, also commonly referred to as FINO2) and FIN56 represent two distinct classes of inducers with unique mechanisms of action. This guide provides an objective comparison of their mechanisms and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Pathways
FIN2 and FIN56 induce ferroptosis through fundamentally different molecular cascades. While both ultimately lead to the lethal accumulation of lipid reactive oxygen species (ROS), their initial targets and downstream effects diverge significantly.
FIN2 (FINO2): A Dual-Pronged Attack on Redox Homeostasis
FIN2, an endoperoxide-containing 1,2-dioxolane, employs a dual mechanism to trigger ferroptosis.[1][2][3] Unlike many other ferroptosis inducers, it does not deplete the master regulator of lipid peroxide detoxification, Glutathione Peroxidase 4 (GPX4), nor does it inhibit the cystine/glutamate antiporter (system Xc-).[1][2][3] Instead, FIN2's strategy involves:
-
Indirect GPX4 Inactivation: FIN2 leads to a loss of GPX4 enzymatic function without reducing the protein levels of GPX4.[1][3][4]
-
Direct Iron Oxidation: The endoperoxide moiety of FIN2 directly oxidizes ferrous iron (Fe²⁺), a key catalyst in the Fenton reaction that generates highly reactive hydroxyl radicals, thereby exacerbating lipid peroxidation.[1][2][5]
The activity of FIN2 is dependent on both its endoperoxide and a nearby hydroxyl head group.[1][2]
FIN56: Degradation and Depletion Strategy
FIN56 initiates ferroptosis through two distinct and synergistic pathways that dismantle cellular antioxidant defenses.[6][7][8][9] Its mechanism is characterized by:
-
GPX4 Protein Degradation: FIN56 promotes the degradation of the GPX4 protein.[8][9][10][11] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC) and has also been shown to involve the autophagy machinery.[6][8][12]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[6][8][13] This activation diverts metabolic flux, leading to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that independently protects against lipid peroxidation.[7][8][9]
This dual-mechanism approach allows FIN56 to exert potent pro-ferroptotic activity.[7]
Comparative Signaling Pathways
The distinct mechanisms of FIN2 and FIN56 are visualized in the signaling pathways below.
Potency Comparison
A direct comparison of the potency of FIN2 and FIN56 is challenging due to variations in experimental conditions and cell lines used across different studies. However, available data provides an insight into their relative efficacy.
| Compound | Cell Line(s) | Potency (EC50/IC50) | Reference(s) |
| FIN2 (FINO2) | HT-1080 (Fibrosarcoma) | ~2.5 µM | [14] |
| FIN56 | LN229, U118 (Glioblastoma) | 2.6 - 4.2 µM | [15] |
| Biliary Tract Cancer Cells | Lower sensitivity (viability reduction at 40 µM) | [15] | |
| Various Cancer Models | Effective concentration range: 0.1 - 1 µM | [15] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. A lower value indicates higher potency. The data presented here is for illustrative purposes and direct comparisons should be made under identical experimental conditions.
Experimental Protocols
To aid in the independent evaluation and comparison of FIN2 and FIN56, detailed protocols for key experiments are provided below.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the cytotoxic effects of the ferroptosis inducers.
-
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
FIN2 and FIN56
-
Complete culture medium
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
-
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of FIN2 and FIN56 in complete culture medium.
-
Remove the existing medium and add the media containing the different concentrations of the inducers. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the EC50/IC50 values using appropriate software.
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Materials:
-
Cells cultured on glass-bottom dishes or in multi-well plates
-
FIN2 and FIN56
-
C11-BODIPY™ 581/591 fluorescent probe
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with FIN2 or FIN56 at their respective EC50 concentrations for a predetermined time (e.g., 6-24 hours).
-
In the final 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-10 µM.[6][12]
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[12]
-
Western Blot for GPX4 Protein Levels
This method is used to determine the effect of the inducers on GPX4 protein expression.
-
Materials:
-
Cells cultured in multi-well plates
-
FIN2 and FIN56
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody against GPX4 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with FIN2 or FIN56 for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate. A decrease in the GPX4 band intensity with FIN56 treatment, but not with FIN2, would be expected.
-
Conclusion
FIN2 and FIN56 are both valuable tools for inducing ferroptosis, but their distinct mechanisms of action make them suitable for different research contexts. FIN2 acts as a pro-oxidant, directly targeting iron and indirectly inhibiting GPX4 activity, making it a useful probe for studying the interplay between iron chemistry and lipid peroxidation. In contrast, FIN56's ability to degrade GPX4 and deplete CoQ10 offers a potent, dual-pronged approach that may be effective in overcoming resistance to single-target ferroptosis inducers. The choice between these two compounds will depend on the specific scientific question being addressed, the cellular context, and the desired mode of ferroptosis induction. The provided protocols offer a framework for researchers to directly compare these and other ferroptosis inducers in their own experimental systems.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis: Mechanisms in Disease and Kit Selection DOJINDO LABORATORIES [dojindo.com]
- 5. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. abpbio.com [abpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Differential Impact of Ferroptosis Inducer-2 in Normoxic and Hypoxic Environments: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the effects of Ferroptosis Inducer-2 (FIN2) under normoxic and hypoxic conditions. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available experimental data to elucidate the nuanced activity of this potent ferroptosis-inducing agent in varying oxygen environments. While direct comparative studies on FIN2 under normoxia versus hypoxia are limited, this guide extrapolates from the known mechanisms of FIN2 and the general cellular responses to hypoxia to present a scientifically grounded comparison.
Introduction to Ferroptosis and FIN2
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] Unlike other forms of programmed cell death, it is driven by the oxidative degradation of lipids. This compound (FIN2) is a small molecule that triggers this process through a unique dual mechanism of action: the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron.[1] This dual action distinguishes it from other classical ferroptosis inducers such as erastin and RSL3.[1]
The Influence of Hypoxia on Ferroptosis
Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and is known to modulate cellular responses to various stimuli, including ferroptosis-inducing agents. Generally, hypoxia can confer resistance to ferroptosis in cancer cells through the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α.[2] HIF-1α can upregulate genes involved in iron metabolism and antioxidant defense, thereby counteracting the pro-ferroptotic effects of certain inducers.[3][4] Furthermore, hypoxia has been shown to promote the accumulation of lipid droplets, which can sequester polyunsaturated fatty acids and limit lipid peroxidation, a key driver of ferroptosis.
Comparing the Effects of FIN2: Normoxia vs. Hypoxia
Based on the established mechanism of FIN2 and the known cellular adaptations to hypoxia, we can project the differential effects of FIN2 under these two conditions.
Table 1: Projected Comparison of FIN2 Effects in Normoxic vs. Hypoxic Conditions
| Parameter | Normoxic Conditions | Hypoxic Conditions (Projected) | Rationale for Projected Difference |
| Cell Viability | High efficacy in inducing cell death. | Potentially reduced efficacy. | Hypoxia-induced resistance mechanisms, such as HIF-1α stabilization and altered lipid metabolism, may counteract FIN2-induced ferroptosis.[2] |
| GPX4 Inhibition | Indirect inhibition of GPX4 activity.[1] | Indirect inhibition of GPX4 activity likely persists. | The direct mechanism of FIN2 on GPX4 is unlikely to be altered by oxygen levels. |
| Lipid Peroxidation | Significant increase in lipid ROS.[1] | Potentially attenuated increase in lipid ROS. | Hypoxia can lead to the sequestration of lipids prone to peroxidation in lipid droplets, reducing the substrate for FIN2-induced oxidation. |
| Iron Oxidation | Direct oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] | Direct oxidation of Fe²⁺ likely persists. | The chemical reaction between FIN2 and iron is unlikely to be directly dependent on oxygen concentration. |
| HIF-1α Levels | Low/unstable. | High/stabilized. | Hypoxia is the primary trigger for HIF-1α stabilization.[2] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between FIN2 and the cellular environment, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for a comparative study.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of FIN2. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Hypoxia Pre-treatment (for hypoxic arm): Place the plates designated for hypoxic conditions in a hypoxic chamber (1-2% O₂) for 24 hours.
-
FIN2 Treatment: Treat cells with a serial dilution of FIN2 under either normoxic or hypoxic conditions for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
C11-BODIPY Staining: At the end of the FIN2 treatment, add C11-BODIPY 581/591 probe to the cells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of green-fluorescent cells or the mean fluorescence intensity in the green channel.
GPX4 Activity Assay (LC-MS based)
-
Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 10 cm) and treat with FIN2 under normoxic or hypoxic conditions as described previously.
-
Cell Lysis: Harvest cells and prepare cell lysates in a buffer that preserves enzyme activity.
-
Enzyme Reaction: Incubate the cell lysates with a GPX4 substrate (e.g., phosphatidylcholine hydroperoxide, PCOOH) and glutathione (GSH).
-
LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of reduced substrate (the product of GPX4 activity).
-
Data Analysis: Compare the GPX4 activity in FIN2-treated samples to vehicle-treated controls under both normoxic and hypoxic conditions.
Intracellular Ferrous Iron (Fe²⁺) Assay (Colorimetric)
-
Cell Culture and Treatment: Treat cells with FIN2 under normoxic and hypoxic conditions.
-
Cell Lysis: Harvest and lyse the cells in an appropriate buffer.
-
Colorimetric Reaction: Add a ferrous iron-specific chelator (e.g., ferrozine) to the cell lysates. The formation of the Fe²⁺-chelator complex results in a color change.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 562 nm for ferrozine) using a spectrophotometer.
-
Data Analysis: Quantify the concentration of Fe²⁺ using a standard curve generated with known concentrations of a ferrous iron salt.
Conclusion and Future Directions
While the direct experimental evidence comparing FIN2's efficacy in normoxic versus hypoxic conditions is not yet available, the established mechanisms of both FIN2-induced ferroptosis and hypoxia-mediated cellular responses provide a strong foundation for a projected differential effect. It is anticipated that the efficacy of FIN2 may be attenuated under hypoxic conditions due to adaptive mechanisms that confer resistance to ferroptosis.
Future research should focus on direct experimental validation of these projections. Such studies will be crucial for understanding the full therapeutic potential of FIN2, particularly in the context of solid tumors where hypoxia is a prevalent feature. Elucidating the interplay between FIN2 and the hypoxic tumor microenvironment will be key to developing effective strategies to overcome potential resistance and enhance the anti-cancer activity of this promising ferroptosis inducer.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Enhances Glioma Resistance to Sulfasalazine-Induced Ferroptosis by Upregulating SLC7A11 via PI3K/AKT/HIF-1 α Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective Application of Ferroptosis in Hypoxic Cells for Tumor Radiotherapy [mdpi.com]
- 4. HIF‑1α inhibits ferroptosis and promotes malignant progression in non‑small cell lung cancer by activating the Hippo‑YAP signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ferroptosis Inducer-2 (FIN2) in CRISPR-Cas9 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptosis Inducer-2 (FIN2) with other ferroptosis-inducing agents, supported by experimental data. It details methodologies for validating FIN2's mechanism of action using CRISPR-Cas9 knockout models, offering a framework for researchers investigating novel ferroptosis inducers.
FIN2: A Dual-Mechanism Ferroptosis Inducer
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Several small molecules, known as ferroptosis inducers (FINs), can trigger this process and are of significant interest for cancer therapy. FIN2 is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a distinct mechanism. Unlike canonical ferroptosis inducers, FIN2 does not deplete glutathione (GSH) or directly inhibit the active site of Glutathione Peroxidase 4 (GPX4).[1] Instead, it employs a dual mechanism:
-
Indirect GPX4 Inhibition: FIN2 leads to the functional inactivation of GPX4, a key enzyme that neutralizes lipid peroxides.[1][2]
-
Direct Iron Oxidation: The endoperoxide moiety of FIN2 directly oxidizes ferrous iron (Fe2+), promoting the Fenton reaction and subsequent lipid peroxidation.[2][3]
This dual activity distinguishes FIN2 from other well-characterized ferroptosis inducers such as erastin and RSL3.
Comparative Performance of Ferroptosis Inducers
The following table summarizes the key characteristics and performance metrics of FIN2 in comparison to erastin and RSL3, two standard ferroptosis inducers.
| Feature | This compound (FIN2) | Erastin | RSL3 |
| Primary Mechanism | Indirect GPX4 inhibition and direct iron oxidation[1][2] | Inhibition of system Xc- cystine/glutamate antiporter, leading to GSH depletion[4][5] | Direct inhibition of GPX4[6][7] |
| Effect on GSH Levels | No significant change[1] | Significant decrease[1][8] | No significant change[1] |
| Induction of Lipid ROS | Potent induction[2][9] | Moderate induction[10] | Potent induction[7][11] |
| Effective Concentration (Cell Line Dependent) | 1-10 µM[12] | 5-20 µM[10][13] | 100 nM - 1 µM[14] |
| Iron Dependence | High[2] | High[8] | High[7] |
Experimental Validation Using CRISPR-Cas9 Knockout Models
CRISPR-Cas9 technology provides a powerful tool to validate the mechanism of action of ferroptosis inducers by knocking out key genes in the ferroptosis pathway. Here, we outline a workflow to validate the roles of GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) in FIN2-induced ferroptosis. ACSL4 is a crucial enzyme for the incorporation of polyunsaturated fatty acids into cellular membranes, a necessary step for lipid peroxidation in ferroptosis.[15][16]
Signaling Pathway of FIN2-Induced Ferroptosis
Caption: Signaling pathway of FIN2-induced ferroptosis.
Experimental Workflow for CRISPR-Cas9 Validation
Caption: Experimental workflow for validating FIN2 using CRISPR-Cas9.
Detailed Experimental Protocols
Generation of CRISPR-Cas9 Knockout Cell Lines
-
Cell Culture: Maintain a human cancer cell line sensitive to ferroptosis (e.g., HT-1080 fibrosarcoma, HCT116 colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting exons of GPX4 and ACSL4 using a publicly available tool (e.g., CHOPCHOP).
-
Lentiviral Production and Transduction: Co-transfect HEK293T cells with a lentiviral vector expressing Cas9 and the desired sgRNA, along with packaging plasmids. Harvest the lentivirus-containing supernatant and transduce the target cancer cells.
-
Selection and Validation: Select for transduced cells using an appropriate antibiotic. Isolate single-cell clones and validate gene knockout by Sanger sequencing and Western blotting to confirm the absence of the target protein.[17]
Cell Viability Assay
-
Seeding: Seed wild-type, GPX4 knockout, and ACSL4 knockout cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of FIN2, erastin, and RSL3 for 24-48 hours. Include a vehicle control (DMSO).
-
Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Analysis: Normalize the viability of treated cells to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Lipid Peroxidation Assay
-
Seeding and Treatment: Seed cells in 6-well plates or on glass coverslips and treat with FIN2, erastin, or RSL3 at their respective IC50 concentrations for a shorter duration (e.g., 6-8 hours).
-
Staining: Stain the cells with a lipid peroxidation sensor probe, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific), according to the manufacturer's protocol.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation of the probe) indicates lipid peroxidation. Quantify the fluorescence intensity to compare the levels of lipid ROS across different conditions.
Western Blotting
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes and Interpretation
-
GPX4 Knockout: GPX4 knockout cells are expected to be hypersensitive to erastin, which acts upstream of GPX4.[18] Their sensitivity to RSL3, a direct GPX4 inhibitor, may be altered or abolished. The response to FIN2 in GPX4 knockout cells will elucidate whether FIN2's mechanism is entirely dependent on GPX4 or if the direct iron oxidation component can induce ferroptosis independently.
-
ACSL4 Knockout: ACSL4 knockout cells are expected to be resistant to all three ferroptosis inducers, as ACSL4 is essential for the lipid metabolism that fuels ferroptosis.[15] A lack of FIN2-induced cell death in ACSL4 knockout cells would confirm that its mechanism requires the incorporation of polyunsaturated fatty acids into membranes.
By comparing the effects of FIN2 across these genetically defined cell lines, researchers can definitively validate its mechanism of action and position it within the landscape of ferroptosis-inducing compounds. This systematic approach is crucial for the preclinical evaluation of novel cancer therapeutics targeting the ferroptosis pathway.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 8. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cysteine Dioxygenase 1 Mediates Erastin-Induced Ferroptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 17. researchgate.net [researchgate.net]
- 18. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Ferroptosis Inducer-2 for Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology.[1][2] A diverse array of small molecules, termed ferroptosis inducers, have been identified, each with distinct mechanisms of action.[3] This guide provides a comparative analysis of a hypothetical direct GPX4 inhibitor, herein referred to as "Ferroptosis Inducer-2" (FI-2), against established ferroptosis inducers and compounds that trigger other cell death pathways. Understanding the specificity of these inducers is paramount for their effective and safe application in research and clinical settings.
Mechanisms of Action: A Comparative Overview
The specificity of a ferroptosis inducer is intrinsically linked to its molecular target. Ferroptosis can be initiated through two primary pathways: the extrinsic pathway, which involves the inhibition of the cystine/glutamate antiporter (System Xc-), and the intrinsic pathway, which directly targets Glutathione Peroxidase 4 (GPX4).[4][5]
-
Class I Ferroptosis Inducers (e.g., Erastin): These compounds, like Erastin, inhibit System Xc-, leading to a depletion of intracellular cysteine.[6] Cysteine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4. The resulting GSH depletion indirectly inactivates GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[7]
-
Class II Ferroptosis Inducers (e.g., RSL3 and our hypothetical FI-2): This class of inducers, including the well-characterized RSL3, directly and covalently inhibits GPX4.[4] By bypassing the need for GSH depletion, these agents can trigger a more rapid and direct induction of ferroptosis. Our hypothetical "this compound" is posited to function through this direct inhibitory mechanism.
-
Other Ferroptosis Inducers (e.g., FIN56): Some inducers, such as FIN56, exhibit a dual mechanism of action. FIN56 promotes the degradation of GPX4 and also activates squalene synthase (SQS), leading to the depletion of the antioxidant Coenzyme Q10.[7]
It is crucial to distinguish ferroptosis from other regulated cell death pathways, such as apoptosis and necroptosis, which are mechanistically distinct.[1] Apoptosis is a caspase-dependent process, while necroptosis is mediated by RIPK1/RIPK3 signaling. Compounds like Staurosporine (apoptosis inducer) and a combination of TNF-α, Smac mimetic, and Z-VAD-FMK (TSZ; necroptosis inducer) serve as important controls to assess the specificity of ferroptosis inducers.
Quantitative Comparison of Inducer Specificity
To ascertain the specificity of FI-2, a series of quantitative assays should be performed and compared against other cell death inducers. The following table summarizes key comparative data points.
| Parameter | This compound (FI-2) (Hypothetical) | Erastin (Class I) | RSL3 (Class II) | Staurosporine (Apoptosis) | TSZ (Necroptosis) |
| Primary Target | Direct GPX4 Inhibition | System Xc- Inhibition | Direct GPX4 Inhibition | Multiple Kinases | RIPK1/RIPK3 |
| Cell Viability Rescue by Ferrostatin-1 | High | High | High | Low/None | Low/None |
| Cell Viability Rescue by Z-VAD-FMK | Low/None | Low/None | Low/None | High | Low/None |
| Cell Viability Rescue by Necrosulfonamide | Low/None | Low/None | Low/None | Low/None | High |
| Lipid ROS Accumulation | High | High | High | Low | Low |
| Intracellular GSH Depletion | Low/None | High | Low/None | Variable | Variable |
| GPX4 Protein Levels | Unchanged (inhibition of activity) | Unchanged | Unchanged | Unchanged | Unchanged |
Experimental Protocols
To validate the specificity of a novel ferroptosis inducer like FI-2, rigorous experimental protocols are essential.
Cell Viability Assays with Pathway-Specific Inhibitors
This experiment aims to demonstrate that the cell death induced by FI-2 is specifically ferroptotic.
-
Protocol:
-
Seed cells (e.g., HT-1080 fibrosarcoma cells) in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a ferroptosis inhibitor (Ferrostatin-1, 1 µM), an apoptosis inhibitor (Z-VAD-FMK, 20 µM), or a necroptosis inhibitor (Necrosulfonamide, 5 µM) for 1-2 hours.
-
Add a dose range of FI-2, Erastin, RSL3, Staurosporine, or TSZ to the respective wells.
-
Incubate for 24-48 hours.
-
Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo®).
-
Normalize viability to vehicle-treated control cells. A significant rescue of cell viability only by Ferrostatin-1 indicates specific induction of ferroptosis.[7]
-
Lipid Peroxidation Assay
This assay directly measures the hallmark of ferroptosis.
-
Protocol:
-
Treat cells with FI-2, Erastin, or RSL3 for a specified time (e.g., 6-12 hours). Include a positive control (e.g., Cumene hydroperoxide) and a vehicle control.
-
Incubate the cells with a lipid-soluble fluorescent probe, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Harvest the cells and analyze the fluorescence shift from red to green (indicative of lipid peroxidation) using flow cytometry.
-
Glutathione (GSH) Depletion Assay
This assay helps differentiate between Class I and Class II ferroptosis inducers.
-
Protocol:
-
Treat cells with FI-2, Erastin, and RSL3 for the desired time points.
-
Lyse the cells and collect the supernatant.
-
Measure the intracellular GSH levels using a commercially available GSH assay kit (e.g., GSH-Glo™ Assay).
-
Normalize GSH levels to the total protein concentration of the lysate. A significant decrease in GSH levels is expected for Erastin but not for FI-2 or RSL3.[7]
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
Caption: Mechanisms of Class I and Class II ferroptosis inducers.
Caption: Workflow for assessing the specificity of ferroptosis inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Class II ferroptosis inducers are a novel therapeutic approach for t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ferroptosis Inducers in Macrophages: ML-162 vs. RSL3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ferroptosis inducers, ML-162 and RSL3, with a specific focus on their effects on macrophage ferroptosis. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
The induction of ferroptosis, an iron-dependent form of regulated cell death, in macrophages is a rapidly emerging area of research with implications for various pathological conditions, including inflammation, infectious diseases, and cancer. The selection of an appropriate ferroptosis inducer is critical for obtaining reliable and reproducible results. This guide directly compares the performance and mechanistic nuances of ML-162 and RSL3, two widely used small molecules in the study of ferroptosis.
Mechanism of Action: A Tale of Two Inhibitors
Initially, both ML-162 and RSL3 were characterized as direct inhibitors of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and, consequently, ferroptosis. However, recent evidence suggests a more complex mechanism. Some studies propose that the primary target for both compounds may be Thioredoxin Reductase 1 (TXNRD1), another crucial selenoprotein involved in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can indirectly lead to the accumulation of lipid peroxides and trigger ferroptosis. Despite this evolving understanding, both compounds remain potent inducers of ferroptosis and are valuable tools for its study.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed outcomes of ML-162 and RSL3 in inducing ferroptosis in various macrophage cell lines, based on published literature.
| Inducer | Macrophage Cell Line | Effective Concentration | Key Outcomes | Citation |
| ML-162 | THP-1 derived macrophages | 0.5 - 2.5 µM | Dose-dependent induction of ferroptosis, starting around 5 hours post-treatment. | [1] |
| RAW 264.7 macrophages | ~2 µM | Induction of ferroptosis, preventable by the ferroptosis inhibitor ferrostatin-1. | [2] | |
| RSL3 | THP-1 derived macrophages | 0.5 - 2.5 µM | Dose-dependent induction of ferroptosis with similar kinetics to ML-162. | [1] |
| RAW 264.7 macrophages | 500 nM | Induction of ferroptosis, with M1-polarized macrophages showing more resistance than M0 and M2 phenotypes. | [2][3] | |
| Bone Marrow-Derived Macrophages (BMDMs) | 500 nM | Sensitive to RSL3-induced ferroptosis. | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for ML-162 and RSL3-induced macrophage ferroptosis.
Caption: General experimental workflow for studying macrophage ferroptosis.
Detailed Experimental Protocols
1. Macrophage Cell Culture and Differentiation:
-
THP-1 Macrophage Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 monocytes are seeded at a density of 1.5 x 10^5 cells/well in a 48-well plate and treated with 75 ng/ml of phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the medium is replaced with fresh medium without PMA, and the cells are allowed to rest for 24 hours before treatment.[1][4]
-
RAW 264.7 and Bone Marrow-Derived Macrophages (BMDMs): These murine macrophage cell lines are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight before treatment.
2. Induction of Ferroptosis:
-
Stock solutions of ML-162 and RSL3 are prepared in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentrations of ML-162 or RSL3 (typically ranging from 0.5 µM to 2.5 µM).
-
A vehicle control group (DMSO only) and a positive control group for ferroptosis inhibition (co-treatment with a ferroptosis inhibitor like ferrostatin-1 at 5 µM) should be included.[1][4]
3. Assessment of Cell Viability and Ferroptosis:
-
Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions. This assay measures plasma membrane rupture.
-
AlamarBlue™ (Resazurin) Assay: Cell viability is assessed by adding AlamarBlue™ reagent to the culture medium. Metabolically active cells reduce resazurin to the fluorescent resorufin, which can be measured using a fluorescence plate reader.
-
LIVE/DEAD™ Viability/Cytotoxicity Assay: This fluorescence-based assay uses calcein-AM to stain live cells green and a cell-impermeant dye (e.g., ethidium homodimer-1 or propidium iodide) to stain dead cells red. Cells are imaged using a fluorescence microscope.
-
Lipid Peroxidation Assay: The fluorescent probe C11-BODIPY™ 581/591 is used to measure lipid peroxidation. Cells are incubated with the probe, and the shift in fluorescence from red to green upon lipid oxidation is quantified by flow cytometry or fluorescence microscopy.
Concluding Remarks
Both ML-162 and RSL3 are effective inducers of ferroptosis in macrophages, exhibiting dose-dependent effects. The choice between these two compounds may depend on the specific macrophage subtype and the experimental context. Notably, the polarization state of macrophages can influence their sensitivity to ferroptosis inducers, with M1-polarized macrophages demonstrating a degree of resistance. Researchers should carefully titrate the concentration of the chosen inducer and include appropriate controls to ensure that the observed cell death is indeed ferroptosis. The evolving understanding of the precise molecular targets of ML-162 and RSL3 underscores the dynamic nature of ferroptosis research and highlights the importance of ongoing investigation into the intricate regulatory pathways of this cell death modality in macrophages.
References
- 1. Regulation of Ferroptosis in Human Macrophage by Nitric Oxide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microglia and macrophage exhibit attenuated inflammatory response and ferroptosis resistance after RSL3 stimulation via increasing Nrf2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptosis in Human Macrophage by Nitric Oxide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ferroptosis Inducer-2 (FIN2): A Procedural Guide
Disclaimer: This document provides general guidance for the proper disposal of a research-grade chemical referred to as "Ferroptosis Inducer-2 (FIN2)". As no specific Safety Data Sheet (SDS) for a compound with this exact name was found, these procedures are based on standard practices for handling and disposing of potentially hazardous small organic molecules used in laboratory settings. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the actual compound you are using.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and laboratory hazards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are familiar with the immediate safety precautions for handling chemical reagents.
1.1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling any potentially hazardous chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against splashes and vapors.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, inspected before use) and a fire/flame-resistant, impervious lab coat.[1][2] | Prevents skin contact and contamination of personal clothing.[2][3] |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood.[3] | Minimizes the risk of inhaling hazardous vapors or aerosols.[3] |
1.2. Engineering Controls: Proper engineering controls are the primary line of defense in minimizing exposure to hazardous materials.
| Control Measure | Specification | Rationale |
| Ventilation | All handling and disposal procedures must be performed in a certified chemical fume hood.[3] | Prevents the accumulation of flammable or toxic vapors in the laboratory.[3] |
| Eyewash Station | Must be accessible within 10 seconds of the work area.[3] | For immediate flushing in case of eye contact.[3] |
| Safety Shower | Must be accessible within 10 seconds of the work area.[3] | For immediate decontamination in case of large-scale skin exposure.[3] |
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are crucial for safe and compliant disposal. This compound, as a presumed organic molecule, should be treated as hazardous chemical waste.
Waste Classification:
-
Chemical Name: this compound (FIN2)
-
Waste Stream: Non-halogenated or Halogenated Organic Waste (depending on the chemical structure, which is unknown. If in doubt, treat as halogenated).
Segregation Protocol:
-
Identify the correct waste stream: Based on the chemical structure of your specific this compound from its SDS, determine if it is a halogenated or non-halogenated organic compound.
-
Use designated waste containers: Use only approved, properly labeled hazardous waste containers provided by your institution's EHS department.
-
Avoid mixing incompatible wastes: Do not mix FIN2 waste with other incompatible chemical wastes such as strong acids, bases, or oxidizers.[3]
Disposal Procedures
The primary method for the disposal of chemical waste like FIN2 is through a licensed hazardous waste disposal service.[1] Never dispose of this chemical down the drain or in the regular trash. [1]
3.1. Disposal of Pure (Unused) FIN2:
-
Ensure the original container is tightly sealed and properly labeled.
-
If the original container is compromised, transfer the material to a suitable, labeled waste container in a chemical fume hood.
-
Place the container in a designated satellite accumulation area (SAA) for hazardous waste.
3.2. Disposal of Diluted FIN2 Solutions:
-
Collect all aqueous and solvent-based solutions containing FIN2 in a designated, labeled hazardous waste container.
-
The container label must clearly state "Waste this compound in [Solvent Name]" and include the approximate concentration.
-
Store the waste container in the SAA, ensuring the lid is securely fastened when not in use.
3.3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for chemical contamination.
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Consumables: Contaminated gloves, paper towels, and other solid waste should be collected in a designated solid hazardous waste container.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Workflow for Proper Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ferroptosis inducer-2
Essential Safety and Handling Guide for Ferroptosis Inducer-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for this compound (also known as Compound 24). The following guidelines are designed to ensure personal safety and proper management of this bioactive small molecule in a laboratory setting. While a specific Safety Data Sheet (SDS) for "Ferroptosis Inducer 24" does not classify the compound as hazardous, its biological activity warrants careful handling based on standard protocols for potent research compounds.[1]
Compound Identification and Hazard Assessment
While the available Safety Data Sheet (SDS) for Ferroptosis Inducer 24 (CAS No. 28657-88-7) does not list it as a hazardous substance, it is prudent to treat it as potentially hazardous due to its nature as a bioactive small molecule.[1] The long-term toxicological properties may not be fully known. Therefore, assuming potential hazards such as irritation to the skin, eyes, and respiratory tract, and harm if swallowed, inhaled, or absorbed through the skin is a recommended precautionary approach.
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | This compound (Compound 24) | Immunomart[2] |
| CAS Number | 28657-88-7 | Immunomart[2] |
| Molecular Formula | C₁₉H₁₇NO₂ | Immunomart[2] |
| Primary Function | Inducer of heme oxygenase-1 (HO-1), anticancer activity via ferroptosis induction | Immunomart[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the recommended minimum PPE for handling this compound, based on general safety principles for potent, biologically active small molecules.[3][4]
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times when handling the compound to protect against splashes.[5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A standard, fully buttoned lab coat should be worn to protect clothing and skin. For procedures with a higher risk of splashes, a chemical-resistant gown is recommended.[3][4] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified chemical fume hood when weighing the solid compound or preparing stock solutions to prevent inhalation. | [4] |
Operational Plans: Step-by-Step Handling and Disposal
Proper handling, storage, and disposal are critical to ensure compound integrity and personnel safety.
Receiving and Inspection
-
Inspect Package : Upon receipt, examine the external packaging for any signs of damage or leaks.
-
Don PPE : Before opening, put on the minimum required PPE (lab coat, safety glasses, and a single pair of nitrile gloves).[3]
-
Unpack in a Safe Area : Open the shipping container in a designated area, preferably within a chemical fume hood or on a disposable bench liner.[3]
-
Verify Compound : Confirm that the compound name and CAS number on the vial match the order details.
-
Inspect Vial : Check the primary container for any damage.
Preparation of Stock Solutions
-
Gather Materials : Assemble all necessary items, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.
-
Don Full PPE : Wear a lab coat, double nitrile gloves, and chemical splash goggles.[3]
-
Perform Calculations : Determine the required mass of the compound and volume of solvent to achieve the desired stock concentration.
-
Weighing the Compound : If working with the solid form, briefly centrifuge the vial to ensure all powder is at the bottom. All weighing and initial dilutions should be performed inside a chemical fume hood.
-
Dissolving the Compound : Add the calculated volume of solvent to the vial. Cap securely and vortex or sonicate as needed until fully dissolved.
Storage of Solutions
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C | As specified by the supplier | Store in a tightly sealed container, protected from light and moisture.[4] |
| Solutions in Organic Solvents (e.g., DMSO) | -20°C or -80°C | Varies by solvent and concentration | Prepare fresh solutions or store in small aliquots to avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Gloves, tubes, pipette tips, bench liners: Collect in a designated, clearly labeled hazardous waste bag or container. |
| Liquid Waste | Unused or contaminated solutions: Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, serological pipettes: Dispose of in a designated sharps container for chemically contaminated sharps. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the standard laboratory workflow for handling a potent research compound like this compound and a simplified representation of its induced signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
